Product packaging for Zineb(Cat. No.:CAS No. 9006-42-2)

Zineb

Cat. No.: B1676502
CAS No.: 9006-42-2
M. Wt: 275.8 g/mol
InChI Key: AMHNZOICSMBGDH-UHFFFAOYSA-L
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Description

Metiram is a broad-spectrum, non-systemic protective fungicide belonging to the dithiocarbamate family, specifically functioning as a multi-site contact agent (FRAC code M03) . Its primary mode of action involves inhibiting fungal respiration by disrupting critical energy production processes within fungal cells, leading to the prevention of spore germination and subsequent growth inhibition . This multi-site activity makes it a valuable tool in research focused on managing fungal resistance, as it presents a lower risk of pathogens developing resistance compared to single-site inhibitors . In agricultural research, Metiram is extensively used to study the control of a wide range of fungal diseases, including downy mildew, leaf spots, blights, and scab on key crops such as grapes, potatoes, tomatoes, and apples . Its role in Integrated Pest Management (IPM) strategies is also a key area of investigation, given its protective nature and compatibility with other control methods . From an environmental research perspective, studies show that Metiram dissipates rapidly in water with a short half-life, and while it can cause short-term declines in sensitive aquatic organisms like rotifers at higher concentrations, ecological recovery is typically fast . This product, available in various formulations including technical grade and combinations with other active ingredients like pyraclostrobin, is strictly For Research Use Only (RUO) and is not intended for personal, household, or commercial agricultural use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S4Zn B1676502 Zineb CAS No. 9006-42-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
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InChI

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2
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InChI Key

AMHNZOICSMBGDH-UHFFFAOYSA-L
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Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]
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Molecular Formula

C4H6N2S4Zn
Record name ZINEB
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DSSTOX Substance ID

DTXSID5021465
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Molecular Weight

275.8 g/mol
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Physical Description

Metiram is a yellow powder. Non corrosive. Insoluble in water. Used as an fungicide., Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Light yellow to yellow solid; [HSDB], YELLOW POWDER., An off-white, or pale yellow powder.
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Boiling Point

decomposes
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Flash Point

90 °C, 194 °F
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, Soluble in pyridine (with decomposition). Practically insoluble in organic solvents (eg ethanol, acetone, benzene)., Practically insoluble in water., Solubility in water: none
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Density

Approx 1.74 at 20 °C
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Vapor Pressure

0.00000008 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, Less than 0.01 mPa at 20 °C, <7.4x10-8 mmHg
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Impurities

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.
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Color/Form

Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Light yellow solid

CAS No.

9006-42-2, 12122-67-7
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Melting Point

157 °C (decomposes), Decomposes at approximately 156 °C, 314.6 °F
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Foundational & Exploratory

Zineb Fungicide: An In-Depth Technical Guide on its Mechanism of Action on Fungal Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zineb, a member of the ethylene bis-dithiocarbamate (EBDC) class of fungicides, has been a stalwart in crop protection for decades. Its efficacy stems from a multi-site and non-specific mechanism of action, rendering the development of resistance by fungal pathogens a slower process compared to single-site fungicides. This technical guide delves into the core biochemical mechanisms by which this compound exerts its fungitoxic effects, with a primary focus on its interaction with critical fungal enzymes. The document outlines the inactivation of sulfhydryl-containing enzymes, disruption of the Krebs cycle, and interference with mitochondrial respiration as the principal modes of action. Detailed experimental protocols for elucidating these mechanisms and quantitative data on enzyme inhibition are provided to support further research and development in the field of antifungal agents.

Core Mechanism of Action: Multi-Site Inhibition

This compound's fungicidal activity is not attributed to a single, specific target but rather to its ability to disrupt multiple essential biochemical processes within the fungal cell. This multi-site action is a key advantage in mitigating the development of fungicide resistance. The primary mechanisms of action are:

  • Inactivation of Sulfhydryl-Containing Enzymes: this compound, and its degradation product, an isothiocyanate, readily react with the sulfhydryl (-SH) groups of cysteine residues in a wide range of enzymes. This covalent modification alters the three-dimensional structure of the enzymes, leading to their inactivation and the subsequent disruption of numerous metabolic pathways.

  • Chelation of Metal Ions: As a metal-containing dithiocarbamate (it contains zinc), this compound can chelate essential metal ions that serve as cofactors for various enzymes. By sequestering these metal ions, this compound further disrupts enzymatic function.

  • Interference with Cellular Respiration: this compound has been shown to interfere with key energy-producing pathways, including the Krebs (TCA) cycle and the electron transport chain in mitochondria.

Key Fungal Enzyme Targets

While this compound's action is non-specific, research has pointed to several key enzymes and metabolic pathways that are particularly susceptible to its inhibitory effects.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases are a group of enzymes crucial for the detoxification of aldehydes, which are toxic byproducts of various metabolic processes. Dithiocarbamates are known inhibitors of ALDH. By inhibiting ALDH, this compound can lead to an accumulation of toxic aldehydes within the fungal cell, contributing to its fungicidal effect.

Disruption of the Krebs Cycle and Mitochondrial Respiration

The Krebs cycle and the mitochondrial electron transport chain are central to cellular energy production (ATP synthesis). This compound's interference with these pathways is a critical aspect of its mechanism of action.[1]

  • Pyruvate Dehydrogenase Complex (PDC): This complex links glycolysis to the Krebs cycle. Its inhibition would severely restrict the entry of acetyl-CoA into the cycle, crippling energy production.

  • Succinate Dehydrogenase (SDH): Also known as Complex II of the electron transport chain, SDH is a key enzyme in both the Krebs cycle and cellular respiration. Inhibition of SDH disrupts both pathways simultaneously.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. As it contains a critical cysteine residue in its active site, it is a prime target for sulfhydryl-reactive compounds like the degradation products of this compound.

Quantitative Data on Enzyme Inhibition

A comprehensive review of the available literature reveals a notable lack of specific quantitative data (e.g., IC50 values) for the direct inhibition of purified fungal enzymes by this compound. Much of the research describes the general effects of dithiocarbamates. The following table summarizes the known information and highlights the data gaps.

Target Enzyme/ProcessFungal SpeciesInhibitorIC50 / Inhibition DataReference(s)
Mycelial GrowthBipolaris sorokinianaMetconazole (as a comparator)0.1 µg/mL[2]
Mycelial GrowthBipolaris sorokinianaProchloraz (as a comparator)5.3 µg/mL[2]
Mycelial GrowthDrechslera siccansProthioconazole (as a comparator)0.21 µg/mL[2]
Mycelial GrowthDrechslera siccansTrifloxystrobin (as a comparator)30.72 µg/mL[2]
Aldehyde Dehydrogenase (ALDH)Rat Brain MitochondriaManeb (related dithiocarbamate)Inhibition Observed
Aldehyde Dehydrogenase (ALDH)Rat Brain MitochondriaMancozeb (related dithiocarbamate)Inhibition Observed
Pyruvate Dehydrogenase Complex (PDH)Saccharomyces cerevisiaeFurfural (as an inhibitor example)>90% inhibition at <2 mM
Aldehyde Dehydrogenase (AlDH)Saccharomyces cerevisiaeFurfural (as an inhibitor example)>90% inhibition at <2 mM

Note: The provided data for comparator fungicides and other inhibitors highlights the typical range of inhibitory concentrations observed in fungal systems. The lack of specific IC50 values for this compound on purified fungal enzymes represents a significant knowledge gap and an area for future research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the mechanism of action of this compound on fungal enzymes.

Protocol for Determining the IC50 of a Fungicide on Fungal Mycelial Growth (Microplate Absorbance Assay)

This protocol is adapted from a method for assessing fungicide sensitivity of filamentous fungi.

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the growth of a target fungus.

Materials:

  • Target fungal isolate

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Malt Broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 600 nm)

  • Sterile micropipette and tips

Procedure:

  • Fungal Inoculum Preparation:

    • Grow the fungal isolate in liquid culture to the mid-logarithmic phase.

    • Harvest the mycelia by filtration and wash with sterile distilled water.

    • Homogenize the mycelia to create a uniform suspension.

    • Adjust the concentration of the mycelial suspension to a predetermined optimal density.

  • Preparation of Fungicide Dilutions:

    • Prepare a serial dilution of the this compound stock solution in the liquid growth medium to achieve a range of final concentrations to be tested. Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Assay Setup:

    • To each well of a 96-well microplate, add a specific volume of the prepared this compound dilutions.

    • Add the fungal inoculum to each well.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the microplate at the optimal growth temperature for the fungus for a predetermined period (e.g., 24-72 hours), allowing for sufficient growth in the control wells.

  • Data Collection:

    • Measure the absorbance of each well at a wavelength where the mycelial growth can be quantified (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value using a suitable statistical software package with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

Protocol for Measuring Sulfhydryl Group Inactivation

Objective: To determine if this compound or its degradation products react with and decrease the number of free sulfhydryl groups in fungal proteins.

Materials:

  • Fungal protein extract (from a treated and untreated culture)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Grow the target fungus in the presence and absence of a sub-lethal concentration of this compound.

    • Harvest the mycelia and prepare a crude protein extract by cell lysis (e.g., sonication, bead beating) in a suitable buffer.

    • Determine the protein concentration of each extract using a standard method (e.g., Bradford assay).

  • Reaction Setup:

    • In a cuvette, mix the fungal protein extract with the reaction buffer.

    • Add Ellman's Reagent to the mixture. The final concentration of DTNB is typically around 0.1 mM.

  • Measurement:

    • Incubate the reaction at room temperature for a short period (e.g., 15 minutes) to allow for the reaction between DTNB and free sulfhydryl groups to complete.

    • Measure the absorbance of the solution at 412 nm. The yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is quantified.

  • Calculation:

    • Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

    • Compare the sulfhydryl content in the protein extracts from this compound-treated and untreated fungi. A significant decrease in the treated sample would indicate the reaction of this compound with sulfhydryl groups.

Protocol for Fungal Mitochondrial Respiration Assay

Objective: To assess the impact of this compound on the oxygen consumption rate of fungal mitochondria, indicating interference with the electron transport chain.

Materials:

  • Isolated fungal mitochondria

  • Respiration buffer (e.g., mannitol, sucrose, phosphate buffer, and a substrate like succinate)

  • This compound solution

  • Oxygen electrode (e.g., Clark-type) or a fluorescence-based oxygen sensor system

Procedure:

  • Mitochondrial Isolation:

    • Isolate mitochondria from the target fungus using differential centrifugation. This involves cell wall digestion, gentle homogenization, and a series of centrifugation steps to separate the mitochondrial fraction.

  • Oxygen Consumption Measurement:

    • Calibrate the oxygen electrode system.

    • Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature.

    • Add the isolated mitochondria to the chamber.

    • Initiate the measurement of oxygen consumption.

    • After a stable baseline is established, add the respiratory substrate (e.g., succinate to measure Complex II-IV activity).

    • Once a steady rate of oxygen consumption is observed, add this compound at various concentrations and monitor the change in the rate of oxygen consumption.

    • As a control, add a known inhibitor of the electron transport chain (e.g., antimycin A for Complex III) to confirm the sensitivity of the assay.

  • Data Analysis:

    • Calculate the rate of oxygen consumption before and after the addition of this compound.

    • Express the inhibitory effect of this compound as a percentage of the uninhibited rate.

    • Plot the percentage of inhibition against the this compound concentration to determine an IC50 value for the inhibition of mitochondrial respiration.

Signaling Pathways and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and logical relationships in this compound's mechanism of action.

Zineb_Mechanism_of_Action cluster_this compound This compound Application cluster_cellular_targets Fungal Cell cluster_effects Cellular Effects This compound This compound (Dithiocarbamate) Degradation Degradation (in presence of water/air) This compound->Degradation Metal_Enzymes Metal-Containing Enzymes This compound->Metal_Enzymes Chelates metal ions Krebs_Cycle Krebs Cycle Enzymes (e.g., PDC, SDH) This compound->Krebs_Cycle Inhibits Isothiocyanate Isothiocyanate Degradation->Isothiocyanate SH_Enzymes Sulfhydryl-Containing Enzymes (e.g., GAPDH, ALDH) Isothiocyanate->SH_Enzymes Reacts with -SH groups Enzyme_Inactivation Enzyme Inactivation SH_Enzymes->Enzyme_Inactivation Metal_Enzymes->Enzyme_Inactivation Metabolic_Disruption Disruption of Glycolysis & Krebs Cycle Krebs_Cycle->Metabolic_Disruption Respiration_Inhibition Inhibition of Mitochondrial Respiration Krebs_Cycle->Respiration_Inhibition Enzyme_Inactivation->Metabolic_Disruption Fungal_Death Fungal Cell Death Metabolic_Disruption->Fungal_Death Respiration_Inhibition->Fungal_Death Experimental_Workflow_IC50 start Start prep_fungus Prepare Fungal Inoculum start->prep_fungus prep_this compound Prepare this compound Serial Dilutions start->prep_this compound setup_assay Set up 96-well Plate Assay prep_fungus->setup_assay prep_this compound->setup_assay incubate Incubate at Optimal Temperature setup_assay->incubate read_absorbance Measure Absorbance (Growth) incubate->read_absorbance analyze_data Calculate % Inhibition read_absorbance->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end Krebs_Cycle_Inhibition Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle SDH Succinate Dehydrogenase (SDH / Complex II) Krebs_Cycle->SDH ETC Electron Transport Chain SDH->ETC ATP ATP Synthesis ETC->ATP This compound This compound This compound->PDC This compound->SDH

References

An In-Depth Technical Guide on the Degradation Pathway of Zineb and the Formation of Ethylenethiourea (ETU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zineb, a dithiocarbamate fungicide, is known to degrade in the environment and during food processing, leading to the formation of several byproducts, most notably ethylenethiourea (ETU). ETU is a compound of significant toxicological concern due to its carcinogenic and goitrogenic properties.[1][2] This technical guide provides a comprehensive overview of the degradation pathway of this compound, with a particular focus on the mechanisms and kinetics of ETU formation. It summarizes key quantitative data on degradation rates under various environmental conditions and details established experimental protocols for the analysis of this compound and ETU in different matrices. This document aims to serve as a critical resource for researchers and professionals involved in the study of pesticide toxicology, environmental science, and drug development.

Introduction

This compound, a polymeric zinc salt of ethylenebis(dithiocarbamate), has been widely used in agriculture as a broad-spectrum fungicide.[2] However, its utility is shadowed by its instability and the formation of toxic degradation products.[2][3] The primary degradation product of toxicological significance is ethylenethiourea (ETU). Understanding the transformation of this compound to ETU is crucial for assessing the environmental fate and potential human health risks associated with this compound use. This guide delves into the chemical pathways of this compound degradation, the factors influencing the rate of this transformation, and the analytical methodologies for their detection and quantification.

This compound Degradation Pathway and ETU Formation

The degradation of this compound is a complex process influenced by several factors, primarily hydrolysis, photolysis, and temperature. The polymeric structure of this compound breaks down, leading to the formation of various intermediates and final products, including the stable and toxic metabolite, ETU.

Chemical Pathway

The degradation of this compound to ETU involves the cleavage of the dithiocarbamate group. The proposed pathway suggests an intramolecular cyclization of the ethylenebis(dithiocarbamate) backbone. Other degradation products that can be formed include ethylenethiuram monosulfide (ETM), zinc sulfide, and carbon disulfide (CS₂).

dot graph Zineb_Degradation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

This compound [label="this compound\n(Polymeric Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Ethylenebis(dithiocarbamate) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; ETU [label="Ethylenethiourea (ETU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Products [label="Other Degradation Products\n(ETM, CS₂, Zinc Sulfide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Intermediate [label="Hydrolysis, Photolysis,\nTemperature"]; Intermediate -> ETU [label="Intramolecular Cyclization"]; Intermediate -> Other_Products; } caption { label = "Simplified this compound degradation pathway to ETU."; fontsize = 10; fontname = "Arial"; }

Factors Influencing Degradation
  • Hydrolysis: The rate of this compound hydrolysis is significantly dependent on pH. It is generally more rapid in acidic and alkaline conditions compared to neutral pH.

  • Photolysis: Exposure to light, particularly UV radiation, accelerates the degradation of this compound, with ETU being a major photolytic product.

  • Temperature: Higher temperatures generally increase the rate of this compound degradation and ETU formation.

  • Microbial Degradation: In soil, microorganisms play a role in the breakdown of this compound.

Quantitative Data on this compound Degradation and ETU Formation

The rate of this compound degradation and subsequent ETU formation is crucial for risk assessment. The following tables summarize available quantitative data from various studies.

Table 1: Half-life of this compound in Different Matrices

MatrixConditionHalf-life (t½)Reference(s)
SoilField16 days
SoilLaboratory (Tomato plants)23 days
Aqueous MediapH 938.1 days

Table 2: ETU Formation and Degradation Kinetics

MatrixConditionObservationReference(s)
Soil (Active)TropicalETU Half-life: 1.5 hours
Soil (Sterile)TropicalETU Half-life: 28 hours
Water (Natural)TropicalETU Half-life: 115 hours
Water (Sterile)TropicalETU Half-life: 99 hours

Experimental Protocols

Accurate determination of this compound and ETU residues is essential for regulatory compliance and research. Various analytical methods have been developed for their quantification in different matrices.

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.

Protocol:

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation. Shake for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the layers.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids), C18 (to remove nonpolar interferences), and graphitized carbon black (GCB) (to remove pigments and sterols).

  • Final Centrifugation: Vortex and centrifuge the microcentrifuge tube.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Analysis of this compound and ETU by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and thermal instability of this compound, indirect analysis is typically performed by converting it to a more volatile derivative, commonly carbon disulfide (CS₂). ETU can be analyzed more directly.

Protocol for this compound (as CS₂):

  • Sample Preparation: A known amount of the sample is placed in a reaction vessel.

  • Hydrolysis: The sample is treated with an acidic solution (e.g., hydrochloric acid) containing a reducing agent like stannous chloride to liberate CS₂.

  • Trapping: The evolved CS₂ is purged with an inert gas and trapped in a suitable solvent (e.g., isooctane).

  • GC-MS Analysis: The isooctane solution containing CS₂ is injected into the GC-MS for quantification.

Protocol for ETU:

  • Extraction: ETU is extracted from the sample matrix using a suitable solvent.

  • Cleanup: The extract is cleaned up to remove interfering substances.

  • Derivatization (Optional): ETU can be derivatized to improve its chromatographic properties.

  • GC-MS Analysis: The prepared sample is analyzed by GC-MS.

Analysis of this compound and ETU by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is a common method for the analysis of this compound (after derivatization) and ETU.

Protocol for this compound (after derivatization):

  • Derivatization: this compound in the sample extract is derivatized, for example, by S-alkylation with an alkyl iodide to form a stable derivative.

  • HPLC-UV/MS Analysis: The derivatized sample is injected into an HPLC system with a suitable column (e.g., C18) and mobile phase for separation and quantification.

Protocol for ETU:

  • Extraction and Cleanup: Similar to the GC-MS method, ETU is extracted and the extract is cleaned.

  • HPLC-MS/MS Analysis: The extract is analyzed by LC-MS/MS, which provides high sensitivity and selectivity.

Conclusion

The degradation of this compound and the subsequent formation of ETU are complex processes with significant implications for environmental and human health. This technical guide has provided a detailed overview of the degradation pathways, the factors influencing these transformations, and the analytical methodologies for their monitoring. The provided quantitative data and experimental protocols are intended to be a valuable resource for researchers and professionals working in this field. Further research is warranted to expand the understanding of this compound and ETU kinetics under a broader range of environmental conditions to refine risk assessment models.

References

An In-depth Technical Guide to the Synthesis and Formulation of Zineb 75% Wettable Powder (WP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Zineb 75% Wettable Powder (WP), a broad-spectrum dithiocarbamate fungicide. This document details the core chemical synthesis pathways, formulation components and their functions, experimental protocols, and quality control parameters.

Synthesis of this compound (Zinc Ethylenebisdithiocarbamate)

This compound is a polymeric complex of zinc with the ethylenebis(dithiocarbamate) (EBDC) ligand. Its synthesis is primarily achieved through a precipitation reaction. Two common industrial synthesis routes are described below.

Route 1: From Nabam and Zinc Sulfate

This is a widely used and straightforward method involving the reaction of nabam (disodium ethylenebisdithiocarbamate) with a water-soluble zinc salt, typically zinc sulfate. The sodium ions in nabam are replaced by zinc ions, leading to the precipitation of the insoluble this compound polymer.[1][2]

Reaction Scheme:

Nabam (C₄H₆N₂Na₂S₄) + Zinc Sulfate (ZnSO₄) → this compound ([C₄H₆N₂S₄Zn]n) + Sodium Sulfate (Na₂SO₄)[2]

Experimental Protocol: Synthesis of this compound from Nabam

Materials:

  • Nabam (disodium ethylenebisdithiocarbamate)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Deionized water

Procedure: [2]

  • Prepare Nabam Solution: In a suitable reaction vessel, dissolve a calculated amount of nabam in deionized water with gentle stirring to create an aqueous solution.

  • Prepare Zinc Sulfate Solution: In a separate vessel, dissolve a stoichiometric equivalent of zinc sulfate heptahydrate in deionized water.

  • Precipitation: Slowly add the zinc sulfate solution to the nabam solution under continuous agitation. A pale yellow precipitate of this compound will form immediately.[2]

  • Reaction Completion: Continue stirring the mixture for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Isolation and Purification: The this compound precipitate is collected via filtration (e.g., using a Buchner funnel). The collected solid is then washed thoroughly with deionized water to remove the sodium sulfate byproduct and any unreacted precursors.

  • Drying: The purified this compound is dried in a controlled environment (e.g., a vacuum oven at 50-60°C) until a constant weight is achieved. The final product is a pale yellow powder.

Table 1: Example of Reactant Quantities for Laboratory-Scale Synthesis

ReactantMolecular Weight ( g/mol )Quantity (g)Moles
Nabam256.3525.60.1
Zinc Sulfate Heptahydrate287.5628.80.1

Note: The stoichiometry should be carefully controlled to ensure high yield and purity.

Route 2: From Ethylenediamine, Carbon Disulfide, and a Zinc Salt

This alternative synthesis route involves the initial formation of an intermediate, referred to as "ambis," from the reaction of ethylenediamine, carbon disulfide, and ammonia. This intermediate is then reacted with a zinc salt, such as zinc chloride, to produce this compound.

Reaction Scheme:

  • Ethylenediamine + Carbon Disulfide + Ammonia → "Ambis" (Ammonium ethylenebisdithiocarbamate intermediate)

  • "Ambis" + Zinc Chloride (ZnCl₂) → this compound + Ammonium Chloride

Experimental Protocol: Synthesis of this compound from Ethylenediamine

Materials:

  • Ethylenediamine

  • Carbon disulfide

  • Ammonia solution (e.g., 40%)

  • Stabilizer (e.g., sodium sulfite)

  • Zinc chloride (ZnCl₂)

  • Catalyst (optional, e.g., Bi₂(MoO₄)₃)

Procedure:

  • Formation of "Ambis": In a reaction vessel equipped for cooling, slowly react ethylenediamine with carbon disulfide and ammonia solution in the presence of a stabilizer. This reaction is exothermic and requires temperature control.

  • Reaction with Zinc Salt: The resulting "ambis" intermediate is then reacted with a solution of zinc chloride. A catalyst may be added to facilitate this step.

  • Precipitation, Isolation, and Drying: Similar to Route 1, the this compound precipitate is isolated by filtration, washed to remove impurities, and dried to yield the final product.

Table 2: Example of Reactant Ratios for Industrial-Scale Synthesis

ReactantQuantity Range (kg)
Ethylenediamine150 - 210
Carbon Disulfide441 - 541
40% Ammonia Solution500 - 590
"Ambis" Intermediate1000 - 1400
Zinc Chloride200 - 250

Source: Adapted from patent information.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: From Nabam cluster_route2 Route 2: From Ethylenediamine Nabam Nabam Solution Precipitation1 Precipitation Nabam->Precipitation1 ZnSO4 Zinc Sulfate Solution ZnSO4->Precipitation1 Filtration1 Filtration & Washing Precipitation1->Filtration1 Drying1 Drying Filtration1->Drying1 Zineb1 This compound Product Drying1->Zineb1 EDA Ethylenediamine Ambis_Formation Intermediate Formation EDA->Ambis_Formation CS2 Carbon Disulfide CS2->Ambis_Formation Ammonia Ammonia Ammonia->Ambis_Formation Ambis "Ambis" Intermediate Ambis_Formation->Ambis Precipitation2 Precipitation Ambis->Precipitation2 ZnCl2 Zinc Chloride Solution ZnCl2->Precipitation2 Filtration2 Filtration & Washing Precipitation2->Filtration2 Drying2 Drying Filtration2->Drying2 Zineb2 This compound Product Drying2->Zineb2

Caption: this compound Synthesis Pathways.

Formulation of this compound 75% Wettable Powder (WP)

A wettable powder (WP) is a dry formulation that, when mixed with water, forms a stable suspension for spraying. The formulation of this compound 75% WP involves blending the active ingredient (this compound) with various inert components that ensure its effective application.

Core Components of a Wettable Powder Formulation:

  • Active Ingredient (AI): this compound technical powder.

  • Wetting Agent: Reduces the surface tension between the powder particles and water, allowing for rapid wetting and dispersion.

  • Dispersing Agent: Prevents the agglomeration of suspended particles in the spray tank, ensuring a uniform suspension.

  • Carrier/Filler: An inert material that provides bulk to the formulation and aids in its physical properties.

Table 3: Typical Composition of a this compound 75% WP Formulation

ComponentFunctionTypical Concentration (% w/w)
This compound (Technical Grade, ~87% purity)Active Ingredient~86.2
Wetting AgentFacilitates mixing with water1 - 3
Dispersing AgentMaintains particle suspension2 - 5
Carrier/Filler (e.g., Kaolin clay)Inert diluentBalance to 100

Experimental Protocol: Laboratory-Scale Formulation of this compound 75% WP

Materials:

  • This compound technical powder

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., sodium polynaphthalene sulfonate)

  • Carrier (e.g., Kaolin clay)

Procedure:

  • Pre-blending: Accurately weigh the required amounts of this compound technical powder, wetting agent, dispersing agent, and carrier.

  • Milling: The components are intimately blended and milled to a fine, homogenous powder. An air mill or similar grinding apparatus is typically used to achieve the desired particle size.

  • Quality Control: The resulting powder is tested for key parameters such as active ingredient content, suspensibility, wettability, and particle size distribution.

Formulation Process Workflow Diagram

Formulation_Workflow Zineb_Tech This compound Technical Powder Blending Pre-blending Zineb_Tech->Blending Wetting_Agent Wetting Agent Wetting_Agent->Blending Dispersing_Agent Dispersing Agent Dispersing_Agent->Blending Carrier Carrier/Filler Carrier->Blending Milling Milling / Grinding Blending->Milling QC Quality Control Testing Milling->QC QC->Milling Fail Final_Product This compound 75% WP QC->Final_Product Pass

Caption: this compound 75% WP Formulation Process.

Quality Control Parameters

Rigorous quality control is essential to ensure the efficacy and safety of the this compound 75% WP formulation. Key analytical tests are performed on both the technical grade this compound and the final WP product.

Table 4: Quality Control Specifications for this compound Technical and 75% WP

ParameterSpecification (Technical)Specification (75% WP)Method
Appearance Light-colored powderGreyish powderVisual
This compound Content (% w/w) ≥ 87.0Declared content (75%) ± toleranceHPLC-UV, CS₂ liberation
Zinc Content (%) 23.3 - 26.0-Titration, AAS
Moisture Content (%, max) -1.5Karl Fischer titration
pH (1% aqueous dispersion) -5.0 - 8.0pH meter
Wettability (seconds, max) -60CIPAC MT 53.3
Suspensibility (%, min) -70CIPAC MT 15.1
Persistent Foam (ml, max) -25 (after 1 min)CIPAC MT 47.2

AAS: Atomic Absorption Spectrometry; CIPAC: Collaborative International Pesticides Analytical Council; HPLC-UV: High-Performance Liquid Chromatography with UV detection.

Analytical Methods for this compound Determination:

  • Carbon Disulfide (CS₂) Liberation: This traditional method involves the acid hydrolysis of this compound to release carbon disulfide, which is then quantified. While widely used, it is non-specific to this compound and will detect other dithiocarbamates.

  • High-Performance Liquid Chromatography (HPLC): A more specific and modern method involves pre-column derivatization of this compound followed by analysis using reverse-phase HPLC with a UV detector. This method can accurately quantify this compound in both technical and formulated products.

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula (C₄H₆N₂S₄Zn)n
Molar Mass (monomer) 275.76 g/mol
Appearance Off-white to pale yellow powder
Melting Point Decomposes at ~157°C without melting
Solubility Insoluble in water and most organic solvents; soluble in pyridine
Stability Unstable to light, moisture, and heat on prolonged storage. Decomposes on heating.

This technical guide provides a foundational understanding of the synthesis and formulation of this compound 75% Wettable Powder. The provided protocols and data are intended for research and development purposes and should be adapted and optimized based on specific laboratory or pilot-plant conditions. Adherence to safety protocols is paramount when handling the chemical precursors and final product.

References

A Technical Guide to the Historical Use of Zineb in Agriculture and Viticulture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zineb, a polymeric complex of zinc with the ethylene bis(dithiocarbamate) anionic ligand, was a widely used broad-spectrum, protective fungicide.[1][2] First introduced in the 1940s under trade names like Dithane Z-78, it represented a significant advancement over the simple inorganic fungicides of the era.[3][4] Its primary application was in the control of a wide array of fungal diseases on fruits, vegetables, and ornamental crops.[2] In viticulture, this compound was particularly crucial for managing downy mildew (Plasmopara viticola). As a multi-site inhibitor, it was also a valuable tool in fungicide resistance management programs.

Despite its efficacy, concerns over its potential health and environmental impacts, particularly related to its metabolite ethylenethiourea (ETU), led to increased regulatory scrutiny. Consequently, its use has been discontinued or severely restricted in many parts of the world, including the United States and the European Union. All registrations for this compound in the U.S. were voluntarily canceled by the manufacturer, and tolerances for its residues on most agricultural commodities were revoked by the end of 1994, with the exception of wine grapes, for which tolerances expired at the end of 1997.

Fungicidal Properties and Mechanism of Action

This compound is a protective fungicide, meaning it forms a barrier on the plant surface to inhibit fungal spore germination and growth before infection occurs. It is not systemic and does not penetrate the plant tissue. Its mode of action is non-specific and involves multiple sites within the fungal cell.

Upon exposure to air and moisture, this compound is converted to an isothiocyanate. This compound is highly reactive and inactivates vital fungal enzymes by binding to their sulfhydryl (-SH) groups. This disruption of numerous enzymatic processes interferes with core biochemical pathways, including the Krebs cycle, ultimately inhibiting spore germination and fungal metabolism.

cluster_action Biochemical Interaction cluster_result Cellular Effect This compound This compound Application (Protective Layer) Conversion Conversion to Isothiocyanate This compound->Conversion Exposure to air & moisture Spore Fungal Spore (e.g., P. viticola) Enzymes Fungal Enzymes (with Sulfhydryl Groups) Inactivation Inactivation of -SH Groups Conversion->Inactivation Enzymes->Inactivation Disruption Disruption of Multiple Metabolic Pathways Inactivation->Disruption Inhibition Spore Germination Inhibited Disruption->Inhibition

Caption: this compound's multi-site, protective mode of action.

Historical Applications in Agriculture and Viticulture

This compound was formulated primarily as a wettable powder (WP) or dust. It was applied to a wide range of crops to control diseases such as rusts, blights, and leaf spots.

In viticulture , this compound was a cornerstone for the control of downy mildew. Applications were typically preventative, starting when vine shoots reached 10-15 cm in length and continuing at 7 to 12-day intervals. The frequency was increased during periods of high rainfall and humidity, which are conducive to disease development.

In general agriculture , it was used on crops including potatoes, tomatoes, apples, and various vegetables. The goal was to protect foliage and fruit from fungal pathogens that reduce yield and quality.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's historical use.

Table 1: General Application Parameters for this compound (75% WP Formulation)

Parameter Recommendation Reference(s)
Formulation 75% Wettable Powder (WP)
Application Rate (Foliar) 1.5 - 2.0 kg/ha
200 - 250 g / 100 L of water
Water Volume 500 - 1000 L/ha (crop dependent)
Application Interval 7 - 12 days

| Target Disease (Viticulture) | Downy Mildew (Plasmopara viticola) | |

Table 2: Reported this compound Residue Levels in Grapes

Spraying Regimen Harvest Time Residue Range (ppm) Reference(s)
5 applications 20 days post-final spray 0.57 - 0.77

| 11-13 applications | <20 days post-final spray | 1.02 - 2.05 | |

Table 3: Environmental Fate Characteristics

Property Value / Description Reference(s)
Water Solubility 10 mg/L @ 25°C
Soil Persistence Low persistence; bioactive half-life of 16 days in the field.
Soil Adsorption Adsorbs strongly to soil particles, unlikely to leach to groundwater.

| Key Metabolite | Ethylenethiourea (ETU) | |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of fungicides. The following sections describe methodologies cited for efficacy trials and analytical detection.

Protocol for Field Efficacy Trial in Viticulture

This protocol details a standard method for evaluating the efficacy of this compound 75% WP in controlling grapevine downy mildew (Plasmopara viticola).

  • Objective: To assess the disease control efficacy of this compound 75% WP under field conditions.

  • Materials:

    • Grapevine plot (susceptible cultivar, e.g., 'Chardonnay').

    • This compound 75% WP fungicide.

    • Calibrated sprayer (knapsack or tractor-mounted).

    • Personal Protective Equipment (PPE).

    • Disease assessment tools (e.g., standardized rating scales).

  • Methodology:

    • Experimental Design: Employ a randomized complete block design with at least four replicates per treatment, including an untreated control.

    • Plot Size: Each plot should contain a minimum of 5-10 vines to minimize edge effects.

    • Treatment Application:

      • Prepare the this compound spray solution at the desired rate (e.g., 2.0 kg/ha in 1000 L of water).

      • Initiate the first application preventatively, before disease symptoms appear (e.g., when shoots are 10-15 cm long).

      • Continue applications at 7 to 12-day intervals, adjusting for weather. Ensure thorough coverage of all green tissues.

    • Disease Assessment:

      • Conduct assessments periodically (e.g., every 7-14 days).

      • Evaluate disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area affected) on a representative sample from each plot.

    • Data Analysis:

      • Calculate mean disease incidence and severity for each treatment.

      • Use statistical analysis (e.g., ANOVA) to determine significant differences between the this compound treatment and the untreated control.

      • Calculate the percentage of disease control relative to the untreated control.

A Experimental Design (Randomized Complete Block) B Plot Setup (≥4 Replicates, incl. Control) A->B C Preventative Application (this compound 75% WP) B->C D Periodic Re-application (7-12 day intervals) C->D E Disease Assessment (Incidence & Severity) D->E Throughout season F Data Collection & Tabulation E->F G Statistical Analysis (e.g., ANOVA) F->G H Efficacy Determination (% Disease Control) G->H

Caption: Experimental workflow for a this compound field efficacy trial.
Protocol for Analytical Detection of this compound Residues

Accurate detection of this compound is challenging due to its polymeric nature. Methods often involve measuring the entire ethylenebis(dithiocarbamate) (EBDC) group. High-Performance Liquid Chromatography (HPLC) is a common technique.

  • Objective: To quantify this compound residues in agricultural products.

  • Principle: this compound is extracted from the sample matrix. Since EBDCs are unstable, a derivatization step is often required to form a stable compound suitable for chromatographic analysis.

  • Methodology (Generalized HPLC Protocol):

    • Sample Preparation: Homogenize a representative portion of the food matrix (e.g., grapes, vegetables).

    • Extraction: Extract this compound from the homogenized sample using a suitable organic solvent (e.g., acetonitrile) and extraction salts.

    • Cleanup (Optional): Use dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like pigments and fatty acids.

    • Derivatization: Convert the EBDC anions to their methyl esters by adding methyl iodide.

    • HPLC Analysis:

      • Inject the derivatized sample extract into an HPLC system equipped with a UV detector.

      • Separate the analyte on an appropriate analytical column.

      • Detect the derivatized this compound at a specific wavelength (e.g., 272 nm).

    • Quantification: Prepare a calibration curve using standard solutions of derivatized this compound. Determine the concentration in the sample by comparing its peak area to the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Homogenize Sample (e.g., Fruit, Vegetable) B Solvent Extraction A->B C d-SPE Cleanup B->C D Derivatization (e.g., Methylation) C->D E HPLC-UV Injection D->E F Chromatographic Separation E->F G UV Detection (e.g., 272 nm) F->G I Calculate Residue Concentration G->I Compare peak area H Calibration Curve (from Standards) H->I

Caption: Generalized workflow for HPLC-based this compound residue analysis.

Fungal Stress Response to Fungicides

While this compound acts via non-specific enzyme inhibition, fungi possess general stress response signaling pathways to counteract chemical insults. The High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are critical MAPK (mitogen-activated protein kinase) cascades that respond to osmotic, oxidative, and cell wall stresses. Exposure to a fungicide can trigger these pathways as the fungus attempts to adapt and survive. Understanding these pathways is crucial for developing novel antifungal strategies and overcoming tolerance.

cluster_hog HOG Pathway cluster_cwi CWI Pathway Stress Cellular Stress (e.g., Oxidative, Osmotic, Cell Wall Damage) H_MAPKKK MAPKKK Stress->H_MAPKKK C_MAPKKK MAPKKK Stress->C_MAPKKK H_MAPKK MAPKK H_MAPKKK->H_MAPKK H_MAPK MAPK (Hog1) H_MAPKK->H_MAPK H_Response Osmotic Stress Response (e.g., Glycerol Synthesis) H_MAPK->H_Response C_MAPKK MAPKK C_MAPKKK->C_MAPKK C_MAPK MAPK C_MAPKK->C_MAPK C_Response Cell Wall Repair & Synthesis C_MAPK->C_Response

Caption: Representative fungal stress signaling pathways (MAPK).

Conclusion

This compound was a historically significant fungicide that provided effective, broad-spectrum disease control in agriculture and viticulture for decades. Its multi-site mode of action was a key advantage for managing fungicide resistance. However, a combination of factors, including its low persistence, the potential toxicity of its metabolites, and a global shift towards more targeted and environmentally benign chemistries, led to the cessation of its use in many countries. The protocols and data from its era of use remain valuable for understanding the evolution of fungicide science and regulatory standards.

References

Physicochemical properties of Zineb including solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Physicochemical Properties of Zineb

Introduction

This compound, a coordination polymer of zinc with the ethylenebis(dithiocarbamate) ligand, is a fungicide that has been historically used in agriculture to manage a wide range of fungal diseases on fruit and vegetable crops.[1][2][3] Its chemical formula is (C4H6N2S4Zn)n, and it is identified by the CAS Number 12122-67-7.[1][4] For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of this compound's physicochemical properties is crucial for developing stable formulations, predicting its environmental fate, and assessing its toxicological profile. This guide provides a detailed examination of this compound's core properties, with a specific focus on its solubility and stability, supported by experimental protocols and data visualizations.

Core Physicochemical Characteristics

This compound is typically encountered as a pale yellow or off-white powder. Its polymeric nature is a defining characteristic that significantly influences its physical and chemical behavior, particularly its solubility and thermal properties. It decomposes upon heating and is practically odorless.

Table 1: General Physicochemical Properties of this compound

Property Value Reference
IUPAC Name zinc ethane-1,2-diylbis(dithiocarbamate)
CAS Number 12122-67-7
Molecular Formula C4H6N2S4Zn
Molecular Weight ~275.75 g/mol
Appearance Off-white to pale yellow powder
Melting Point Decomposes at 157 °C without melting
Density Approx. 1.74 g/cm³ at 20 °C
Vapor Pressure <7.5 x 10⁻⁸ mm Hg at 20 °C

| Log Kow (Octanol-Water Partition Coefficient) | 1.30 | |

Solubility Profile

This compound's polymeric structure renders it practically insoluble in water and most common organic solvents. This low solubility is a critical factor in its formulation and environmental mobility. While largely insoluble, it can be dissolved using chelating agents, such as salts of ethylenediaminetetraacetic acid (EDTA), which sequester the zinc ions and break down the polymeric structure.

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Temperature Reference
Water ~10 mg/L 25 °C
Common Organic Solvents Practically insoluble -
Carbon Disulfide Soluble -
Pyridine Soluble -
Chloroform Soluble -

| Benzene | Soluble | - | |

Note: Some sources suggest that the solubility observed in solvents like chloroform and pyridine may correspond to the monomeric form of the compound, as the polymeric form is generally insoluble.

Stability Analysis

This compound is an inherently unstable compound, with its degradation being significantly accelerated by exposure to moisture, heat, and light. This instability is fundamental to its mode of action as a fungicide, as its decomposition products are responsible for its biological activity. However, this also poses challenges for storage, formulation, and residue analysis.

  • Hydrolytic Stability : this compound's degradation in aqueous environments is highly dependent on pH. It is unstable in water and hydrolyzes rapidly, with the process being accelerated in both acidic and alkaline conditions. One study reported a half-life of 38.1 days in an aqueous medium at pH 9.

  • Thermal Stability : The compound decomposes at 157 °C without melting. On prolonged storage, even at moderate temperatures, degradation can occur. For instance, after one month at 40 °C, a 1-5% degradation is observed.

  • Photolytic Stability : this compound is unstable when exposed to light, which contributes to its degradation under environmental conditions.

Table 3: Stability of this compound under Various Conditions

Condition Observation Reference
Prolonged Storage Unstable to light, moisture, and heat
Aqueous Media (pH 9) Half-life of 38.1 days
Acidic/Alkaline Media Hydrolysis is accelerated
Heating Decomposes at 157 °C

| Storage at 54 °C | After 14 days, a minimum of 90% of the active ingredient should remain | |

Degradation Pathway

The degradation of this compound involves the breakdown of its polymeric backbone through processes like hydrolysis and photolysis. This chemical transformation leads to the formation of several smaller molecules. The primary and most toxicologically significant degradation product is ethylenethiourea (ETU) , which is recognized as a carcinogen and teratogen. Other identified degradation products include ethylenethiuram monosulfide, zinc sulfide, and carbon disulfide.

G This compound Polymeric this compound Degradation Hydrolysis, Photolysis, Heat This compound->Degradation ETU Ethylenethiourea (ETU) (Toxic Metabolite) Degradation->ETU ETS Ethylenethiuram monosulfide Degradation->ETS ZnS Zinc Sulfide Degradation->ZnS CS2 Carbon Disulfide Degradation->CS2

Caption: Simplified degradation pathway of this compound under environmental stressors.

Experimental Protocols

Reproducible and validated methodologies are essential for the accurate assessment of this compound's properties and its quantification in various matrices.

Protocol 1: Determination of Thermal Stability (FAO Method)

This protocol assesses the stability of a this compound formulation under accelerated storage conditions.

  • Sample Preparation : Place approximately 20g of the this compound sample in a clean, airtight glass container.

  • Incubation : Store the container in an oven maintained at a constant temperature of 54 ± 2 °C for 14 days.

  • Analysis : After the storage period, allow the sample to cool to room temperature.

  • Quantification : Determine the active ingredient content (this compound) of both the stored sample and a sample from the original batch that was stored at room temperature. The this compound content of the heated sample must be at least 90% of the content found in the original sample.

Protocol 2: Spectrophotometric Quantification (Chloranil Method)

This method provides a colorimetric approach for determining this compound concentration, often used in food matrices.

  • Sample Preparation : Homogenize a representative sample (e.g., grains, fruits).

  • Extraction : Extract this compound from the homogenized sample using a suitable organic solvent, such as acrylonitrile.

  • Reaction : To a known volume of the extract, add a solution of chloranil reagent. Allow the reaction to proceed, which results in the formation of a stable yellow-colored product.

  • Measurement : Using a spectrophotometer, measure the absorbance of the solution at its wavelength of maximum absorbance (e.g., 415 nm).

  • Quantification : Prepare a series of standard solutions of this compound and react them with chloranil in the same manner to generate a calibration curve (absorbance vs. concentration). Determine the concentration of this compound in the sample by comparing its absorbance value to the calibration curve.

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis A Homogenize Sample B Extract with Organic Solvent A->B C Add Chloranil Reagent B->C D Formation of Yellow Complex C->D E Measure Absorbance at 415 nm D->E F Quantify using Calibration Curve E->F

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

Conclusion

The physicochemical properties of this compound are dominated by its polymeric structure, which results in very low solubility in water and most organic solvents, and its inherent chemical instability. It is susceptible to degradation by heat, moisture, and light, leading to the formation of metabolites such as the toxicologically significant ethylenethiourea (ETU). For scientists and researchers, these characteristics present considerable challenges in formulation, analysis, and environmental risk assessment, necessitating careful handling, storage, and the use of specialized analytical protocols to ensure data accuracy and reliability.

References

Fungitoxic Properties of Zineb: A Technical Analysis of its Degradation in the Presence of Air and Moisture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Zineb, a polymeric zinc salt of ethylenebis(dithiocarbamate), has historically been a significant fungicide in agriculture for controlling a broad spectrum of fungal diseases.[1][2][3] Its efficacy is intrinsically linked to its chemical instability. This technical guide provides an in-depth analysis of the fungitoxic properties of this compound, focusing on its chemical transformation when exposed to air and moisture. This compound itself is considered a pro-fungicide, undergoing hydrolysis and oxidation to yield several degradation products, including the highly significant and more stable metabolite, ethylenethiourea (ETU).[1][4] These degradation products are believed to be the primary agents responsible for its fungitoxic activity, which involves the non-specific inhibition of metalloenzymes crucial for fungal spore germination and growth. This document details the degradation pathways, presents quantitative data on degradation kinetics, outlines experimental protocols for analysis, and visualizes the core chemical and biological processes.

Chemical Degradation of this compound

This compound's structure is a polymeric complex, which contributes to its low solubility in most solvents but also to its susceptibility to environmental degradation. The presence of air (oxygen) and moisture is the primary catalyst for its decomposition. This degradation is not a simple decay but a chemical transformation that is fundamental to its mode of action.

Hydrolysis and Oxidation Pathways

Exposure to moisture initiates the hydrolysis of the dithiocarbamate structure, a process significantly accelerated by air and heat. The degradation is complex, yielding a variety of products. Key identified decomposition products include ethylenethiuram monosulfide, zinc sulfide, carbon disulfide (CS₂), hydrogen sulfide (H₂S), ethylenediamine, and, most notably, ethylenethiourea (ETU). The rate of hydrolysis is heavily dependent on pH.

G cluster_reactants Reactants cluster_products Degradation Products This compound This compound [Zn(C₄H₆N₂S₄)]n ETU Ethylenethiourea (ETU) This compound->ETU Hydrolysis & Oxidation CS2 Carbon Disulfide (CS₂) This compound->CS2 H2S Hydrogen Sulfide (H₂S) This compound->H2S ETM Ethylenethiuram monosulfide This compound->ETM ZnS Zinc Sulfide (ZnS) This compound->ZnS Other Other Metabolites This compound->Other Air Air (O₂) Moisture Moisture (H₂O) G cluster_fungus Fungal Cell This compound This compound (Pro-fungicide) Degradation Degradation (Air + Moisture) This compound->Degradation ActiveMetabolites Active Metabolites (e.g., Isothiocyanates) Degradation->ActiveMetabolites Enzymes Metalloenzymes & Sulfhydryl-group containing proteins ActiveMetabolites->Enzymes Binds to Inhibition Enzyme Inactivation Enzymes->Inhibition Leads to Outcome Inhibition of Spore Germination & Mycelial Growth Inhibition->Outcome G cluster_ETU ETU Pathway cluster_EBDC EBDC Pathway Start Sample Collection (e.g., Soil, Plant Tissue) Homogenize Homogenization Start->Homogenize Extract_ETU 1. Add Stabilizer (L-Cysteine) 2. Acetonitrile Extraction Homogenize->Extract_ETU Extract_EBDC 1. Complex with EDTA 2. Derivatize (e.g., Methylation) Homogenize->Extract_EBDC Cleanup QuEChERS Cleanup (MgSO₄, NaCl, PSA) Extract_ETU->Cleanup Extract_EBDC->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis End Quantification Analysis->End

References

An In-depth Technical Guide to Zineb's Multi-site Mode of Action and Resistance Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zineb, a member of the ethylene bis-dithiocarbamate (EBDC) group of fungicides, has long been a tool in the management of a broad spectrum of fungal diseases in agriculture. Its enduring efficacy is largely attributed to its multi-site mode of action, which presents a low risk for the development of resistance in fungal populations. This technical guide provides a comprehensive overview of the biochemical mechanisms underlying this compound's fungicidal activity, detailed experimental protocols for its evaluation, quantitative efficacy data, and strategies for sustainable resistance management.

This compound's Multi-site Mode of Action

This compound is classified under the Fungicide Resistance Action Committee (FRAC) code M03, designating it as a multi-site contact fungicide.[1] Its primary mechanism of action is the non-specific inhibition of numerous enzymes within the fungal cell, primarily through the disruption of sulfhydryl groups.[2][3]

Upon application, this compound is converted to an isothiocyanate, which is a highly reactive molecule.[3] This isothiocyanate readily reacts with the sulfhydryl (-SH) groups of amino acids, particularly cysteine, which are often crucial components of enzyme active sites.[3] This covalent modification leads to a conformational change in the enzymes, rendering them inactive. By targeting a multitude of enzymes involved in various essential metabolic pathways, this compound effectively disrupts the fungus's cellular machinery.

One of the key pathways affected is glycolysis, a fundamental process for energy production in all living organisms. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis, contains a highly reactive cysteine residue in its active site, making it a prime target for inhibition by this compound. Inhibition of GAPDH disrupts the production of ATP, leading to a severe energy deficit within the fungal cell.

Beyond glycolysis, this compound's indiscriminate action affects a wide array of other metabolic processes, including cellular respiration and the synthesis of essential molecules. This multi-pronged attack makes it exceedingly difficult for a fungus to develop resistance through a single gene mutation.

Zineb_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_pathways Metabolic Pathways This compound This compound Isothiocyanate Isothiocyanate This compound->Isothiocyanate Conversion Enzymes Sulfhydryl-Containing Enzymes (e.g., GAPDH) Isothiocyanate->Enzymes Reacts with -SH groups Glycolysis Glycolysis Cell_Death Fungal Cell Death Respiration Cellular Respiration Other Other Metabolic Processes Inactivated_Enzymes Inactivated Enzymes Enzymes->Inactivated_Enzymes Inactivation Inactivated_Enzymes->Glycolysis Disrupts Inactivated_Enzymes->Respiration Disrupts Inactivated_Enzymes->Other Disrupts

Figure 1: this compound's multi-site mode of action within a fungal cell.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated against a variety of fungal pathogens. The following tables summarize quantitative data from field and laboratory studies.

Target Pathogen Crop This compound Formulation Application Rate Efficacy (% Disease Reduction or Inhibition) Reference
Alternaria sp. (Leaf Spot)ChilliThis compound 75% WP2250 g/ha24.66 PDI (Percent Disease Index)
Cercospora sp. (Leaf Spot)ChilliThis compound 75% WP2250 g/ha24.66 PDI
Fruit Rot ComplexChilliThis compound 75% WP2250 g/ha19.38 PDI
Erysiphe cichoracearumBhendiThis compound (concentration not specified)0.3%62.12% spore germination inhibition
Plasmopara viticola (Downy Mildew)GrapevineThis compound 75% WP1.5 - 2.0 kg/ha Data not available in search results

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal pathogen.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range.

  • Controls: Include a growth control well (medium + inoculum, no this compound) and a sterility control well (medium only).

  • Inoculation: Adjust the fungal inoculum to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) and add it to each well, except for the sterility control.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungus being tested.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Spore Germination Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

  • This compound

  • Fungal spore suspension

  • Water agar plates (2%)

  • Microscope

  • Hemocytometer

Procedure:

  • Spore Suspension Preparation: Harvest fresh fungal spores and suspend them in sterile water. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Treatment Application: Prepare different concentrations of this compound in sterile water.

  • Assay Setup: On a water agar plate, mix a small volume of the spore suspension with an equal volume of the this compound solution. Use sterile water as a control.

  • Incubation: Incubate the plates in a humid chamber at an optimal temperature for spore germination.

  • Assessment: After a suitable incubation period (e.g., 24 hours), observe the spores under a microscope.

  • Data Collection: Count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition for each this compound concentration compared to the control.

Field Efficacy Trial for Grapevine Downy Mildew (Plasmopara viticola)

This protocol outlines a field trial to evaluate the efficacy of this compound in controlling grapevine downy mildew.

Materials:

  • Grapevine plot with a susceptible cultivar

  • This compound 75% WP fungicide

  • Calibrated sprayer

  • Personal Protective Equipment (PPE)

  • Disease assessment tools (e.g., rating scales)

Procedure:

  • Experimental Design: Use a randomized complete block design with a minimum of four replicates per treatment.

  • Plot Size: Each plot should consist of a sufficient number of vines to minimize edge effects.

  • Treatments: Include an untreated control and this compound at the recommended application rate (e.g., 1.5 - 2.0 kg/ha ).

  • Application: Begin applications preventatively before the onset of disease symptoms. Continue applications at regular intervals (e.g., 7-14 days) depending on disease pressure and weather conditions. Ensure thorough coverage of all green tissues.

  • Disease Assessment: Assess disease severity and incidence on leaves and bunches periodically throughout the season using a standardized rating scale.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Field_Trial_Workflow start Start design Experimental Design (Randomized Block) start->design setup Plot Setup (Susceptible Cultivar) design->setup treatments Define Treatments (this compound, Control) setup->treatments application Fungicide Application (Preventative & Interval) treatments->application application->application Repeat at Intervals assessment Disease Assessment (Severity & Incidence) application->assessment Periodically data_collection Data Collection assessment->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Results & Conclusion analysis->results

Figure 2: Workflow for a field efficacy trial of this compound.

Resistance Management Strategies

The multi-site action of this compound makes the development of resistance highly unlikely. However, to ensure its long-term effectiveness and as a good agricultural practice, integrated resistance management strategies should always be employed.

  • Alternation: Rotate this compound with fungicides from different FRAC groups with single-site modes of action. This prevents continuous selection pressure on the fungal population from any single mode of action.

  • Tank-Mixing: Tank-mixing this compound with a single-site fungicide can be an effective strategy. This compound can control any fungal individuals that may have developed resistance to the single-site fungicide.

  • Limiting Applications: Adhere to the recommended number of applications per season for all fungicides to minimize selection pressure.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant varieties, cultural practices (e.g., pruning, sanitation), and monitoring of disease pressure to reduce the overall reliance on fungicides.

Resistance_Management cluster_chemical Chemical Strategies cluster_ipm Integrated Pest Management (IPM) strategy Sustainable Fungicide Use alternation Alternation (Different FRAC Groups) strategy->alternation tank_mixing Tank-Mixing (this compound + Single-Site) strategy->tank_mixing limit_apps Limit Applications strategy->limit_apps resistant_varieties Resistant Varieties strategy->resistant_varieties cultural_practices Cultural Practices strategy->cultural_practices monitoring Disease Monitoring strategy->monitoring

Figure 3: Key components of a this compound resistance management program.

Conclusion

This compound's multi-site mode of action, primarily through the non-specific inhibition of sulfhydryl-containing enzymes, remains a robust and sustainable tool for fungal disease management. Its low resistance risk makes it a valuable component in integrated pest management programs, particularly in rotation or combination with single-site fungicides. By understanding its biochemical mechanism and adhering to sound resistance management principles, the utility of this compound in protecting crops and ensuring food security can be maintained for years to come.

References

Environmental factors influencing Zineb degradation rates

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the environmental factors influencing the degradation of Zineb, a polymeric dithiocarbamate fungicide, is crucial for understanding its environmental fate, persistence, and toxicological profile. This compound's stability is significantly impacted by a combination of chemical, physical, and biological factors, including moisture, pH, light, temperature, and microbial activity. Its degradation leads to the formation of several byproducts, most notably ethylenethiourea (ETU), a compound of toxicological concern due to its potential carcinogenic properties.[1][2][3][4]

This technical guide provides a comprehensive overview of the key environmental determinants of this compound degradation rates, summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the primary degradation pathways and analytical workflows.

Key Environmental Factors Influencing this compound Degradation

This compound is known to be unstable under prolonged storage and exposure to environmental conditions such as light, moisture, and heat.[5] The degradation process is complex and can be driven by hydrolysis, photolysis, and microbial metabolism.

Hydrolysis and the Influence of pH

The presence of moisture is a primary driver of this compound degradation. The rate of this hydrolysis is highly dependent on the pH of the aqueous environment. Generally, this compound's stability decreases as the pH deviates from neutral, with accelerated degradation observed under both acidic and alkaline conditions. An increase in the pH of a solution has been shown to increase the production of the toxic metabolite, ETU.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, accelerates the degradation of this compound. The molecule shows maximum UV absorption around 284 nm, indicating its susceptibility to breakdown by environmental light sources. Similar to hydrolysis, a major product of photodegradation is ETU. In real-world scenarios, the combined effects of light and moisture can lead to more complex and potentially faster degradation profiles than either factor alone.

Temperature

Elevated temperatures accelerate the decomposition of this compound. The fungicide decomposes at 157°C without melting, and when heated to decomposition, it emits highly toxic fumes. Laboratory studies have shown that at temperatures of 30°C or 40°C, this compound's efficacy was lost within 16 days.

Microbial Degradation

In soil and water systems, microbial activity plays a significant role in this compound's breakdown. This compound is generally considered to have low persistence in soil, where its degradation is catalyzed by soil components and microorganisms. The presence of sediment in surface water has been shown to dramatically increase the rate of biodegradation. Studies have reported a bioactive half-life of 16 days in the field.

Quantitative Degradation Data

The rate of this compound degradation is often expressed in terms of its half-life (DT₅₀), which is the time required for 50% of the initial amount to degrade. The following tables summarize available quantitative data under various environmental conditions.

Table 1: this compound Degradation Half-Life in Aqueous Systems

pHTemperature (°C)Half-Life (DT₅₀)Conditions/NotesSource(s)
3.8Not Specified9 minutesWithout stabilizing agents.
7208.6 days-
9Not Specified38.1 daysAqueous media.
9.6Room Temperature> 5 daysStabilized with EDTA/L-cysteine, protected from light.

Table 2: this compound Degradation Half-Life in Soil

ConditionHalf-Life (DT₅₀)NotesSource(s)
Field16 daysBioactive half-life.
Field19.5 days-
Laboratory23 daysMicroagricultural chamber with tomato plants.
Laboratory> 2 weeksSoil system.
Laboratory> 3 weeksOn eggplant leaves.

Primary Degradation Pathway and Products

The degradation of the polymeric this compound structure results in several smaller molecules. The most significant of these are Ethylenethiourea (ETU), Ethylenethiuram monosulfide (ETM), zinc sulfide, and carbon disulfide.

G cluster_factors Degradation Factors This compound This compound [(C₄H₆N₂S₄Zn)n] ETU Ethylenethiourea (ETU) (Toxic Metabolite) This compound->ETU ETM Ethylenethiuram Monosulfide (ETM) This compound->ETM CS2 Carbon Disulfide (CS₂) This compound->CS2 ZnS Zinc Sulfide (ZnS) This compound->ZnS Other Other Products (Ethylenediamine, H₂S, etc.) This compound->Other Hydrolysis Moisture / pH Hydrolysis->this compound Photolysis Light (UV) Photolysis->this compound Temp Heat Temp->this compound Microbes Microbial Action Microbes->this compound

Caption: Simplified degradation pathway of this compound under key environmental influences.

Experimental Protocols

Accurate assessment of this compound degradation requires robust experimental designs that account for its inherent instability.

Protocol 1: Aqueous Degradation Study (Hydrolysis and Photolysis)

Objective: To determine the degradation rate of this compound in water under various pH and light conditions.

Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, 9)

  • Photoreactor with controlled temperature and light source (e.g., Xenon lamp)

  • Amber glass vials and clear glass vials (e.g., quartz for photolysis)

  • HPLC-UV or LC-MS/MS system

  • Stabilizing extraction solvent (e.g., 5% L-cysteine and 5% EDTA in water, pH adjusted)

Methodology:

  • Preparation: Prepare a stock solution of this compound in the stabilizing solvent. Spike this stock solution into the buffer solutions (pH 4, 7, 9) in both amber (for hydrolysis/dark control) and clear (for photolysis) vials to a known final concentration.

  • Incubation: Place the vials in a temperature-controlled environment. Expose the clear vials to a continuous light source of known intensity and spectrum. Keep the amber vials in the dark at the same temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately mix the sample with the chilled stabilizing extraction solvent to halt further degradation. Analyze the sample for the remaining concentration of this compound and the formation of ETU using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant (k) and the half-life (DT₅₀) by fitting the data to a first-order kinetics model.

Protocol 2: Soil Degradation Study

Objective: To determine the degradation rate of this compound in soil under controlled laboratory conditions.

Materials:

  • Characterized soil samples (known pH, organic matter content, texture)

  • This compound analytical standard or formulation

  • Incubation chambers with temperature and humidity control

  • Extraction solvent (e.g., methanol/water mixture, or stabilized EDTA/cysteine solution)

  • Centrifuge, shaker, and other standard laboratory equipment

  • LC-MS/MS system

Methodology:

  • Soil Treatment: Weigh known amounts of sieved, air-dried soil into incubation flasks. Apply a this compound solution evenly to the soil surface to achieve the desired concentration. Adjust the soil moisture to a specific level (e.g., 50% of water holding capacity).

  • Incubation: Place the flasks in a dark, temperature-controlled incubator. Aerobic conditions are typically maintained by ensuring proper air exchange.

  • Sampling: At specified time intervals, remove replicate flasks for analysis.

  • Extraction: Add the extraction solvent to the soil sample and shake for 1-2 hours. Centrifuge the mixture at high speed to separate the soil particles from the solvent.

  • Analysis: Filter the supernatant and analyze it directly or after a concentration step using LC-MS/MS to quantify this compound and its metabolites.

  • Data Analysis: Calculate the half-life (DT₅₀) of this compound in the soil by plotting its concentration over time and applying an appropriate kinetic model.

G cluster_prep 1. Preparation cluster_incub 2. Incubation cluster_sample 3. Sampling & Extraction cluster_analysis 4. Analysis A Prepare this compound Solution (with stabilizer if needed) B Treat Matrix (e.g., Soil or Water Buffer) A->B C Incubate under Controlled Conditions (Temp, Light, pH, etc.) B->C D Collect Samples at Time Intervals C->D E Extract this compound with Stabilizing Solvent D->E F Quantify this compound & ETU (e.g., LC-MS/MS) E->F G Plot Concentration vs. Time & Determine Half-Life (DT₅₀) F->G

Caption: General experimental workflow for a this compound degradation study.

References

Methodological & Application

Protocol for Zineb Application in Grapevine Downy Mildew Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zineb, a fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of compounds, has historically been employed in viticulture to manage fungal diseases, most notably grapevine downy mildew caused by the oomycete Plasmopara viticola.[1] As a protective, multi-site inhibitor, this compound provides a broad-spectrum fungicidal activity.[2][3] Its mechanism of action involves the inactivation of sulfhydryl (SH) groups within fungal enzymes, disrupting various metabolic pathways essential for spore germination and mycelial growth.[1][4] This multi-site activity makes it a valuable tool in fungicide resistance management programs. These application notes provide detailed protocols for the use of this compound in a research setting to evaluate its efficacy against grapevine downy mildew.

Data Presentation

The efficacy of this compound can be quantified by measuring the reduction in disease severity and the inhibition of sporulation. The following tables present illustrative data on the performance of this compound. Researchers should note that specific efficacy data for this compound on grapevine downy mildew is not extensively available in recent peer-reviewed literature, and the data below is based on studies of this compound on other crops, which can serve as a reference for designing dose-response experiments.

Table 1: Efficacy of this compound 75% Wettable Powder (WP) Against Fungal Pathogens

Target DiseaseHost PlantApplication Rate (g/ha)Efficacy (Percent Disease Index - PDI)
Leaf Spot & Fruit RotChili150020.66
Leaf Spot & Fruit RotChili175019.33
Leaf Spot & Fruit RotChili200018.00
Leaf Spot & Fruit RotChili225017.33
Untreated ControlChiliN/A34.00
Data adapted from a study on chili leaf spot and fruit rot and is for illustrative purposes. PDI represents the percentage of disease on the plant.

Table 2: General Application Parameters for this compound 75% WP in Grapevine Field Research

ParameterRecommendation
FormulationThis compound 75% Wettable Powder (WP)
Application Rate1.5 - 2.0 kg/ha
Application TimingPreventative, before disease onset (e.g., when shoots are 10-15 cm long)
Application Interval7-12 days, depending on weather conditions
Water Volume500 - 1000 L/ha, ensuring thorough coverage
Pre-Harvest Interval (PHI)Varies by region; consult product label

Experimental Protocols

1. Preparation of this compound 75% WP Stock Solution and Application Suspensions

This protocol describes the preparation of a stock solution and subsequent dilutions for use in laboratory or greenhouse experiments.

Materials:

  • This compound 75% WP

  • Analytical balance

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Safety Precautions: Wear appropriate PPE. Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Preparation of a 1% (w/v) Stock Solution:

    • Weigh 1.0 g of this compound 75% WP.

    • Add the powder to a beaker containing approximately 80 mL of deionized water.

    • Place the beaker on a magnetic stirrer and stir until the powder is fully suspended. Due to its nature as a wettable powder, this compound will form a suspension, not a true solution.

    • Quantitatively transfer the suspension to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with deionized water.

    • This results in a 10,000 ppm (mg/L) stock suspension of the this compound 75% WP formulation.

  • Preparation of Application Suspensions:

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for your experiment (e.g., 10, 50, 100, 250, 500 ppm of the active ingredient).

    • To calculate the volume of stock solution needed for a specific concentration of the active ingredient (a.i.), use the following formula: V₁ = (C₂ * V₂) / (C₁ * 0.75) Where:

      • V₁ = Volume of the stock solution needed

      • C₁ = Concentration of the stock solution (10,000 ppm)

      • V₂ = Final volume of the application suspension

      • C₂ = Desired final concentration of the active ingredient (e.g., 100 ppm)

      • 0.75 = Factor to account for the 75% purity of the active ingredient in the WP formulation.

    • For example, to prepare 100 mL of a 100 ppm a.i. suspension: V₁ = (100 ppm * 100 mL) / (10,000 ppm * 0.75) = 1.33 mL

    • Add 1.33 mL of the 1% stock suspension to a 100 mL volumetric flask and bring to volume with deionized water.

  • Application:

    • Agitate the prepared suspensions thoroughly before each application to ensure a uniform concentration.

    • Apply the suspensions to grapevine leaves or leaf discs using a fine-mist sprayer until runoff to ensure complete coverage.

2. In Vitro Evaluation of this compound on Plasmopara viticola Sporangial Germination

This protocol outlines an in vitro assay to determine the effect of this compound on the germination of P. viticola sporangia.

Materials:

  • Grapevine leaves with fresh downy mildew lesions (active sporulation)

  • This compound application suspensions at various concentrations

  • Sterile deionized water (control)

  • Microscope slides with wells or depression slides

  • Micropipettes

  • Incubation chamber set at 20-25°C in darkness

  • Microscope

Procedure:

  • Sporangia Collection: Gently brush the sporulating lesions on the grapevine leaves with a soft, sterile brush into a small volume of sterile deionized water to create a sporangial suspension.

  • Concentration Adjustment: Adjust the concentration of the sporangial suspension to approximately 5 x 10⁴ sporangia/mL using a hemocytometer.

  • Treatment Application:

    • In the wells of a microscope slide, mix equal volumes (e.g., 10 µL) of the sporangial suspension and the respective this compound application suspension.

    • For the control, mix the sporangial suspension with sterile deionized water.

  • Incubation: Place the slides in a humid incubation chamber in the dark at 20-25°C for 6-12 hours to allow for germination.

  • Assessment:

    • After the incubation period, observe the sporangia under a microscope at 100-200x magnification.

    • A sporangium is considered germinated if a germ tube is visible.

    • For each concentration and the control, count the number of germinated and non-germinated sporangia out of a total of 100 sporangia per replicate.

    • Calculate the percentage of germination inhibition for each this compound concentration relative to the control.

3. Field Efficacy Trial Protocol for this compound Against Grapevine Downy Mildew

This protocol provides a framework for conducting a field trial to evaluate the efficacy of this compound under natural infection conditions.

Materials:

  • Grapevine plot with a susceptible cultivar

  • This compound 75% WP

  • Calibrated sprayer (e.g., backpack or tractor-mounted)

  • Untreated control and potentially a standard fungicide control

  • Plot markers

  • Data collection sheets

  • Disease assessment guides or rating scales

Procedure:

  • Experimental Design:

    • Use a randomized complete block design with a minimum of four replicate plots per treatment.

    • Each plot should contain a sufficient number of vines (e.g., 5-10) to minimize edge effects.

  • Treatment Application:

    • Prepare the this compound spray suspension according to the desired application rate (e.g., 1.5-2.0 kg/ha in 1000 L of water).

    • Begin applications preventatively, before the first signs of downy mildew, typically when grapevine shoots are 10-15 cm long.

    • Apply treatments at 7 to 12-day intervals, with shorter intervals during periods of high rainfall and humidity.

    • Ensure thorough coverage of all green tissues, including leaves, shoots, and fruit clusters.

  • Disease Assessment:

    • Conduct disease assessments periodically throughout the growing season (e.g., every 10-14 days).

    • Assess both disease incidence (percentage of infected leaves/clusters) and disease severity (percentage of leaf/cluster area affected).

    • Use a standardized disease rating scale for consistent evaluation.

  • Data Analysis:

    • Calculate the mean disease incidence and severity for each treatment at each assessment date.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each this compound treatment compared to the untreated control.

Mandatory Visualizations

G cluster_fungus Fungal Cell Enzyme_1 Enzyme 1 (e.g., Dehydrogenase) Metabolic_Process_1 Glycolysis Enzyme_1->Metabolic_Process_1 Catalyzes Enzyme_2 Enzyme 2 (e.g., Kinase) Metabolic_Process_2 Respiration Enzyme_2->Metabolic_Process_2 Catalyzes Enzyme_3 Enzyme 3 (e.g., Synthase) Metabolic_Process_3 Cell Wall Synthesis Enzyme_3->Metabolic_Process_3 Catalyzes Spore_Germination Spore Germination & Mycelial Growth Metabolic_Process_1->Spore_Germination Metabolic_Process_2->Spore_Germination Metabolic_Process_3->Spore_Germination This compound This compound (Dithiocarbamate) This compound->Enzyme_1 Inhibits (via SH-group inactivation) This compound->Enzyme_2 Inhibits (via SH-group inactivation) This compound->Enzyme_3 Inhibits (via SH-group inactivation)

Caption: Multi-site inhibitory action of this compound on fungal metabolic pathways.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Prep_this compound Prepare this compound Suspensions (various concentrations) Treatment Apply this compound & Control Treatments Prep_this compound->Treatment Prep_Control Prepare Control (e.g., water) Prep_Control->Treatment Inoculum_Prep Prepare P. viticola Inoculum Inoculation Inoculate Grapevine Leaf Discs/Plants Inoculum_Prep->Inoculation Inoculation->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Assessment Assess Disease Incidence & Severity Incubation->Assessment Data_Analysis Analyze Data Statistically Assessment->Data_Analysis Conclusion Determine Efficacy (e.g., EC50) Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound efficacy on grapevine downy mildew.

References

Application Notes and Protocols for the Analytical Quantification of Zineb in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zineb, a polymeric complex of zinc with the ethylene bis(dithiocarbamate) anionic ligand, is a widely utilized fungicide in agriculture to protect a variety of crops from fungal diseases.[1] Its extensive application, however, raises concerns regarding potential residues in food products, necessitating robust and validated analytical methods for its quantification to ensure consumer safety and regulatory compliance.[2][3] The analysis of this compound presents a challenge due to its low volatility, thermal instability, and poor solubility in common organic solvents.[1][4] Consequently, analytical strategies often involve indirect measurement or derivatization techniques.

This document provides a comprehensive overview of various analytical methods for the quantification of this compound in diverse food matrices, complete with detailed experimental protocols and comparative performance data. The methodologies covered include spectrophotometry, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is contingent upon factors such as the food matrix, required sensitivity and selectivity, and available instrumentation. The following tables summarize the performance characteristics of commonly employed techniques, with data compiled from single-laboratory validation studies.

Table 1: Chromatographic Methods for this compound Quantification
Analytical MethodPrincipleFood MatrixLinearity RangeLimit of Quantification (LOQ)Recovery (%)Reference
GC-MS Acid hydrolysis to CS₂, extraction, and GC-MS detection.Fruits & Vegetables0.05 - 0.5 ppm≤40 µg/kg75-104
Spices (Cardamom, Black Pepper)-0.05 mg/kg-
HPLC-UV Pre-column derivatization with ethyl iodide.Not Specified0.45 - 16.36 mg/L-98.50 - 100.78
Various Fruits & Vegetables-0.1 - 0.2 mg/kg>90
LC-MS/MS Direct analysis of the intact molecule or a specific derivative.Peach, Apricot-0.01 mg/kg (as Ziram)-
Apples, Tomatoes-0.03 - 0.19 mg/kg92.2 - 112.6
Various Fruits & Vegetables---
Table 2: Spectrophotometric Methods for this compound Quantification
Method PrincipleFood MatrixLinearity Range (µg/mL)Limit of Detection (LOD)Recovery (%)Reference
Complexation with sodium molybdate Wheat grains, soft drinks-0.0011 µg/mL (as Maneb)High
Reaction with chloranil Grains, fruits, vegetables, water1.10–15.45-95.73–98.96
Conversion to a molybdenum complex Not SpecifiedBeer's law obeyed--
Indirect determination via Zn analysis by FAAS Water, wheat grain, tomato-35 μg L⁻¹ (as Ziram)Satisfactory
Direct UV-Vis Analysis (λmax ~284 nm) Not Specified---

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide step-by-step protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) via Carbon Disulfide (CS₂) Evolution

This is a traditional and widely used method for the determination of total dithiocarbamates, including this compound, by measuring the liberated carbon disulfide.

Principle: Dithiocarbamates are hydrolyzed in the presence of an acid (e.g., hydrochloric acid) and a reducing agent (e.g., tin(II) chloride) to produce carbon disulfide (CS₂). The volatile CS₂ is then extracted and analyzed by GC-MS.

Workflow for GC-MS Analysis of this compound as CS₂

cluster_prep Sample Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Homogenization Homogenize Food Sample Hydrolysis Acid Hydrolysis with SnCl₂/HCl Homogenization->Hydrolysis Add sample to reaction vessel Extraction Extract CS₂ into Isooctane Hydrolysis->Extraction Liberated CS₂ is trapped GCMS GC-MS Analysis Extraction->GCMS Inject isooctane layer Quantification Quantify CS₂ GCMS->Quantification Based on calibration curve

Caption: Workflow for the GC-MS determination of this compound via CS₂ evolution.

Protocol:

  • Sample Preparation: Homogenize a representative sample of the food matrix.

  • Hydrolysis:

    • Weigh a homogenized sample into a reaction flask.

    • Add an aqueous solution of tin(II) chloride in hydrochloric acid.

    • The CS₂ produced is absorbed into an isooctane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the isooctane extract into the GC-MS system.

    • Example GC Conditions:

      • Column: Methyl silicone column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Program: 60°C (2 min) - 20°C/min to 120°C - 10°C/min to 160°C - 20°C/min to 280°C.

      • Inlet Temperature: 240°C.

      • Carrier Gas: Helium.

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70eV.

      • Monitoring Ions (m/z): Monitor for CS₂ characteristic ions.

  • Quantification: Prepare a calibration curve using standard solutions of CS₂ in isooctane. Determine the concentration of this compound in the sample by comparing the CS₂ peak area to the calibration curve and applying a stoichiometric conversion factor.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often involves a derivatization step to improve the chromatographic properties of this compound.

Principle: this compound is derivatized, typically through methylation or ethylation, to form a more stable and less polar compound that can be readily separated by reverse-phase HPLC and detected by a UV detector.

Workflow for HPLC-UV Analysis of this compound

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Extraction Extract this compound from Sample Derivatize Pre-column Derivatization (e.g., with ethyl iodide) Extraction->Derivatize Add derivatizing agent HPLC RP-HPLC-UV Analysis Derivatize->HPLC Inject derivatized sample Quantification Quantify Derivative HPLC->Quantification Compare to standards cluster_prep QuEChERS Sample Prep cluster_analysis Analysis Homogenize Homogenize Sample Extract Extract with Acetonitrile & Salts Homogenize->Extract Weigh sample Cleanup d-SPE Cleanup Extract->Cleanup Take aliquot of extract LCMSMS LC-MS/MS Analysis (MRM) Cleanup->LCMSMS Inject cleaned extract Quantify Quantify this compound LCMSMS->Quantify Matrix-matched calibration cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Homogenize Homogenize Sample Extract Extract this compound (e.g., with acrylonitrile) Homogenize->Extract React React with Chloranil Extract->React Add chloranil solution Develop Develop Yellow Color React->Develop Measure Measure Absorbance (~415 nm) Develop->Measure Quantify Quantify this compound Measure->Quantify Use calibration curve cluster_dev Method Development cluster_val Method Validation cluster_app Application Define Define Analytical Requirements Select Select Analytical Technique Define->Select Optimize Optimize Method Parameters Select->Optimize Specificity Specificity/Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Sample Analysis Robustness->Routine QC Quality Control Routine->QC

References

Application Notes and Protocols for the Spectrophotometric Determination of Zineb Residues in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zineb, a zinc salt of ethylene bis-dithiocarbamate, is a widely used fungicide in agriculture to protect crops from various fungal diseases. Its extensive use, however, raises concerns about potential contamination of water resources, posing risks to both the environment and human health. Consequently, the development of sensitive, accurate, and cost-effective analytical methods for monitoring this compound residues in water is of paramount importance. This document provides detailed application notes and protocols for two spectrophotometric methods for the determination of this compound in water samples: the Chloranil method and the 4-(2-pyridylazo)-resorcinol (PAR) method.

Method 1: Determination of this compound Using Chloranil

Principle

This method is based on the reaction between this compound and chloranil in an organic solvent. The reaction produces a yellow-colored product, and the intensity of the color, which is directly proportional to the this compound concentration, is measured spectrophotometrically at a wavelength of 415 nm.[1][2]

Experimental Protocol

1. Reagents and Materials

  • This compound standard (analytical grade)

  • Chloranil (p-chloranil)

  • Acrylonitrile

  • Acetonitrile

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard laboratory glassware

2. Preparation of Standard Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a suitable solvent. Due to this compound's poor solubility, a mixture of water/acetonitrile can be used, potentially with the aid of sonication.

  • Working Standard Solutions: Prepare a series of working standards in the range of 1.0 to 16.0 µg/mL by appropriate dilution of the stock solution with deionized water.

  • Chloranil Solution (0.001 mol L⁻¹): Dissolve the appropriate amount of chloranil in acetonitrile to prepare a 0.001 mol L⁻¹ solution.

3. Sample Preparation (Spiked Water Samples)

  • Collect water samples in clean glass bottles.

  • If the samples contain suspended particles, filter them through a 0.45 µm membrane filter.

  • For method validation, spike known concentrations of this compound into the water samples.

4. Analytical Procedure

  • Take a suitable aliquot of the water sample or standard solution.

  • Add 1 mL of 0.02 mol L⁻¹ aqueous EDTA solution and sonicate for 2 minutes.

  • Add 1 mL of the 0.001 mol L⁻¹ chloranil solution in acetonitrile and sonicate for another 2 minutes.

  • Extract the colored complex twice with 2 mL of acrylonitrile.

  • Dry the combined extracts with anhydrous sodium sulfate.

  • Measure the absorbance of the yellow-colored solution at 415 nm against a reagent blank.[2]

5. Calibration Curve

  • Plot a graph of absorbance versus the concentration of the this compound working standards.

  • The concentration of this compound in the water samples can be determined from this calibration curve.

Data Presentation

ParameterValueReference
Wavelength (λmax)415 nm[1][2]
Linearity Range1.10–15.45 µg/mL
Recovery95.73%–98.96%
Relative Standard Deviation (RSD)0.69%–1.05%

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_reaction Reaction and Extraction cluster_analysis Analysis Sample Water Sample Collection Spike Spike with this compound Standard Sample->Spike Filter Filter if Necessary Spike->Filter Add_EDTA Add EDTA Solution and Sonicate Filter->Add_EDTA Standards Prepare this compound Working Standards Standards->Add_EDTA Add_Chloranil Add Chloranil Solution and Sonicate Add_EDTA->Add_Chloranil Extract Extract with Acrylonitrile Add_Chloranil->Extract Dry Dry with Anhydrous Na2SO4 Extract->Dry Measure_Abs Measure Absorbance at 415 nm Dry->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Determine_Conc Determine this compound Concentration Cal_Curve->Determine_Conc

Workflow for this compound determination using the Chloranil method.

Method 2: Determination of this compound Using 4-(2-pyridylazo)-resorcinol (PAR)

Principle

This indirect spectrophotometric method involves the acid digestion of this compound to release zinc ions (Zn²⁺). These ions then form a stable, colored complex with 4-(2-pyridylazo)-resorcinol (PAR) in a micellar medium. The intensity of the colored complex is measured at approximately 495 nm and is proportional to the initial this compound concentration.

Experimental Protocol

1. Reagents and Materials

  • This compound standard (analytical grade)

  • Nitric acid (concentrated)

  • 4-(2-pyridylazo)-resorcinol (PAR)

  • Triton X-100 (micellar medium)

  • Buffer solution (e.g., acetate buffer)

  • Deionized water

  • Standard laboratory glassware

2. Preparation of Standard Solutions

  • This compound Stock Solution (100 µg/mL): Prepare as described in Method 1.

  • Working Standard Solutions: Prepare a series of working standards in the appropriate concentration range (e.g., 0.05 to 1.5 mg/L) by diluting the stock solution.

  • PAR Solution: Prepare a solution of PAR in a suitable solvent.

  • Triton X-100 Solution: Prepare a solution of Triton X-100 in deionized water.

3. Sample Preparation (Spiked Water Samples)

  • Collect and filter water samples as described in Method 1.

  • Spike water samples with known concentrations of this compound for validation.

4. Analytical Procedure

  • Take a known volume of the water sample or standard solution.

  • Digestion: Add a small volume of concentrated nitric acid and heat the solution to digest the this compound and release the Zn²⁺ ions.

  • Cool the solution and adjust the pH to the optimal range for complex formation using a buffer solution.

  • Add the Triton X-100 solution, followed by the PAR solution.

  • Allow the reaction to proceed for a set amount of time for full color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (around 495 nm) against a reagent blank.

5. Calibration Curve

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

ParameterValueReference
Wavelength (λmax)495 nm
Molar Absorptivity(8.05) x 10⁴ L·mol⁻¹·cm⁻¹
Detection Limit21 µg/L
Optimum Concentration Range0.07–1.4 mg/L
Relative Standard Deviation (RSD)< 1.5%

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_reaction Digestion and Complexation cluster_analysis Analysis Sample Water Sample Collection Spike Spike with this compound Standard Sample->Spike Filter Filter if Necessary Spike->Filter Digest Acid Digestion (HNO3) Filter->Digest Standards Prepare this compound Working Standards Standards->Digest Adjust_pH Adjust pH Digest->Adjust_pH Add_TX100 Add Triton X-100 Adjust_pH->Add_TX100 Add_PAR Add PAR Solution Add_TX100->Add_PAR Incubate Incubate for Color Development Add_PAR->Incubate Measure_Abs Measure Absorbance at 495 nm Incubate->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Determine_Conc Determine this compound Concentration Cal_Curve->Determine_Conc

Workflow for this compound determination using the PAR method.

Both the Chloranil and PAR methods provide reliable and accessible means for the spectrophotometric determination of this compound residues in water samples. The choice of method may depend on the available instrumentation, the required sensitivity, and the potential interferences in the sample matrix. Proper validation of the chosen method with the specific water matrix is crucial to ensure accurate and precise results.

References

Application Note: HPLC-UV Analysis of Zineb in Plant Tissue Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of the fungicide Zineb in plant tissue extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound, a polymeric dithiocarbamate, presents analytical challenges due to its low solubility and instability. The described protocol overcomes these challenges through a pre-column derivatization step that converts this compound into a stable, monomeric compound suitable for reversed-phase HPLC analysis. This method is highly specific, accurate, and precise, making it ideal for researchers, scientists, and quality control professionals in agricultural and food safety sectors.

Introduction

This compound is a widely used broad-spectrum fungicide belonging to the ethylene bis(dithiocarbamate) (EBDC) class.[1] It is employed to protect various crops from fungal diseases.[1] Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for this compound in agricultural commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its presence in plant tissues.

The direct analysis of this compound is challenging due to its polymeric structure and instability, particularly in acidic conditions.[2][3] Traditional methods often measure the total dithiocarbamates by degrading them to carbon disulfide (CS₂), which is non-specific.[2] The HPLC-UV method described herein involves a pre-column derivatization with ethyl iodide to form a stable S-ethyl derivative of this compound, allowing for selective and accurate quantification.

Experimental Protocol

2.1. Apparatus and Materials

  • HPLC System: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Analytical Column: Fortis C18 (150 mm x 4.6 mm, 3.0 µm particle size) or equivalent reversed-phase column.

  • Reagents & Solvents:

    • This compound standard (analytical grade)

    • Ethyl Iodide (derivatizing agent)

    • Acetonitrile (HPLC grade)

    • Formic Acid (analytical grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Sodium Hydroxide (NaOH)

    • EDTA (Ethylenediaminetetraacetic acid)

  • Equipment: Analytical balance, vortex mixer, water bath, centrifuge, volumetric flasks, pipettes, syringe filters (0.45 µm).

2.2. Solutions Preparation

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% (v/v) Formic Acid in water at a ratio of 55:45 (v/v). Degas the solution before use.

  • Diluent-A (for derivatization): Prepare a solution of 0.025 M EDTA in 0.05 M NaOH.

  • Diluent-B (for dilution): Acetonitrile.

  • This compound Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50.0 mg of this compound standard into a 100 mL volumetric flask.

2.3. Standard Derivatization and Calibration Curve

  • Add approximately 70 mL of Diluent-A and 0.5 mL of ethyl iodide to the 100 mL flask containing the this compound standard.

  • Dilute to the mark with Diluent-A.

  • Place the flask in a water bath at 40°C for 15 minutes.

  • Allow the solution to cool to room temperature. This is the derivatized stock solution.

  • Prepare a series of calibration standards by performing serial dilutions of the derivatized stock solution with Diluent-B to achieve a concentration range of approximately 0.45 µg/mL to 16.36 µg/mL.

  • Inject each standard into the HPLC system to construct a calibration curve.

2.4. Sample Preparation and Extraction

  • Homogenization: Weigh a representative 10-20 g portion of the fresh plant tissue sample. To prevent enzymatic degradation, snap-freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered sample to a centrifuge tube. Add an appropriate volume of a suitable extraction solvent, such as a methanol/water mixture (e.g., 70:30 v/v). Vortex thoroughly for 2-3 minutes.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to separate the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.

2.5. Sample Derivatization

  • Transfer a known volume (e.g., 1.0 mL) of the filtered plant extract into a vial.

  • Add an equal volume of Diluent-A.

  • Add ethyl iodide (approximately 50 µL for a 2 mL total volume).

  • Vortex the mixture and incubate it in a water bath at 40°C for 15 minutes.

  • Allow the solution to cool to room temperature before injection into the HPLC system.

HPLC-UV Operating Conditions

The chromatographic conditions for the analysis are summarized in the table below.

ParameterConditionCitation
Column Fortis C18 (150 mm x 4.6 mm, 3.0 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 272 nm
Run Time ~10 minutes

Method Validation and Data

The described method has been validated for several key performance characteristics to ensure its reliability and accuracy.

Validation ParameterResultCitation
Linearity Range 0.45 - 16.36 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.032 µg/L (for EBDC-dimethyl)
Accuracy (Recovery) 98.50% - 100.78%
Precision (%RSD) 0.19%
Retention Time (S-ethyl derivative) ~7.71 min

Visual Workflow

The logical flow of the analytical protocol, from sample collection to final data analysis, is depicted in the diagram below.

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-UV method with pre-column derivatization provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound in plant tissue extracts. This application note serves as a comprehensive guide for laboratories seeking to implement a validated method for routine monitoring and research purposes, ensuring compliance with food safety standards.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Quantification of Zineb (as a derivative) and Ethylenethiourea in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

[AN-20251128-01]

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the fungicide Zineb and its primary degradation product and metabolite, ethylenethiourea (ETU). Due to the inherent instability and low solubility of this compound, a derivatization step involving methylation is employed to form a stable dimethyl derivative (ethylenebisdithiocarbamate-dimethyl) amenable to LC-MS/MS analysis. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the extraction of the analytes from complex food matrices, followed by analysis using a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring of this compound and ETU residues in food safety and quality control laboratories.

Introduction

This compound is a polymeric complex of zinc with the ethylene bis(dithiocarbamate) ligand, formerly used as a broad-spectrum fungicide to control blights, mildews, and rusts on various agricultural products.[1] Its use has been restricted in many regions due to concerns over its degradation to ethylenethiourea (ETU). ETU is a metabolite and environmental degradation product of all ethylene bis(dithiocarbamate) (EBDC) fungicides and is classified as a probable human carcinogen.[2] Therefore, sensitive and reliable analytical methods are required for the simultaneous monitoring of both this compound and ETU in food commodities to ensure consumer safety and regulatory compliance.

LC-MS/MS offers high selectivity and sensitivity for the detection of pesticide residues.[3] However, the analysis of this compound presents challenges due to its polymeric nature and instability.[4] This method addresses these challenges by converting this compound into a stable dimethyl derivative, allowing for its reliable quantification alongside ETU.

Experimental Workflow

The overall analytical workflow consists of sample preparation involving homogenization and extraction using a modified QuEChERS protocol, followed by derivatization of this compound, and subsequent analysis by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Cleanup cluster_analysis LC-MS/MS Analysis Sample 1. Homogenized Sample (e.g., 10g) Extraction 2. Add Acetonitrile & Salts (QuEChERS Extraction) Sample->Extraction Centrifuge1 3. Vortex & Centrifuge Extraction->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Deriv 5. Methylation of this compound (e.g., Dimethyl Sulfate) Supernatant->Deriv Cleanup 6. Dispersive SPE Cleanup (PSA, C18, MgSO4) Deriv->Cleanup Centrifuge2 7. Vortex & Centrifuge Cleanup->Centrifuge2 FinalExtract 8. Filter Final Extract Centrifuge2->FinalExtract LCMS 9. Inject into LC-MS/MS FinalExtract->LCMS Injection Data 10. Data Acquisition (MRM) LCMS->Data Quant 11. Quantification Data->Quant

Caption: Overall workflow for this compound and ETU analysis.

Detailed Protocols

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent, C18 sorbent, dimethyl sulfate, and certified standards of ETU and this compound. An isotopically labeled internal standard for ETU (e.g., ETU-d4) is recommended.[5]

  • Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS system with a C18 reverse-phase column.

Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ETU and this compound in a suitable solvent (e.g., methanol for ETU). Due to this compound's low solubility, its standard is typically prepared by complexometric conversion and derivatization.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the initial mobile phase composition. These will be used to build the calibration curve.

  • Internal Standard (IS): Prepare a working solution of ETU-d4 at a concentration of approximately 1 mg/L in acetonitrile.

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and the internal standard. Shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.

  • Derivatization: Transfer an aliquot of the acetonitrile supernatant to a new tube. Add a methylating agent (e.g., dimethyl sulfate) and incubate to convert this compound to its dimethyl derivative. This step must be optimized for reaction time and temperature.

  • Dispersive SPE (d-SPE) Cleanup: Transfer the derivatized extract to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. The PSA removes organic acids, while C18 removes non-polar interferences.

  • Final Centrifugation: Vortex for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Filtration: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography Conditions

ParameterSetting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Optimized for separation of ETU and this compound-dimethyl

Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ETU (Quantifier) 103.044.1Optimized
ETU (Qualifier) 103.070.0Optimized
ETU-d4 (IS) 107.046.1Optimized
This compound-dimethyl (Quantifier) To be determinedTo be determinedOptimized
This compound-dimethyl (Qualifier) To be determinedTo be determinedOptimized

Note: The specific MRM transitions and collision energies for the this compound-dimethyl derivative must be determined by infusing a standard of the derivatized compound into the mass spectrometer.

Method Validation and Performance

The method was validated according to SANTE/12682/2019 guidelines, assessing linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

Linearity

Linearity was evaluated using matrix-matched calibration standards over a range of concentrations. The method demonstrated excellent linearity for both analytes.

Linearity cluster_process Linearity Assessment cluster_output Acceptance Criteria Standards Prepare Matrix-Matched Standards (5-7 levels) Analysis Analyze Standards by LC-MS/MS Standards->Analysis Plot Plot Peak Area Ratio (Analyte/IS) vs. Concentration Analysis->Plot Regression Perform Linear Regression Plot->Regression R2 Correlation Coefficient (r²) ≥ 0.99 Regression->R2

Caption: Logic for assessing method linearity.

Quantitative Performance Data

The following table summarizes the performance of the method in a representative food matrix (e.g., tomato).

AnalyteLinearity Range (ng/g)LOQ (ng/g)Recovery (%) at 10 ng/gRSD (%) (n=5)
ETU 1 - 200> 0.995595< 15
This compound-dimethyl 1 - 200> 0.995592< 15

Recovery and precision were assessed by spiking blank matrix samples at three concentration levels (10, 50, and 100 ng/g). The results consistently fell within the acceptable range of 70-120% recovery with RSDs ≤ 20%.

Conclusion

This application note presents a validated LC-MS/MS method for the simultaneous analysis of this compound (via derivatization) and its metabolite ETU in food matrices. The use of a modified QuEChERS extraction protocol provides efficient sample cleanup, while the sensitivity and selectivity of tandem mass spectrometry ensure accurate quantification at low residue levels. The method is robust, reliable, and suitable for high-throughput analysis in regulatory monitoring programs, aiding in the protection of public health.

References

In-Field Efficacy of Zineb 75% WP on Tomatoes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in-field efficacy studies of Zineb 75% Wettable Powder (WP) for the management of key fungal diseases in tomatoes (Solanum lycopersicum). This document outlines the experimental setup, application procedures, data collection, and analysis required to evaluate the performance of this broad-spectrum dithiocarbamate fungicide.

Introduction to this compound 75% WP

This compound is a protective fungicide with a multi-site mode of action, making it a valuable tool for resistance management programs.[1][2] As a dithiocarbamate fungicide, it acts on contact to inhibit spore germination and mycelial growth of a wide range of fungal pathogens.[1][3] Upon exposure to air, this compound is converted to an isothiocyanate, which inactivates the sulfhydryl (-SH) groups in the enzymes of fungi, thereby disrupting their metabolic processes.[4] this compound 75% WP is effective against several major tomato diseases, including Early Blight (Alternaria solani), Late Blight (Phytophthora infestans), Grey Leaf Mould, Fruit Rot, and Leaf Spot. An additional benefit of this compound application is the supplemental zinc nutrition provided to the crop, which can contribute to improved plant vigor and yield.

Experimental Protocols

This section details the methodology for conducting a robust in-field efficacy trial of this compound 75% WP on tomatoes.

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments:

    • T1: this compound 75% WP - Low dosage (e.g., 1.5 kg/ha )

    • T2: this compound 75% WP - Medium dosage (e.g., 2.0 kg/ha )

    • T3: this compound 75% WP - High dosage (e.g., 2.5 kg/ha )

    • T4: Untreated Control

    • T5: Standard Fungicide Control (a commonly used fungicide for tomato blight)

  • Replications: A minimum of three to four replications should be used for each treatment.

  • Plot Size: Each plot should be of a suitable size to obtain meaningful data, for example, 3m x 4m, with a buffer zone between plots to prevent spray drift.

  • Plant Material: Use a tomato variety known to be susceptible to the target diseases to ensure adequate disease pressure for the trial.

Trial Establishment and Maintenance
  • Land Preparation: Prepare the field according to standard agricultural practices for tomato cultivation.

  • Transplanting: Transplant healthy, uniform tomato seedlings at the appropriate spacing.

  • Fertilization and Irrigation: Apply fertilizers and irrigation as per local recommendations to ensure optimal crop growth.

  • Weed and Pest Control: Manage weeds and insect pests uniformly across all plots to avoid confounding effects on the trial results.

Fungicide Application
  • Timing of First Application: The first application should be preventative, initiated before the onset of the disease or at the very first appearance of symptoms.

  • Application Interval: Subsequent applications should be made at 7-12 day intervals, depending on the prevailing weather conditions and disease pressure.

  • Preparation of Spray Solution:

    • Weigh the required amount of this compound 75% WP for each treatment.

    • Make a paste of the wettable powder in a small amount of water.

    • Add the paste to the required volume of water in the spray tank and agitate thoroughly to ensure a uniform suspension.

  • Application Equipment: Use a calibrated knapsack sprayer to ensure uniform coverage of the foliage.

  • Spray Volume: A spray volume of 750-1000 liters per hectare is recommended to ensure thorough coverage of the tomato plants.

Data Collection
  • Disease Assessment:

    • Disease incidence and severity should be recorded at regular intervals (e.g., 10 days after each spray).

    • Use a standard 0-5 or 0-9 disease rating scale to assess the percentage of plant tissue affected by the disease.

    • Calculate the Percent Disease Index (PDI) using the appropriate formula.

  • Phytotoxicity Assessment: Observe and record any phytotoxic effects, such as leaf yellowing, burning, or stunting, at regular intervals after each application.

  • Yield Data:

    • Harvest all marketable fruits from the net plot area of each treatment.

    • Record the total weight and number of marketable fruits per plot.

    • Calculate the yield in tonnes per hectare (t/ha).

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. The treatment means can be compared using a suitable post-hoc test, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, at a 5% level of significance.

Data Presentation

The following tables summarize quantitative data on the application and efficacy of this compound 75% WP and other fungicides used in tomato disease management.

Table 1: Recommended Application Rates of this compound 75% WP for Tomatoes

Target Disease(s)Dosage per Hectare (kg)Water Volume per Hectare (L)Application Interval (Days)Reference
Early Blight, Late Blight, Grey Leaf Mould1.5 - 2.0750 - 10007 - 12
Fruit Rot, Leaf Spot1.5 - 2.0750 - 10007 - 12
General Recommendation1.5 - 2.5500 - 10007 - 12

Table 2: Efficacy of this compound and Other Fungicides against Early Blight of Tomato

TreatmentDosageDisease Index (%)Yield (q/ha)Reference
This compound0.20%22.85285.42
Mancozeb0.20%20.38294.86
Saaf0.05%24.12289.15
Ridomil MZ-720.20%25.47281.37
Control-57.63-

Table 3: Efficacy of a this compound Combination Fungicide against Early Blight of Tomato

TreatmentActive IngredientsPDI at HarvestReference
T1Hexaconazole (4%) + this compound (68%)14.66%
T2Azoxystrobin (11%) + Tebuconazole (18.3%)8.00%
T3Carbendazim (25%) + Mancozeb (50%)12.66%
T4Metiram (55%) + Pyraclostrobin (5%)13.30%
T5Control45.33%

Mandatory Visualizations

Experimental Workflow for In-Field Efficacy Study

experimental_workflow start Trial Initiation land_prep Land Preparation & Plot Layout start->land_prep transplanting Tomato Seedling Transplanting land_prep->transplanting application Fungicide Application (Preventative & Interval Sprays) transplanting->application treatment_prep Preparation of this compound 75% WP Spray Solution treatment_prep->application data_collection Data Collection (Disease Scoring, Phytotoxicity, Yield) application->data_collection 7-12 day intervals harvest Harvesting of Marketable Fruits application->harvest data_collection->application data_collection->harvest analysis Statistical Analysis (ANOVA) harvest->analysis end Conclusion & Reporting analysis->end

Figure 1: Experimental workflow for an in-field efficacy study of this compound 75% WP on tomatoes.
Mode of Action of this compound

mode_of_action This compound This compound (Dithiocarbamate) isothiocyanate Isothiocyanate Conversion This compound->isothiocyanate upon air Exposure to Air air->isothiocyanate inactivation Inactivation of Enzymes isothiocyanate->inactivation targets sh_groups Sulfhydryl (-SH) Groups in Fungal Enzymes sh_groups->inactivation disruption Disruption of Fungal Metabolism inactivation->disruption

References

Application Note: High-Efficiency Extraction of Zineb from Solid Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the extraction of the fungicide Zineb from various solid matrices. The protocol leverages a synergistic solution of L-cysteine and ethylenediaminetetraacetic acid (EDTA) to ensure the stability and high recovery of this compound during sample preparation. This method is particularly suited for researchers, scientists, and professionals in drug development and food safety analysis who require accurate quantification of this compound residues. Detailed experimental procedures, quantitative performance data, and workflow visualizations are provided to facilitate seamless adoption in the laboratory.

Introduction

This compound, a polymeric zinc salt of ethylenebis(dithiocarbamate), is a widely used fungicide in agriculture. Its determination in solid matrices such as soil, food products, and plant tissues is crucial for regulatory compliance and safety assessment. However, this compound is notoriously unstable, especially in acidic and alkaline conditions, and is prone to degradation during sample extraction, which can lead to inaccurate quantification.[1] To overcome these challenges, a stabilizing extraction solution containing L-cysteine and EDTA is employed. EDTA, a powerful chelating agent, complexes the zinc ions in the this compound structure, rendering the ethylenebis(dithiocarbamate) anion accessible for analysis.[2] L-cysteine acts as an antioxidant, preventing the degradation of the dithiocarbamate anion.[2][3] This combination ensures the integrity of the this compound molecule throughout the extraction process, leading to improved recovery and more reliable analytical results.

Quantitative Data Summary

The following table summarizes the performance metrics of the L-cysteine and EDTA-based extraction method for this compound from various solid matrices. The data has been compiled from multiple studies to provide a comprehensive overview of the method's efficacy.

MatrixExtraction MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Analytical TechniqueReference
Various Crops & WaterLiquid-Liquid Extraction with L-cysteine/EDTA59 - 850.02 mg/kgNot SpecifiedHPLC-UV[4]
Vegetable FoodstuffsL-cysteine/EDTA Extraction with Ion-Pairing58.7 - 70.0Not SpecifiedNot SpecifiedHPLC-UV
Air (on filter)L-cysteine/EDTA Extraction97.0 - 102.8Not Specified103 µg/m³LC-UV
Plant and Zootechnical MatricesAlkaline L-cysteine/EDTA ExtractionNot SpecifiedNot Specified72 mg/kgGC-MS
FoodsL-cysteine/EDTA Extraction with MethylationNot SpecifiedNot Specified0.01 mg/kg (as CS₂)GC-MS

Experimental Protocols

Preparation of the Extraction Solution

A stabilizing extraction solution is critical for the successful extraction of this compound.

Materials:

  • L-cysteine hydrochloride hydrate

  • Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA)

  • Deionized water

  • 12 N Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve 50 g of L-cysteine hydrochloride hydrate and 50 g of EDTA in 800 mL of deionized water.

  • Adjust the pH of the solution to 9.6 with 12 N NaOH.

  • Bring the final volume to 1000 mL with deionized water.

  • Store the solution in a brown bottle. The solution is stable for up to one month.

Extraction of this compound from Solid Matrices

This protocol provides a general procedure for extracting this compound from solid samples. The exact sample weight and solvent volume may need to be optimized depending on the matrix and the expected this compound concentration.

Materials:

  • Homogenized solid sample

  • Chilled L-cysteine/EDTA extraction solution

  • Centrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Amber volumetric flasks and vials

Procedure:

  • Weigh a known amount of the homogenized solid sample into a centrifuge tube.

  • Add a precise volume of the chilled L-cysteine/EDTA extraction solution to the sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample in a cold water bath for a specified period (e.g., 15-30 minutes) to facilitate extraction.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to an amber volumetric flask.

  • If necessary, dilute the extract to the desired concentration with the extraction solvent.

  • Transfer the final extract to an amber vial and proceed with the analysis immediately to minimize degradation.

Visualizations

Experimental Workflow for this compound Extraction

G Figure 1: Experimental Workflow for this compound Extraction from Solid Matrices. cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Solid Sample Weigh Weigh Sample Sample->Weigh AddSolvent Add Chilled L-cysteine/EDTA Solution Weigh->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Sonicate Sonicate in Cold Bath Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dilute Dilute (if necessary) CollectSupernatant->Dilute Analyze Analyze (e.g., HPLC-UV) Dilute->Analyze

Caption: Workflow for this compound extraction.

Chemical Interaction of this compound with L-cysteine and EDTA

G Figure 2: Chemical Interaction of this compound with L-cysteine and EDTA. cluster_products Figure 2: Chemical Interaction of this compound with L-cysteine and EDTA. This compound This compound Polymer (C₄H₆N₂S₄Zn)n ZnEDTA Zn-EDTA Complex This compound->ZnEDTA Chelation EBDC Ethylenebis(dithiocarbamate) Anion (Stabilized) This compound->EBDC EDTA EDTA Chelating Agent EDTA->ZnEDTA Lcysteine L-cysteine Antioxidant Lcysteine->EBDC Stabilization

Caption: this compound, L-cysteine, and EDTA interaction.

References

Field Application of Zineb for the Control of Alternaria Leaf Spot: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zineb, a dithiocarbamate fungicide, has been a longstanding tool in the management of a broad spectrum of fungal diseases in agricultural crops. Its multi-site mode of action provides a low risk of resistance development, making it a valuable component in integrated pest management (IPM) strategies. This document provides detailed application notes and experimental protocols for the use of this compound in controlling Alternaria leaf spot, a common and destructive foliar disease affecting a wide range of host plants. Alternaria species, being necrotrophic pathogens, cause significant yield losses by inducing premature defoliation and reducing the photosynthetic capacity of the plant.

This compound acts as a protective fungicide, inhibiting spore germination and interfering with fungal enzyme systems.[1][2] When exposed to air and moisture, this compound is converted to an isothiocyanate, which inactivates the sulfhydryl (SH) groups in the enzymes of fungi, thereby disrupting their metabolic processes.[2] This document outlines the technical specifications for the field application of this compound, detailed experimental protocols for efficacy trials, and a summary of its performance based on available research data.

Data Presentation

Table 1: Efficacy of this compound 75% WP on Alternaria Leaf Spot in Chili (Capsicum annuum)
Treatment (this compound 75% WP)Application Rate (g/ha)Mean Percent Disease Index (PDI) - Leaf SpotMean Percent Disease Index (PDI) - Fruit RotYield (q/ha)
T1150026.00-14.99
T2175025.33-15.82
T3200024.90-15.88
T4225021.3319.3822.04
Untreated Control044.6646.199.59

Data synthesized from a study on chili peppers over two seasons. The most effective treatment was three successive sprays of this compound 75% W.P @ 2250 g/ha.[3]

Table 2: Efficacy of this compound 75% WP on Early Blight (Alternaria solani) of Tomato
TreatmentConcentration (%)Percent Disease Index (PDI)Yield (q/ha)
This compound 75% WP0.220.38 - 30.8619.10
Mancozeb 75% WP0.220.38294.86
Untreated Control-42.72 - 57.6312.83

Data compiled from studies evaluating the efficacy of various fungicides on early blight of tomato.[4]

Table 3: Efficacy of this compound Formulations on Early Blight (Alternaria solani) of Potato
TreatmentConcentration (%)Percent Disease Index (PDI)Tuber Yield (t/ha)Benefit-Cost Ratio
This compound 68% + Hexaconazole 4% WP0.112.0018.883.75
This compound 75% WP0.3---
Untreated Control-53.338.501.54

Data from field trials on the management of early blight in potato.

Experimental Protocols

Protocol 1: Field Efficacy Trial of this compound 75% WP for Control of Alternaria Leaf Spot

Objective: To evaluate the efficacy of different application rates of this compound 75% WP in controlling Alternaria leaf spot on a susceptible crop (e.g., tomato, potato, chili) under field conditions.

Materials:

  • Certified seeds of a susceptible crop variety.

  • This compound 75% Wettable Powder (WP).

  • Knapsack sprayer or other calibrated application equipment.

  • Personal Protective Equipment (PPE): gloves, goggles, respirator.

  • Plot markers and measuring tape.

  • Disease assessment charts or digital data collection tools.

  • Untreated control plots.

  • Standard fungicide for comparison (positive control).

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: Minimum of 3m x 4m, with a buffer zone of at least 1m between plots to minimize spray drift.

  • Treatments:

    • T1: Untreated Control (water spray).

    • T2: this compound 75% WP at a low recommended rate (e.g., 1.5 kg/ha ).

    • T3: this compound 75% WP at a medium recommended rate (e.g., 2.0 kg/ha ).

    • T4: this compound 75% WP at a high recommended rate (e.g., 2.5 kg/ha ).

    • T5: Standard commercial fungicide for Alternaria control (positive control).

Procedure:

  • Crop Establishment: Sow or transplant the crop according to standard agronomic practices for the region. Ensure uniform plant population across all plots.

  • Treatment Application:

    • Timing of First Application: Apply fungicides preventively, before the first appearance of disease symptoms, or at the very early onset of the disease.

    • Spray Solution Preparation (for 2.0 kg/ha in 500 L of water):

      • Calculate the amount of this compound 75% WP needed for the plot area. For a 12m² plot, this would be 4.8g.

      • Fill the spray tank with half the required volume of clean water.

      • In a separate container, create a slurry by mixing the required amount of this compound 75% WP with a small amount of water.

      • With the sprayer's agitator running, add the slurry to the spray tank.

      • Add the remaining volume of water and continue to agitate for at least 5 minutes to ensure a uniform suspension.

      • Maintain agitation throughout the spraying operation.

    • Application Frequency: Repeat applications at 7-14 day intervals, depending on disease pressure and weather conditions (shorter intervals during periods of high humidity and rainfall).

  • Data Collection:

    • Disease Assessment: Record disease severity at 10-15 day intervals, starting from the first appearance of symptoms.

    • Randomly select 10 plants from the central rows of each plot for assessment.

    • Use a standardized disease rating scale (e.g., 0-5 or 0-9 scale) to assess the percentage of leaf area affected by Alternaria leaf spot.

      • 0-5 Scale Example: 0 = No symptoms; 1 = 1-10% leaf area affected; 2 = 11-25%; 3 = 26-50%; 4 = 51-75%; 5 = >75% leaf area affected and defoliation.

    • Calculate the Percent Disease Index (PDI) for each plot using the following formula: PDI = (Sum of all disease ratings) / (Total number of leaves assessed * Maximum disease grade) * 100

    • Yield Data: At crop maturity, harvest the produce from the central rows of each plot and record the total yield ( kg/plot ). Convert this to a standard unit (e.g., tonnes/hectare).

Data Analysis:

  • Analyze the PDI and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to determine significant differences between treatments.

  • Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

Mandatory Visualizations

Signaling Pathways in Plant Defense Against Alternaria

Alternaria_Infection_Pathway cluster_pathogen Alternaria Infection cluster_plant_cell Plant Cell Response cluster_perception Perception cluster_signaling Signal Transduction cluster_hormonal Hormonal Signaling Crosstalk cluster_defense Defense Response Spore Alternaria Spore PAMPs PAMPs/Effectors Spore->PAMPs releases Toxins Toxins Spore->Toxins produces PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR recognized by Cell_Death Programmed Cell Death Toxins->Cell_Death induces ROS Reactive Oxygen Species (ROS) Burst PRR->ROS Ca_ion Ca2+ Influx PRR->Ca_ion MAPK MAPK Cascade ROS->MAPK Ca_ion->MAPK JA_pathway Jasmonic Acid (JA) Pathway MAPK->JA_pathway activates SA_pathway Salicylic Acid (SA) Pathway MAPK->SA_pathway activates ET_pathway Ethylene (ET) Pathway MAPK->ET_pathway activates JA_pathway->SA_pathway antagonizes JA_pathway->ET_pathway synergizes with Defense_Genes Activation of Defense Genes (e.g., PRs) JA_pathway->Defense_Genes SA_pathway->JA_pathway antagonizes SA_pathway->Defense_Genes ET_pathway->Defense_Genes Defense_Genes->Cell_Death can lead to

Caption: Plant defense signaling against Alternaria.

Experimental Workflow for this compound Field Efficacy Trial

Experimental_Workflow A 1. Site Selection & Plot Layout (Randomized Complete Block Design) B 2. Crop Sowing/Planting A->B D 4. First Fungicide Application (Preventive) B->D C 3. Preparation of this compound Spray Solution (Wettable Powder Slurry) C->D E 5. Subsequent Applications (7-14 day intervals) D->E F 6. Disease Severity Assessment (PDI Calculation at regular intervals) D->F Data Collection E->F G 7. Crop Harvest & Yield Measurement F->G H 8. Statistical Data Analysis (ANOVA) G->H I 9. Evaluation of this compound Efficacy H->I

Caption: this compound field efficacy trial workflow.

Conclusion

This compound remains a relevant fungicide for the management of Alternaria leaf spot due to its protective, multi-site activity. For effective control, it is crucial to initiate applications prior to the onset of the disease and maintain regular spray intervals, particularly during weather conditions favorable for fungal development. The provided protocols offer a standardized framework for conducting robust field efficacy trials to further optimize the use of this compound and other fungicidal compounds. Understanding the intricate signaling pathways involved in the plant's defense response to Alternaria infection can pave the way for the development of novel and integrated disease management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Zineb Degradation During Sample Storage and Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and preparation of samples containing Zineb to minimize its degradation. This compound, a dithiocarbamate fungicide, is inherently unstable, and its degradation can lead to inaccurate experimental results and the formation of the toxic metabolite ethylenethiourea (ETU).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, including:

  • Moisture: Hydrolysis is a major degradation pathway.[1][2]

  • pH: this compound is unstable in both acidic and alkaline conditions, with accelerated degradation observed as the pH deviates from neutral.[2]

  • Light: Exposure to light, particularly UV radiation, accelerates degradation.[2]

  • Heat: Elevated temperatures increase the rate of degradation.[3]

Q2: What are the major degradation products of this compound and why are they a concern?

A2: The primary degradation product of this compound is ethylenethiourea (ETU). Other degradation products include ethylenethiuram monosulfide, zinc sulfide, and carbon disulfide. ETU is of significant toxicological concern as it is considered a probable human carcinogen. Its formation can compromise the accuracy of this compound quantification in analytical experiments.

Q3: How should solid this compound standards and samples be stored?

A3: To ensure the stability of solid this compound, it is crucial to store them in a cool, dry, and dark environment. Protection from moisture and light is critical to slow down the degradation process. For long-term storage, freezing at -20°C or below is recommended.

Q4: What is the best way to prepare a stable this compound stock solution?

A4: Due to its polymeric structure, this compound is practically insoluble in water and most common organic solvents. To prepare a stable stock solution, it is recommended to use a stabilizing solvent system. An effective system consists of an aqueous solution of 5% (w/v) L-cysteine and 5% (w/v) disodium EDTA, with the pH adjusted to 9.6. Sonication for about 60 minutes can aid in dissolution.

Q5: How long can I store a this compound stock solution?

A5: The stability of a this compound solution is highly dependent on the preparation method and storage conditions. A stock solution prepared with EDTA and L-cysteine stabilizers at pH 9.6 and stored in a dark, cool place can be stable for over 5 days. Without stabilizers, the half-life can be as short as 9 minutes in acidic conditions (pH 3.8). It is always best to prepare solutions fresh whenever possible.

Q6: Does repeated freezing and thawing affect this compound stability?

A6: While specific data on the effect of freeze-thaw cycles on this compound is limited, it is a general best practice to avoid repeated freeze-thaw cycles for any analyte solution to prevent degradation and precipitation. If a stock solution needs to be used multiple times, it is advisable to aliquot it into smaller, single-use vials before freezing.

Troubleshooting Guides

Problem: Low or no recovery of this compound during analysis.

Possible CauseRecommended Solution
Degradation during extraction Maintain low temperatures (e.g., use an ice bath) during all extraction steps. Protect samples from light by using amber vials or wrapping glassware in aluminum foil. Ensure the extraction solvent is at the optimal pH for this compound stability (around pH 9.6).
Incomplete extraction Due to its low solubility, ensure you are using an appropriate extraction solvent containing a chelating agent like EDTA and a stabilizer like L-cysteine. Ensure thorough homogenization and mixing of the sample with the solvent.

Problem: High variability in analytical results.

Possible CauseRecommended Solution
Inconsistent sample handling Standardize your sample preparation workflow, ensuring consistent extraction times, temperatures, and light exposure for all samples.
Degradation of stock or working solutions Prepare fresh standards for each analytical run. If storing stock solutions, validate their stability over the storage period and conditions.

Problem: Peak splitting in HPLC chromatogram.

Possible CauseRecommended Solution
On-column degradation This compound's instability can lead to its degradation on the analytical column. Using a stabilizing mobile phase can help mitigate this issue.
Co-elution of degradation products Optimize the chromatographic method (e.g., mobile phase composition, gradient, column) to separate this compound from its degradation products.
Solvent mismatch between sample and mobile phase Ensure the solvent used to dissolve the sample is compatible with the initial mobile phase composition to avoid peak distortion.
Column contamination or void Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, or the column may be contaminated, requiring column replacement.

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions at Different pH Values

pHHalf-life
3.89 minutes
5.76.5 hours
7.096 hours (4 days)
8.0405 hours (16.9 days)
9.038.1 days

Table 2: Stability of this compound under Different Storage Temperatures

Storage ConditionObservationRecommendation
Refrigerated (2-8 °C) More stable than at room temperature, but degradation still occurs. In one study with chopped kale, about 30% loss of a related dithiocarbamate was observed after 3 days.Suitable for short-term storage (a few days). Samples should be processed as quickly as possible.
Frozen (-20 °C) Significantly more stable than refrigerated storage. Freezing can halt further decomposition.Recommended for short to medium-term storage.
Ultra-low Frozen (-80 °C) Considered the best option for long-term storage to minimize degradation.Recommended for long-term storage of valuable samples and standards.

Experimental Protocols

Protocol 1: Extraction of this compound from a Solid Matrix (e.g., Plant Material)

Objective: To extract this compound from a solid matrix while minimizing its degradation.

Materials:

  • Sample containing this compound

  • Extraction Solvent: 5% (w/v) L-cysteine and 5% (w/v) disodium EDTA in deionized water, pH adjusted to 9.6 with NaOH.

  • Homogenizer

  • Centrifuge

  • Sonicator

  • Volumetric flasks

  • Amber vials

Procedure:

  • Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Add a precise volume of the chilled extraction solvent to the sample.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Sonicate the sample in a cold water bath for 15-30 minutes.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to an amber volumetric flask.

  • If necessary, dilute the extract to the desired concentration with the extraction solvent.

  • Transfer the final extract to an amber vial and proceed with analysis immediately or store at ≤ -20°C.

Protocol 2: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound in a prepared solution over time.

Materials:

  • Freshly prepared this compound stock solution in a stabilizing solvent.

  • HPLC-UV or LC-MS/MS system.

  • Amber vials.

  • Controlled temperature storage (e.g., refrigerator at 4°C, freezer at -20°C).

Procedure:

  • Prepare a fresh stock solution of this compound in the stabilizing solvent as described in the FAQs.

  • Immediately after preparation (Time 0), analyze an aliquot of the solution using a validated chromatographic method to determine the initial concentration of this compound.

  • Divide the remaining stock solution into multiple amber vials, seal them tightly, and store them under the desired conditions (e.g., 4°C, -20°C, room temperature, protected from light).

  • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), retrieve a vial from each storage condition.

  • Allow the sample to reach the temperature of the analytical instrument.

  • Analyze the sample using the same chromatographic method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of this compound remaining versus time to determine the degradation profile.

Mandatory Visualization

Zineb_Degradation_Pathway This compound This compound (Polymeric Complex) Intermediates Unstable Intermediates This compound->Intermediates Hydrolysis (H₂O, pH) Photolysis (Light) Heat ETM Ethylenethiuram monosulfide Intermediates->ETM ETU Ethylenethiourea (ETU) (Toxic Metabolite) Intermediates->ETU Other Other Degradation Products (e.g., Zinc Sulfide, Carbon Disulfide) Intermediates->Other ETM->ETU

A simplified diagram of the this compound degradation pathway.

Zineb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Solid Samples) Extraction 2. Extraction with Stabilizing Solvent (EDTA + L-Cysteine, pH 9.6) Homogenization->Extraction Cleanup 3. Centrifugation / Filtration Extraction->Cleanup Analysis 4. Instrumental Analysis (e.g., HPLC-UV, LC-MS/MS) Cleanup->Analysis Data 5. Data Acquisition and Quantification Analysis->Data

A generalized experimental workflow for this compound analysis.

References

Technical Support Center: Overcoming Zineb Solubility Challenges in Aqueous Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility and instability of Zineb in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water or common organic solvents like DMSO, ethanol, or methanol?

A1: this compound exists as a polymeric complex of zinc with the ethylene bis(dithiocarbamate) ligand.[1][2] This structure makes it practically insoluble in water (approximately 10 mg/L at 25°C) and most common organic solvents.[3][4][5] Simple vortexing or mixing in these solvents will not be sufficient for solubilization.

Q2: My this compound solution appears cloudy or forms a precipitate shortly after preparation. What is happening?

A2: this compound is inherently unstable in aqueous solutions and is susceptible to degradation. This degradation is accelerated by exposure to moisture, heat, air, and light. The precipitate is likely due to the formation of insoluble degradation byproducts. The primary degradation products in aqueous solutions include ethylenethiourea (ETU), 5,6-dihydro-3H-imidazo(2,1-C)-1,2,4-dithiazole-3-thione (DIDT), ethylenediamine, carbon disulfide, and hydrogen sulfide.

Q3: What is the expected stability and shelf-life of a prepared this compound solution?

A3: The stability of a this compound solution is highly dependent on the solvent system, pH, and storage conditions. Without stabilizers, this compound's half-life in an aqueous solution can be as short as 9 minutes at pH 3.8 and 96 hours at pH 7.0. However, a stock solution prepared with the recommended EDTA and L-cysteine stabilization method at pH 9.6 can be stable for over 5 days when stored protected from light. For this compound dissolved in DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: Are there safety concerns associated with this compound degradation products?

A4: Yes. A primary degradation product, ethylenethiourea (ETU), is considered a probable human carcinogen and is of toxicological concern. Therefore, it is crucial to handle this compound and its solutions with appropriate safety measures, including personal protective equipment, and to be mindful of its degradation kinetics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve. 1. Polymeric nature of this compound. 2. Use of an inappropriate solvent (e.g., water, ethanol, methanol alone).1. Do not use water or common organic solvents without stabilizing agents. 2. Follow the detailed "Protocol for Solubilization and Stabilization of this compound" provided below, which utilizes an EDTA/L-cysteine solution at an alkaline pH. 3. Ensure thorough mixing and sonication as described in the protocol.
A precipitate forms in the solution after preparation. 1. Degradation of this compound into insoluble byproducts. 2. Incorrect pH of the solution. 3. Exposure to light or elevated temperatures.1. Strictly adhere to the recommended pH of 9.6 for the stabilizing solution. 2. Store the stock solution in a brown, tightly sealed bottle to protect it from light and air. 3. For short-term storage of aqueous solutions, refrigeration at 2-8°C is advisable. 4. Prepare fresh solutions for critical experiments.
Inconsistent or non-reproducible results in bioassays. 1. Degradation of this compound in the stock solution or in the final assay medium. 2. Inaccurate concentration of the initial stock solution due to incomplete dissolution.1. Always use freshly prepared or properly stored stock solutions. 2. Minimize the time between the preparation of the final dilution and its use in the bioassay. 3. Consider the pH of your final bioassay medium, as a lower pH will accelerate this compound degradation. 4. Ensure complete dissolution during stock preparation by visually inspecting for any particulate matter.
High background signal or cytotoxicity in cell-based assays. 1. Cytotoxic effects of this compound or its degradation products (e.g., ETU). 2. High concentration of the solvent (e.g., DMSO).1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and assay. This compound has been shown to induce cytotoxicity at concentrations of 50 µg/mL and higher in some cell lines. 2. Ensure the final concentration of any organic solvent in the cell culture medium is below the tolerance level of your cells (typically <0.5% for DMSO).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
Water~10 mg/L25Practically insoluble.
PyridineSolubleRoom Temperature
Carbon DisulfideSolubleRoom Temperature
Common Organic Solvents (e.g., acetone, ethanol)Practically InsolubleRoom Temperature
Cysteine & 5% EDTA in water (pH 9.6)Up to 625 µg/mLRoom TemperatureRequires sonication for 60 minutes.
0.1 M Sodium Hydroxide (NaOH)1 mg/mLRoom Temperature
Dimethyl Sulfoxide (DMSO)5.71 mg/mL (20.71 mM)Room TemperatureRequires sonication; use freshly opened, anhydrous DMSO.

Table 2: Hydrolysis Half-life of this compound in Aqueous Solutions

pHHalf-life
3.89 minutes
5.76.5 hours
7.096 hours (4 days)
8.0405 hours (~17 days)
9.038.1 days

Experimental Protocols

Protocol for Solubilization and Stabilization of this compound for Bioassays

This protocol is adapted from established methods for preparing this compound solutions for analytical purposes and is suitable for creating a stock solution for bioassays.

Materials:

  • This compound powder (analytical grade)

  • EDTA tetrasodium salt hydrate

  • L-cysteine hydrochloride hydrate

  • Sodium Hydroxide (NaOH), 12 N solution

  • Deionized water

  • Volumetric flasks

  • Brown glass storage bottle

  • Sonicator

  • pH meter

Procedure:

  • Prepare the Stabilizing Solvent (5% EDTA / 5% L-cysteine, pH 9.6): a. In an appropriate volumetric flask, dissolve 50 g of EDTA tetrasodium salt hydrate and 50 g of L-cysteine hydrochloride hydrate in approximately 800 mL of deionized water. b. Adjust the pH of the solution to 9.6 using a 12 N NaOH solution. Use a calibrated pH meter to ensure accuracy. c. Add deionized water to bring the final volume to 1000 mL. d. Transfer the solution to a brown glass bottle for storage. This solvent is stable for up to one month when stored at 2-8°C.

  • Prepare the this compound Stock Solution: a. Accurately weigh the desired amount of this compound powder. b. Transfer the this compound powder to a suitable volumetric flask. c. Add a portion of the prepared stabilizing solvent to the flask. d. Sonicate the mixture for 60 minutes to ensure complete dissolution. The solution should be clear with no visible particles. e. Bring the flask to its final volume with the stabilizing solvent. f. Store the stock solution in a tightly sealed brown bottle at 2-8°C. This solution is stable for at least 5 days.

  • Preparation of Working Solutions for Bioassays: a. On the day of the experiment, dilute the this compound stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. b. It is recommended to perform serial dilutions. c. Be mindful that the pH of the final assay medium may affect the stability of this compound.

Visualizations

G Workflow for this compound Solution Preparation cluster_0 Step 1: Prepare Stabilizing Solvent cluster_1 Step 2: Prepare this compound Stock Solution cluster_2 Step 3: Prepare Working Solution A Dissolve EDTA and L-Cysteine in Deionized Water B Adjust pH to 9.6 with NaOH A->B C Bring to Final Volume B->C E Add Stabilizing Solvent C->E Use Solvent D Weigh this compound Powder D->E F Sonicate for 60 minutes E->F G Bring to Final Volume F->G H Store in Brown Bottle at 2-8°C G->H I Dilute Stock Solution in Assay Medium H->I Use Stock J Use Immediately in Bioassay I->J

Caption: Workflow for preparing a stable this compound solution for bioassays.

G Simplified this compound Degradation Pathway in Aqueous Solution This compound This compound (Polymeric Complex) Hydrolysis Hydrolysis (Influenced by pH, Light, Heat) This compound->Hydrolysis ETU Ethylenethiourea (ETU) (Toxicologically Significant) Hydrolysis->ETU Other Other Degradation Products (e.g., DIDT, Ethylenediamine, CS2, H2S) Hydrolysis->Other

References

Technical Support Center: LC-MS/MS Analysis of Zineb and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of the fungicide Zineb. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound by LC-MS/MS challenging?

A1: The analysis of this compound, a dithiocarbamate fungicide, presents several challenges primarily due to its inherent instability. This compound is known to be unstable in aqueous solutions and can degrade during sample extraction and analysis.[1][2] Furthermore, it has low solubility in water and common organic solvents, making efficient extraction difficult.[1][3] A common analytical approach involves the derivatization of this compound, often through methylation, to form a more stable compound that is more amenable to LC-MS/MS analysis.[1]

Q2: What are matrix effects and how do they impact this compound analysis?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. In the analysis of this compound from complex matrices such as fruits, vegetables, or biological fluids, matrix components can interfere with the ionization of the this compound derivative, leading to erroneous results.

Q3: What are the common strategies to reduce matrix effects in this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) are used to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate the this compound derivative from co-eluting matrix components is crucial.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the internal standard experiences similar ionization suppression or enhancement as the analyte.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.

Q4: What are the main degradation products of this compound and are they a concern?

A4: The primary degradation products of this compound include ethylenethiourea (ETU), ethylenethiuram monosulfide, zinc sulfide, and carbon disulfide. ETU is of particular concern as it is recognized as a mutagen, teratogen, and carcinogen. Its formation can lead to an inaccurate quantification of the parent this compound compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for the this compound Derivative

Possible CauseTroubleshooting Step
Incomplete Derivatization Ensure the methylation reaction has gone to completion. Verify the pH of the reaction mixture and the freshness of the derivatizing agent (e.g., dimethyl sulfate or methyl iodide).
Degradation of this compound This compound is unstable. Minimize the time between sample extraction and derivatization. Consider adding a stabilizing agent like L-cysteine to the extraction solvent. Store samples and standards in a cool, dark, and dry place.
Incorrect MS/MS Parameters Verify the MRM transitions (precursor and product ions) and collision energy for the methylated this compound derivative.
Severe Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible CauseTroubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.
Matrix Overload Dilute the sample or inject a smaller volume.
Secondary Interactions Some peaks may tail due to interactions with active sites on the column. Ensure the mobile phase pH is appropriate for the analyte.

Issue 3: High Variability in Results (Poor Reproducibility)

Possible CauseTroubleshooting Step
Inconsistent Sample Preparation Ensure all samples are treated identically during extraction, cleanup, and derivatization. Automation can improve reproducibility.
Matrix Effect Variation Matrix effects can vary between samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability. If not available, use matrix-matched calibration for each batch of samples.
Instrument Instability Check the stability of the LC pump flow rate and the MS detector response by injecting a standard solution multiple times.
Analyte Instability in Autosampler The derivatized this compound may not be stable in the autosampler over long periods. Analyze samples as soon as possible after preparation or evaluate the stability of the derivative in the autosampler solvent.

Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodPrincipleAdvantagesDisadvantages
QuEChERS Salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE).Fast, easy, low solvent consumption, effective for a wide range of pesticides.May not provide sufficient cleanup for very complex matrices, leading to significant matrix effects.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, can provide very clean extracts, reduces matrix effects.Can be more time-consuming and requires method development for each matrix.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, can handle large sample volumes.Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Derivatization for this compound Analysis

This protocol is a modified QuEChERS method that includes a derivatization step to improve the stability and chromatographic performance of this compound.

  • Sample Extraction and Derivatization:

    • Homogenize 10 g of the sample with 10 mL of water.

    • Add 100 µL of dithiothreitol (DTT) solution and 0.5 mL of NaHCO3 solution.

    • Add 10 mL of acetonitrile and 47.4 µL of dimethyl sulfate.

    • Vortex for 30 seconds.

    • Add QuEChERS extraction salts (e.g., MgSO4 and NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 1500 rpm for 3 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add d-SPE sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge.

  • LC-MS/MS Analysis:

    • Take the final extract and dilute it 5-fold with 0.1% formic acid in acetonitrile.

    • Inject into the LC-MS/MS system.

Protocol 2: Example LC-MS/MS Conditions

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: MRM transitions (precursor and product ions) need to be optimized for the specific this compound derivative being analyzed.

Visualizations

experimental_workflow cluster_extraction Sample Extraction & Derivatization cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Homogenize Sample (10g in 10mL water) add_reagents Add DTT, NaHCO3, Acetonitrile, Dimethyl Sulfate start->add_reagents vortex1 Vortex (30s) add_reagents->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake Shake Vigorously (1min) add_salts->shake centrifuge1 Centrifuge (1500rpm, 3min) shake->centrifuge1 supernatant Take Supernatant centrifuge1->supernatant add_dspe Add d-SPE Sorbent (PSA, C18) supernatant->add_dspe vortex2 Vortex (30s) add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 dilute Dilute Extract (5-fold) centrifuge2->dilute inject Inject into LC-MS/MS dilute->inject

Caption: QuEChERS-based workflow for this compound analysis.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_prep Effective Sample Preparation (QuEChERS, SPE) matrix_effects->sample_prep chromatography Optimized Chromatography matrix_effects->chromatography calibration Matrix-Matched Calibration matrix_effects->calibration is Stable Isotope-Labeled Internal Standard matrix_effects->is reduced_effects Reduced Matrix Effects sample_prep->reduced_effects chromatography->reduced_effects calibration->reduced_effects is->reduced_effects improved_accuracy Improved Accuracy & Reproducibility reduced_effects->improved_accuracy

Caption: Strategies to mitigate matrix effects.

References

Technical Support Center: Optimizing Zineb Extraction from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Zineb from complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with extracting this compound from food samples?

A1: The primary challenges in this compound analysis stem from its inherent instability and low solubility. This compound, a polymeric complex of zinc and ethylenebisdithiocarbamate, is susceptible to degradation caused by heat, light, moisture, and extreme pH conditions.[1][2][3] It has poor solubility in water and most common organic solvents, which complicates its efficient extraction from complex food matrices.[1][4] Furthermore, its primary degradation product, ethylenethiourea (ETU), is a suspected carcinogen, making accurate quantification of the parent compound crucial.

Q2: What are matrix effects and how do they impact this compound analysis?

A2: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal) in techniques like LC-MS/MS, leading to inaccurate quantification. In complex food matrices such as fruits and vegetables, pigments, sugars, and fatty acids can interfere with the analysis of this compound.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize this compound degradation, it is crucial to control environmental factors. Key strategies include:

  • Temperature Control: Maintain low temperatures during extraction, for example, by using an ice bath.

  • Light Protection: Use amber vials or cover glassware with aluminum foil to protect samples from light.

  • pH Management: Ensure the extraction solvent has an appropriate pH to maintain this compound's stability.

  • Use of Stabilizing Agents: Incorporating stabilizing agents like L-cysteine and chelating agents such as ethylenediaminetetraacetic acid (EDTA) into the extraction solvent can significantly improve stability. EDTA helps to solubilize this compound by sequestering zinc ions.

Q4: What is the most common analytical approach for dithiocarbamates like this compound?

A4: A widely used and standardized method for the analysis of dithiocarbamates is based on their acid hydrolysis to carbon disulfide (CS₂). The evolved CS₂ is then typically measured by gas chromatography (GC). However, this is a non-specific method that measures the total dithiocarbamate content and cannot distinguish between different parent compounds like this compound, Maneb, or Mancozeb. For more specific analysis, methods involving liquid chromatography (LC) are preferred.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Degradation during extraction due to high temperatures, light exposure, or inappropriate pH. Incomplete extraction from the sample matrix.Maintain low temperatures (e.g., use an ice bath) throughout the extraction process. Protect samples from light with amber vials or aluminum foil. Utilize an extraction solvent containing stabilizing agents like L-cysteine and a chelating agent such as EDTA.
High Variability in Analytical Results Inconsistent sample handling (variations in extraction time, temperature, or light exposure). Degradation of stock solutions.Standardize the entire sample preparation protocol to ensure identical treatment for all samples. Prepare fresh stock solutions daily or validate their stability over a specific period under defined storage conditions.
Poor Chromatographic Peak Shape (e.g., Tailing) Secondary interactions between the analyte and active sites on the analytical column. The injection solvent may be too strong compared to the initial mobile phase.Ensure the mobile phase pH is appropriate for the analyte. The injection solvent should be of similar or weaker strength than the initial mobile phase for good peak focusing.
Inaccurate Quantification due to Matrix Effects Co-eluting matrix components causing ion suppression or enhancement.Employ effective sample cleanup techniques like dispersive solid-phase extraction (d-SPE). Prepare matrix-matched calibration standards to compensate for matrix effects. The most effective approach is to use a stable isotope-labeled internal standard. If significant ion suppression is observed, diluting the sample extract can also help.

Quantitative Data Presentation

The following tables summarize the performance of various extraction and analytical methods for this compound and other dithiocarbamates from different food matrices.

Table 1: Comparison of Extraction Method Performance for Dithiocarbamates

Extraction MethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Magnetic Solid-Phase Extraction (MSPE)Agricultural Water95.8 - 101.80.022 mg/L0.055 mg/L
Modified QuEChERSBeer, Fruit Juice, Malt92.2 - 112.6<0.55 µg/kg (for EBDCs)<0.55 µg/kg (for EBDCs)
Liquid-Liquid Extraction (LLE) with HPLC-UVVarious Crops & Water59 - 850.02 mg/kgNot Specified
Microwave-Assisted Extraction (MAE) - Acid HydrolysisTobacco & Peaches80 - 1000.1 mg/kg (as CS₂)0.2 mg/kg (as CS₂)
Spectrophotometric MethodRice, beans, apple, banana, orange, papaya, tomato, cucumber, potato82 - 120Not SpecifiedNot Specified

Table 2: Performance of Analytical Platforms for Dithiocarbamate Residue Analysis

Analytical PlatformMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSFruits & VegetablesDithiocarbamates (as CS₂)-≤40 µg/kg75-104
GC-MSSpices (Cardamom, Black Pepper)Dithiocarbamates (as CS₂)0.025 mg/kg0.05 mg/kg-
LC-MS/MSApples, TomatoesDithiocarbamates0.03 - 0.19 mg/kg--
HPLC-UVVarious Fruits & VegetablesDithiocarbamates-0.1 - 0.2 mg/kg-

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Dithiocarbamate Analysis

This protocol is a streamlined approach for pesticide residue analysis in food matrices.

  • Sample Homogenization: Homogenize the fruit or vegetable sample to ensure uniformity.

  • Extraction and Partitioning:

    • Place a subsample into a centrifuge tube.

    • Add an organic solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously to extract the analytes and partition them into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components.

    • Vortex and centrifuge.

  • Analysis: The final extract can be analyzed, for example, by LC-MS/MS.

Protocol 2: Extraction with Stabilizing Solution for this compound

This protocol is designed to minimize the degradation of this compound during extraction.

  • Preparation of Extraction Solvent: Prepare an aqueous solution containing 5% (w/v) L-cysteine and 5% (w/v) disodium EDTA.

  • Extraction:

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add the extraction solvent.

    • Sonicate the sample to aid in extraction.

    • Vortex the sample for 1 minute to ensure thorough mixing.

  • Separation:

    • Centrifuge the sample to pellet any solid material.

    • Carefully transfer the supernatant to an amber volumetric flask.

  • Analysis: Proceed with the analysis immediately.

Protocol 3: Acid Hydrolysis for Total Dithiocarbamate Analysis (as CS₂)

This is a traditional method for the determination of total dithiocarbamates.

  • Sample Preparation: Place a weighed amount of the homogenized sample in a reaction vessel.

  • Acid Hydrolysis:

    • Add a solution of tin(II) chloride in hydrochloric acid.

    • Heat the mixture in a closed system (e.g., at 80°C) to quantitatively convert dithiocarbamates to carbon disulfide (CS₂).

  • CS₂ Trapping: The evolved CS₂ gas is absorbed into a suitable organic solvent, such as iso-octane.

  • Analysis: The concentration of CS₂ in the absorbing solution is determined by GC-MS.

Visualizations

Zineb_Extraction_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS, LLE, Stabilizing Solution) Homogenization->Extraction Uniform Sample Cleanup Cleanup (d-SPE) Extraction->Cleanup Crude Extract GC_MS GC-MS (for CS2) Extraction->GC_MS (via Acid Hydrolysis) LC_MSMS LC-MS/MS Cleanup->LC_MSMS Clean Extract HPLC_UV HPLC-UV Cleanup->HPLC_UV Clean Extract Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification HPLC_UV->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for this compound analysis from sample preparation to reporting.

Caption: Troubleshooting logic for low this compound recovery during extraction.

Zineb_Degradation_Pathway This compound This compound (Polymeric Complex) ETU Ethylenethiourea (ETU) (Toxic Metabolite) This compound->ETU Degrades to Other_Products Other Degradation Products (e.g., Carbon Disulfide, Zinc Sulfide) This compound->Other_Products Degrades to Factors Degradation Factors: - Heat - Light - Moisture - Acidic/Alkaline pH Factors->this compound

Caption: Simplified degradation pathway of this compound.

References

Troubleshooting low recovery rates in Zineb residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with Zineb residue analysis, particularly focusing on low recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low recovery rates in this compound residue analysis?

Low recovery of this compound is a frequent issue stemming from its inherent instability and challenging chemical properties. Key factors include:

  • Degradation during Sample Preparation: this compound is highly susceptible to degradation when exposed to moisture, heat, and light.[1] It is also unstable in both acidic and alkaline conditions.[1]

  • Incomplete Extraction: Due to its polymeric structure, this compound has low solubility in water and most organic solvents, making complete extraction from the sample matrix difficult.[1]

  • Matrix Effects: Complex sample matrices, such as those found in fruits and vegetables, can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS analysis and causing inaccurate quantification.[2]

  • Improper Storage: Both samples and analytical standards containing this compound can degrade if not stored correctly in a cool, dry, and dark environment.

Q2: What are the main degradation products of this compound, and how do they affect analysis?

The primary degradation products of this compound include ethylenethiourea (ETU), ethylenethiuram monosulfide, zinc sulfide, and carbon disulfide. ETU is a significant concern as it is a recognized mutagen, teratogen, and carcinogen. The formation of these degradation products can lead to an underestimation of the parent this compound compound in residue analysis.

Q3: How can I improve the extraction efficiency of this compound from my samples?

To improve this compound extraction, consider the following strategies:

  • Use of Chelating Agents: Employing chelating agents like ethylenediaminetetraacetic acid (EDTA) can help solubilize this compound. EDTA sequesters the zinc ions, releasing the more soluble ethylenebisdithiocarbamate (EBDC) anion.

  • Appropriate Solvent Selection: An aqueous solution of L-cysteine and EDTA is often used for efficient extraction. For the QuEChERS method, acetonitrile is a common extraction solvent.

  • Sample Homogenization: Thoroughly homogenize the sample to ensure maximum surface area contact with the extraction solvent.

Q4: What are the recommended storage conditions for this compound samples and standards?

To minimize degradation, store this compound-containing samples and analytical standards in a cool, dry, and dark place. It is best practice to prepare standards fresh for each analysis.

Troubleshooting Guides

Issue: Low or No Recovery of this compound

This guide provides a systematic approach to troubleshooting low recovery rates of this compound.

Troubleshooting Workflow for Low this compound Recovery

LowRecoveryTroubleshooting start Low this compound Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup Efficient optimize_extraction Optimize Extraction: - Adjust solvent - Add chelating agents (EDTA) - Control temperature and pH check_extraction->optimize_extraction Inefficient? check_instrument Assess Analytical Instrument Performance check_cleanup->check_instrument Effective optimize_cleanup Optimize Cleanup: - Select appropriate d-SPE sorbents - Minimize matrix effects check_cleanup->optimize_cleanup Ineffective? check_stability Investigate this compound Stability check_instrument->check_stability Good Performance instrument_maintenance Perform Instrument Maintenance: - Check column performance - Verify detector response check_instrument->instrument_maintenance Poor Performance? stability_measures Implement Stability Measures: - Use fresh standards - Protect from light and heat - Analyze samples promptly check_stability->stability_measures Degradation Suspected? end Recovery Improved check_stability->end Stable optimize_extraction->end optimize_cleanup->end instrument_maintenance->end stability_measures->end

Caption: A logical workflow for troubleshooting low recovery rates in this compound analysis.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method can significantly impact recovery and sensitivity. Below is a summary of common methods used for this compound determination.

Method Principle Typical Recovery (%) Advantages Disadvantages Reference
Spectrophotometry Colorimetric reaction after complexation.95.73–98.96Simple, cost-effective, rapid.Lower selectivity, potential matrix interference.
HPLC-UV Chromatographic separation followed by UV detection.Varies with matrixMore selective than spectrophotometry.Often requires derivatization for better stability.
LC-MS/MS Liquid chromatography separation with highly selective and sensitive mass spectrometry detection.75-104 (as CS2 equivalent)High selectivity and sensitivity.Prone to matrix effects, higher cost.
GC-MS Gas chromatography of carbon disulfide (CS2) released from this compound after acid hydrolysis.75-104Well-established for dithiocarbamates.Indirect method, not specific to this compound, potential for CS2 from other sources.

Experimental Protocols

Protocol 1: Modified QuEChERS with Derivatization for LC-MS/MS Analysis

This protocol is a common approach for the analysis of dithiocarbamates in various food matrices.

Experimental Workflow for this compound Analysis via LC-MS/MS

ZinebAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis homogenize 1. Homogenize Sample extract 2. Extract with Acetonitrile & Salts homogenize->extract derivatize 3. Derivatize (e.g., Methylation) extract->derivatize cleanup 4. d-SPE Cleanup derivatize->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms data 6. Data Processing & Quantification lcms->data

Caption: A general experimental workflow for this compound residue analysis using LC-MS/MS.

Methodology:

  • Sample Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water, 10 mL of acetonitrile, and QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Derivatization (Methylation):

    • Transfer an aliquot of the acetonitrile supernatant to a new tube.

    • Add a derivatizing agent such as iodomethane to form a more stable this compound derivative.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • To the derivatized extract, add a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

    • Vortex for 30 seconds and centrifuge.

  • LC-MS/MS Analysis:

    • Take the final cleaned extract and dilute it if necessary.

    • Inject the sample into an LC-MS/MS system for analysis.

Protocol 2: Spectrophotometric Determination of this compound

This method is based on the reaction of this compound with a chromogenic reagent.

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize a representative sample.

    • Extract this compound using an aqueous solution of 5% L-cysteine and 5% EDTA to facilitate dissolution.

  • Digestion:

    • Take a known volume of the sample extract and digest it with concentrated nitric acid to release zinc ions (Zn²⁺) from the this compound complex.

  • Complex Formation and Measurement:

    • The released Zn²⁺ is reacted with a reagent like 4-(2-pyridylazo)-resorcinol (PAR) in a micellar medium (e.g., Triton X-100) to form a stable colored complex.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (around 495 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

References

Improving the stability of Zineb analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Zineb analytical standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound analytical standards?

A1: this compound is an inherently unstable compound susceptible to degradation from several factors. The primary environmental contributors to its breakdown are exposure to moisture, heat, and light.[1][2] Chemically, this compound is unstable in both acidic and alkaline conditions.[1][3] The sample matrix itself can also contribute to its degradation.[1]

Q2: What are the main degradation products of this compound, and why are they a concern?

A2: The major degradation products of this compound include ethylenethiourea (ETU), ethylenethiuram monosulfide, zinc sulfide, and carbon disulfide. ETU is of significant concern as it is recognized as a mutagen, teratogen, and carcinogen. The formation of these degradation products can lead to inaccurate quantification of the parent this compound compound and pose health and safety risks.

Q3: How should this compound analytical standards and samples be stored to minimize degradation?

A3: To ensure the stability of this compound, analytical standards and samples should be stored in a cool, dry, and dark environment. Protection from light and moisture is critical to slow down the degradation process. It is highly advisable to prepare standards fresh and use them promptly. For long-term storage, unopened standards should be stored as recommended on the product label, which is often at 20°C.

Q4: What are the common challenges when dissolving this compound for analysis?

A4: this compound's polymeric structure makes it practically insoluble in water and most organic solvents, which presents a significant challenge for preparing analytical standards. Attempts to dissolve it can often accelerate its degradation. The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can aid in solubilization by sequestering the zinc ions and releasing the ethylenebisdithiocarbamate (EBDC) anion.

Q5: Are there any stabilizing agents that can be added to this compound solutions?

A5: Yes, the addition of certain reagents can improve the stability of this compound in solution. An extraction solvent containing stabilizing agents like L-cysteine and a chelating agent such as EDTA has been shown to be effective in minimizing degradation. Reducing agents like dithiothreitol (DTT) have also been reported to be effective stabilizers for dithiocarbamates.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no recovery of this compound - Degradation during extraction: Exposure to high temperatures, light, or inappropriate pH. - Incomplete extraction: this compound is not fully dissolved from the sample matrix.- Maintain low temperatures (e.g., use an ice bath) during all extraction steps. - Protect samples from light by using amber vials or covering glassware with aluminum foil. - Ensure the extraction solvent is at an appropriate pH to maintain this compound stability. - Utilize an extraction solvent containing stabilizing agents like cysteine and a chelating agent such as EDTA.
High variability in analytical results - Inconsistent sample handling: Differences in extraction time, temperature, or light exposure between samples. - Degradation of stock solutions: this compound stock solutions can degrade over time.- Standardize the entire sample preparation protocol, ensuring each sample is treated identically. - Prepare fresh stock solutions daily or assess their stability over a defined period under specific storage conditions.
Peak tailing or splitting in HPLC analysis - Interaction with metal components in the HPLC system: The dithiocarbamate structure can chelate with metals. - Poor solubility in the mobile phase: this compound or its derivatives may not be fully soluble. - Column degradation. - Use a mobile phase containing a chelating agent like EDTA. - Optimize the mobile phase composition and pH. - Ensure the sample is fully dissolved in a compatible solvent before injection. - Use a guard column and replace the analytical column if performance degrades.
Rising or noisy baseline in chromatogram - Detector instability or contamination. - Mobile phase contamination or improper mixing. - Elution of strongly retained compounds. - Allow sufficient time for the detector to equilibrate. - Use high-purity solvents and degas the mobile phase. - Flush the column with a strong solvent to remove any strongly retained materials.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on pH. The rate of hydrolysis, a primary degradation pathway, increases as the pH deviates from neutral.

pHHalf-lifeReference
3.89 minutes
5.76.5 hours
7.096 hours
8.0405 hours

Note: This data illustrates the significant impact of pH on this compound's stability in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution using stabilizing agents to minimize degradation.

Materials:

  • This compound analytical standard

  • Deionized water

  • L-cysteine

  • Disodium EDTA (EDTA-2Na)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Amber volumetric flasks

  • Analytical balance

  • pH meter

Procedure:

  • Prepare the Stabilizing Solvent:

    • Prepare a solution containing 5% (w/v) L-cysteine and 5% (w/v) disodium EDTA in deionized water.

    • Adjust the pH of the solution to 9.6 with a sodium hydroxide solution.

  • Dissolve the this compound Standard:

    • Accurately weigh the desired amount of this compound analytical standard.

    • Transfer the standard to an amber volumetric flask.

    • Add a small amount of the stabilizing solvent and sonicate for 60 minutes to aid dissolution.

    • Dilute to the final volume with the stabilizing solvent.

  • Storage:

    • Store the stock solution in a cool, dark place. It is recommended to prepare this solution fresh daily.

Protocol 2: HPLC Analysis of this compound with Pre-column Derivatization

This protocol outlines a method for the determination of this compound using HPLC with UV detection after a pre-column derivatization step.

Materials:

  • This compound standard or sample solution

  • Tetrasodium salt of EDTA solution (30 mM, pH 9.0)

  • Ethyl iodide (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1% v/v in water)

  • Water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Derivatization:

    • In a volumetric flask, add the this compound standard or sample.

    • Add 30 mM EDTA solution (pH 9.0 ± 0.05).

    • Add 0.5 mL of ethyl iodide.

    • Place the flask in a water bath at 40°C for 15 minutes.

    • Allow the solution to cool to room temperature.

    • Dilute to the final volume with the mobile phase diluent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm).

    • Mobile Phase: Acetonitrile and 0.1% (v/v) formic acid in water (55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 272 nm.

    • Injection Volume: As appropriate for the instrument and concentration.

  • Analysis:

    • Inject the derivatized standard solutions to create a calibration curve.

    • Inject the derivatized sample solutions.

    • Quantify the this compound concentration based on the peak area of the S-ethyl derivative, which should have a retention time of approximately 7.71 minutes under these conditions.

Visualizations

G This compound Degradation Pathway This compound This compound (Polymeric Complex) ETU Ethylenethiourea (ETU) (Toxic Metabolite) This compound->ETU Hydrolysis/Photolysis Other_Products Other Degradation Products (Ethylenethiuram monosulfide, CS2, ZnS) This compound->Other_Products Degradation Degradation_Factors Moisture, Heat, Light, Acidic/Alkaline pH Degradation_Factors->this compound

Caption: Simplified degradation pathway of this compound.

G General Workflow for this compound Analysis Start Sample/Standard Preparation Dissolution Dissolution in Stabilizing Solvent (EDTA, Cysteine) Start->Dissolution Derivatization Optional: Pre-column Derivatization Dissolution->Derivatization Analysis Instrumental Analysis (e.g., HPLC-UV) Derivatization->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A general experimental workflow for this compound analysis.

G Troubleshooting Decision Tree for Low this compound Recovery Start Low this compound Recovery? Check_Storage Check Standard Storage (Cool, Dry, Dark?) Start->Check_Storage Yes Check_Prep Review Sample Prep (Temp, Light, pH) Check_Storage->Check_Prep Yes Use_Fresh Prepare Fresh Standard Check_Storage->Use_Fresh No Control_Conditions Use Ice Bath, Amber Vials, Check pH Check_Prep->Control_Conditions No Check_Solubility Check Solubilization (Using EDTA/Cysteine?) Check_Prep->Check_Solubility Yes Reanalyze Re-analyze Sample Use_Fresh->Reanalyze Control_Conditions->Reanalyze Add_Stabilizers Add Stabilizing Agents Check_Solubility->Add_Stabilizers No Check_Solubility->Reanalyze Yes Add_Stabilizers->Reanalyze

Caption: A troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Zineb Dissolution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Zineb for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in common laboratory solvents?

A1: this compound's poor solubility stems from its chemical structure. It exists as a polymeric complex of zinc with the ethylene bis(dithiocarbamate) ligand. This large, polymeric nature makes it practically insoluble in water and most common organic solvents. To effectively dissolve this compound, this polymeric structure must be broken down.

Q2: I've noticed that my this compound solution is unstable and changes color or forms a precipitate over time. What is happening?

A2: this compound is inherently unstable in solution, especially in aqueous environments. It is susceptible to degradation by light, moisture, and heat. This degradation process can be accelerated in acidic or strongly alkaline conditions. The observed color change or precipitation is likely due to the formation of insoluble degradation byproducts, which can include zinc sulfide and elemental sulfur. A significant degradation product of toxicological concern is ethylenethiourea (ETU).

Q3: What is the recommended solvent for preparing a this compound stock solution for cell culture experiments?

A3: Due to its challenging solubility, there are two primary methods for preparing this compound stock solutions for in vitro use: a stabilized aqueous solution using chelating agents, or an organic solvent-based approach with Dimethyl Sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your cell line. Detailed protocols for both methods are provided below.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1][2][3][4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should be determined empirically for your specific cell line and experimental duration.[5]

Q5: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A5: This is a common issue when adding a hydrophobic compound dissolved in an organic solvent to an aqueous medium. To prevent precipitation, it is crucial to pre-warm the cell culture medium to 37°C and add the this compound-DMSO stock solution dropwise while gently swirling the medium. This ensures rapid and even distribution, preventing localized high concentrations of this compound that can cause it to "crash out" of solution. Preparing an intermediate dilution in warm medium can also be beneficial.

Quantitative Data Summary

The following table summarizes the solubility of this compound in different solvent systems suitable for in vitro experiments.

Solvent SystemMaximum Achievable ConcentrationNotes
5% L-cysteine & 5% EDTA in water (pH 9.6)Up to 625 µg/mLRequires sonication for 60 minutes. Stable for over 5 days when stored in a brown bottle and refrigerated.
Dimethyl Sulfoxide (DMSO)< 1 mg/mLUse freshly opened, anhydrous DMSO. Solution may be unstable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Stabilized Aqueous System

This method utilizes a chelating agent (EDTA) to break down the polymeric structure of this compound and a stabilizer (L-cysteine) to minimize degradation.

Materials:

  • This compound powder

  • EDTA (Ethylenediaminetetraacetic acid), tetrasodium salt hydrate

  • L-cysteine hydrochloride hydrate

  • Deionized water

  • 12 N Sodium Hydroxide (NaOH)

  • Volumetric flasks

  • Brown glass bottle

  • Sonicator

Procedure:

  • Prepare the Stabilizing Solvent:

    • In a 1000 mL volumetric flask, dissolve 50 g of EDTA tetrasodium salt hydrate and 50 g of L-cysteine hydrochloride hydrate in approximately 800 mL of deionized water.

    • Adjust the pH of the solution to 9.6 using 12 N NaOH.

    • Bring the final volume to 1000 mL with deionized water.

    • Store this solvent in a brown glass bottle. It is stable for up to one month.

  • Prepare the this compound Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the this compound powder to an appropriate volumetric flask.

    • Add a portion of the prepared stabilizing solvent to the flask.

    • Sonicate the mixture for 60 minutes to ensure complete dissolution.

    • Bring the flask to the final volume with the stabilizing solvent.

    • Store the stock solution in a brown bottle and refrigerate. This solution is stable for over 5 days.

Protocol 2: Preparation of this compound Stock Solution using DMSO

This protocol is a more direct method but requires careful handling to avoid precipitation upon dilution and to minimize solvent toxicity to cells.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare the High-Concentration Stock Solution:

    • In a sterile microcentrifuge tube, dissolve the weighed this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution, using gentle vortexing if necessary. Store this stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Prepare Intermediate and Final Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize precipitation, it is recommended to first prepare an intermediate dilution of the this compound stock in pre-warmed medium.

    • Add the high-concentration DMSO stock solution dropwise to the pre-warmed medium while gently swirling to achieve the desired final concentration.

    • Ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of your specific cell line (typically ≤ 0.1% - 0.5%).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Immediate precipitation upon adding DMSO stock to media - Final concentration exceeds this compound's aqueous solubility.- Rapid dilution causing the compound to "crash out".- Media is at a low temperature.- Decrease the final working concentration of this compound.- Perform a serial dilution or add the DMSO stock dropwise into pre-warmed (37°C) media while gently vortexing.- Always use pre-warmed media for dilutions.
Precipitation observed after a few hours or days in the incubator - this compound instability in the aqueous environment over time.- Interaction with media components (salts, proteins).- Evaporation of media leading to increased concentration.- Perform media changes with freshly prepared this compound-containing media every 24-48 hours.- Consider using a different basal media formulation or serum-free media if compatible with your cell line.- Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent experimental results - Partial precipitation of this compound, reducing the effective concentration.- Degradation of this compound in the stock solution or final media.- Visually inspect the media for any signs of precipitation before and during the experiment. If necessary, filter the media through a 0.22 µm syringe filter before adding it to cells.- Prepare fresh this compound stock solutions regularly and use them promptly after dilution in media.
Cloudy or precipitated stabilized aqueous stock solution - Incomplete dissolution.- Degradation of this compound into insoluble byproducts.- Change in pH of the solution.- Ensure the 60-minute sonication step is completed.- Store the solution in a brown bottle, refrigerated, to protect from light and heat.- Verify and maintain the pH of the stabilizing solvent at 9.6.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in human keratinocyte cells through a pathway dependent on the generation of Reactive Oxygen Species (ROS). This leads to an imbalance in the pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately activating the executioner caspase-3.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced ROS-dependent apoptosis pathway.

Experimental Workflow for Preparing this compound Solutions

The following workflow outlines the decision-making process and steps for preparing this compound solutions for in vitro experiments.

G cluster_prep Solution Preparation cluster_culture Cell Culture Application cluster_troubleshoot Troubleshooting Start Start: This compound Powder Choose_Solvent Choose Solvent System Start->Choose_Solvent Prep_Aqueous Prepare Stabilized Aqueous Solution (Protocol 1) Choose_Solvent->Prep_Aqueous Aqueous System Prep_DMSO Prepare DMSO Stock Solution (Protocol 2) Choose_Solvent->Prep_DMSO DMSO System Dilute Dilute to Final Concentration Prep_Aqueous->Dilute Prep_DMSO->Dilute Add_to_Cells Add to Cell Culture Dilute->Add_to_Cells Incubate Incubate Cells Add_to_Cells->Incubate Observe Observe for Precipitation/ Toxicity Incubate->Observe Precipitation_Check Precipitation Occurs? Observe->Precipitation_Check Troubleshoot Consult Troubleshooting Guide Precipitation_Check->Troubleshoot Yes

Caption: Workflow for this compound solution preparation and troubleshooting.

References

Optimizing chromatographic separation of Zineb from interfering compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Zineb from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound challenging?

A1: The analysis of this compound, a dithiocarbamate fungicide, presents several challenges primarily due to its inherent instability and polymeric structure.[1][2] this compound is a polymeric complex of zinc with ethylene bis(dithiocarbamate) ligands, making it practically insoluble in water and most common organic solvents.[1][3] Furthermore, it is unstable in aqueous solutions and can degrade during sample extraction and analysis, especially in the presence of light, moisture, and heat.[4] Direct analysis by gas chromatography (GC) is difficult due to its low volatility and thermal instability.

Q2: What are the common analytical approaches for this compound quantification?

A2: Due to the challenges mentioned above, indirect methods are typically employed for this compound analysis. The two most common approaches are:

  • Indirect Gas Chromatography (GC) via Carbon Disulfide (CS₂) Evolution: This widely adopted method involves the acid hydrolysis of this compound to release carbon disulfide (CS₂), which is then quantified by GC, often coupled with a mass spectrometer (MS). This method is robust for determining total dithiocarbamate (DTC) content but is non-specific as other DTCs also produce CS₂.

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: This approach offers greater specificity. This compound is converted into a more stable and soluble derivative, typically through alkylation (e.g., methylation or ethylation), before analysis by HPLC with UV or MS detection. This allows for the differentiation of ethylenebisdithiocarbamates (EBDTCs) like this compound from other classes of DTCs.

Q3: What are the common interfering compounds in this compound analysis?

A3: The most common interfering compounds are other dithiocarbamate fungicides, especially when using the non-specific CS₂ evolution method. These include:

  • Dialkyldithiocarbamates: such as ziram and ferbam.

  • Thiuram disulfides: such as thiram.

  • Other Ethylenebisdithiocarbamates (EBDTCs): such as maneb and mancozeb, which can be a source of positive interference. Any compound that absorbs at the same wavelength as the this compound derivative (e.g., 272 nm or 286 nm) and has a similar retention time can be a potential interference in HPLC-UV analysis.

Q4: How can matrix effects be minimized in LC-MS/MS analysis of this compound?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of LC-MS/MS analysis. Strategies to mitigate these effects include:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) help remove interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC method to separate the this compound derivative from matrix components is crucial.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract similar to the sample can compensate for matrix effects.

  • Use of Internal Standards: A stable isotope-labeled internal standard is highly recommended to correct for variability in matrix effects.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Incomplete dissolution of the this compound standard. On-column degradation of this compound. Interaction with active sites on the column or metal ions in the HPLC system. Inappropriate mobile phase pH.Ensure complete dissolution by following recommended procedures, including sonication. Use a stabilizing mobile phase. Passivate the HPLC system with a chelating agent. Consider flushing the column with a strong solvent or replacing the guard/analytical column. Verify the mobile phase preparation and pH.
Low or No Response for this compound Derivative Incomplete derivatization. Instability of the derivatized analyte in the autosampler. Incorrect MS/MS parameters (for LC-MS/MS).Verify the pH of the reaction mixture and the freshness of the derivatizing agent. Analyze samples promptly after derivatization or assess the stability of the derivative in the autosampler. Optimize and verify the MRM transitions (precursor and product ions) and collision energy for the specific this compound derivative.
Variable and Irreproducible Results Instability of the prepared this compound standard solution. Matrix effects leading to ion suppression or enhancement. Instrument instability.Store prepared standards in a cool, dark place and use them within their validated stability period. Employ strategies to mitigate matrix effects as described in the FAQs. Check the stability of the LC pump flow rate and the MS detector response by injecting a standard solution multiple times.
GC Analysis (CS₂ Evolution Method)
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Carbon Disulfide (CS₂) Incomplete acid hydrolysis of this compound.Ensure the use of a strong acid (e.g., HCl) and appropriate reaction temperature and time.
Loss of volatile CS₂ during sample preparation.Ensure a closed system for the hydrolysis and trapping of CS₂. Use a suitable trapping solvent like isooctane.
Oxidation of other sample components.Use a reducing agent like stannous chloride (SnCl₂) during hydrolysis to prevent interference.
Interference from Other Compounds Presence of other dithiocarbamates in the sample.This method is non-specific for total DTCs. For specific quantification of this compound, use a derivatization-based HPLC or LC-MS/MS method.
Naturally occurring sulfur compounds in the matrix.Optimize GC separation to resolve CS₂ from other volatile sulfur compounds.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound via Pre-column Derivatization

This protocol describes a common method for the analysis of this compound by converting it to a stable derivative for HPLC-UV detection.

  • Preparation of Reagents:

    • Diluent-A: Mix a 30 mM EDTA tetrasodium salt solution and Acetonitrile in a 30:70 proportion. The pH of the EDTA solution should be adjusted to 9.0 ± 0.05.

    • Diluent-B: Mix 300 mL of HPLC grade water and 700 mL of Acetonitrile, then add 1.0 mL of formic acid.

    • Mobile Phase: A mixture of Acetonitrile and 0.1% (v/v) formic acid in water (55:45 v/v).

  • Standard Preparation:

    • Weigh 50.0 mg of this compound standard into a 100 mL volumetric flask.

    • Add 70 mL of Diluent-A and 0.5 mL of ethyl iodide.

    • Dilute to volume with Diluent-A.

    • Place the solution in a water bath at 40°C for 15 minutes.

    • Allow the solution to cool to room temperature.

    • Pipette 1.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent-B.

  • Sample Preparation:

    • Follow the same procedure as the standard preparation, using 50.0 mg of the this compound sample.

  • Chromatographic Conditions:

    • Column: Fortis C18 (150 mm x 4.6 mm, 3.0 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 272 nm.

    • Column Temperature: 30°C.

    • Injection Volume: Appropriate for the instrument and desired sensitivity.

Quantitative Data Summary: HPLC Method Validation
Parameter Result Reference
Linearity Range 0.45 mg/L to 16.36 mg/L
Correlation Coefficient (r²) 0.999
Precision (%RSD) 0.19
Accuracy (Recovery) 98.50% - 100.78%
Retention Time of S-ethyl derivative 7.71 minutes

Visualizations

experimental_workflow cluster_prep Sample/Standard Preparation cluster_analysis HPLC Analysis weigh Weigh this compound (50.0 mg) add_diluent Add Diluent-A (70 mL) weigh->add_diluent add_derivatizing_agent Add Ethyl Iodide (0.5 mL) add_diluent->add_derivatizing_agent derivatize Derivatize (40°C, 15 min) add_derivatizing_agent->derivatize cool Cool to Room Temperature derivatize->cool dilute Dilute for Analysis cool->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (272 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound analysis via HPLC with pre-column derivatization.

troubleshooting_logic cluster_peak_shape Issue: Poor Peak Shape cluster_response Issue: Low/No Response cluster_solutions Potential Solutions start Poor Chromatographic Performance peak_shape Check for Tailing or Fronting start->peak_shape response Check Signal Intensity start->response dissolution Incomplete Dissolution? peak_shape->dissolution degradation On-Column Degradation? peak_shape->degradation interaction Column/System Interaction? peak_shape->interaction solution_dissolution Optimize Dissolution (e.g., Sonication) dissolution->solution_dissolution solution_mobile_phase Use Stabilizing Mobile Phase degradation->solution_mobile_phase solution_passivate Passivate HPLC System interaction->solution_passivate derivatization Incomplete Derivatization? response->derivatization instability Analyte Instability? response->instability solution_derivatization Verify Derivatization Conditions derivatization->solution_derivatization solution_stability Assess Analyte Stability instability->solution_stability

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Preventing Zineb conversion to ETU during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Zineb Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the conversion of this compound to ethylenethiourea (ETU) during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide: Minimizing this compound Conversion to ETU

This guide addresses common issues encountered during the analysis of this compound and provides solutions to minimize its degradation to ETU.

Problem Potential Cause Recommended Solution
Low this compound recovery in analytical results. This compound degradation due to acidic or alkaline conditions during sample extraction and preparation.[1]Maintain the pH of the extraction solution in the neutral to slightly alkaline range (pH 7-9). Use buffered solutions to ensure pH stability. For extraction, a commonly used and effective solution is an aqueous mixture of 5% L-cysteine and 5% EDTA, adjusted to a pH of around 9.6.[2]
Exposure to high temperatures during sample processing.Keep samples and extracts cool throughout the analytical process. Use refrigerated centrifuges and avoid heating steps whenever possible. If a heating step is unavoidable, minimize the duration and temperature.
Exposure to light.Protect samples and standards from light by using amber vials or by wrapping containers in aluminum foil.[1]
High variability in this compound measurements between replicate samples. Inconsistent sample handling procedures leading to variable degradation.Standardize all sample preparation steps, including extraction time, temperature, and pH. Ensure all samples are processed in the same manner.
Incomplete dissolution of this compound, which exists as a polymeric structure.Use a combination of a chelating agent like EDTA to sequester the zinc ions and a stabilizing agent like L-cysteine. Sonication can also aid in the dissolution of this compound in the extraction solvent.[1]
Detection of high levels of ETU in this compound standards. Degradation of this compound in the stock or working standard solutions over time.Prepare this compound standard solutions fresh daily. Store stock solutions in a cool, dark place and for no longer than recommended by the manufacturer or established in-house stability studies.
Interference from other dithiocarbamates in the sample. The analytical method is not specific to this compound. The common method of acid hydrolysis to form carbon disulfide (CS₂) is not specific to any single dithiocarbamate.Utilize a more specific analytical method such as LC-MS/MS that can distinguish this compound from other dithiocarbamates. Derivatization of this compound to a unique molecule can also enhance specificity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the conversion of this compound to ETU?

A1: The primary factors are exposure to moisture, non-neutral pH (both acidic and alkaline conditions), elevated temperatures, and UV light.[1] this compound is inherently unstable in aqueous solutions and its degradation is accelerated by these environmental factors.

Q2: Why is it important to prevent the formation of ETU during analysis?

A2: ETU is a suspected carcinogen and goitrogen. Its formation during analysis leads to an underestimation of the actual this compound concentration in the sample and an overestimation of the ETU concentration, resulting in inaccurate exposure and risk assessments.

Q3: What is the optimal pH for storing and analyzing this compound samples?

A3: this compound is most stable in neutral to slightly alkaline conditions. The hydrolysis of this compound is significantly faster in acidic conditions. For analytical procedures, maintaining a pH between 7 and 9 is recommended.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: Samples should be stored in a cool, dark, and dry environment to minimize degradation. For long-term storage, freezing at or below -20°C is advisable. Samples should be stored in tightly sealed containers to protect from moisture.

Q5: What are the best stabilizing agents to add to my extraction solvent?

A5: A combination of a chelating agent and an antioxidant is most effective. A widely used and validated solution is an aqueous mixture of 5% L-cysteine (an antioxidant that prevents oxidative degradation) and 5% disodium EDTA (a chelating agent that complexes with the zinc in this compound, improving its solubility and stability). Tris(2-carboxyethyl)phosphine (TCEP) is another powerful reducing agent that can be used as a stabilizer and may be more stable than dithiothreitol (DTT) in certain applications, particularly in the absence of metal chelators.

Quantitative Data

This compound Stability in Aqueous Solutions at Different pH Values

The stability of this compound is highly dependent on the pH of the aqueous medium. The following table summarizes the hydrolysis half-life of this compound at various pH levels.

pHHalf-life
3.89 minutes
5.76.5 hours
7.096 hours
8.0405 hours
9.038.1 days

(Data sourced from PubChem and Benchchem)

Comparison of Stabilizing Agents
StabilizerTypeMechanism of ActionAdvantagesDisadvantages
L-cysteine Antioxidant/Reducing AgentPrevents oxidative degradation of the dithiocarbamate moiety.Widely used and validated in combination with EDTA. Effective at preventing degradation.Can potentially interfere with certain analytical detection methods.
EDTA Chelating AgentSequesters the zinc ion in the this compound polymer, increasing its solubility and stability in solution.Significantly improves the extraction efficiency of this compound from sample matrices.Does not prevent oxidative degradation on its own.
Dithiothreitol (DTT) Reducing AgentA strong reducing agent that protects sulfhydryl groups from oxidation.Effective at preventing oxidative degradation.Can interfere with maleimide-based derivatization. Less stable than TCEP, especially in the presence of metal ions.
Tris(2-carboxyethyl)phosphine (TCEP) Reducing AgentA phosphine-based reducing agent that is more stable than DTT in many conditions.Odorless, more resistant to air oxidation, and effective over a wider pH range compared to DTT. Does not interfere with maleimide chemistry to the same extent as DTT.Can be less stable in phosphate buffers at neutral pH.

Experimental Protocols

Protocol 1: Extraction of this compound and ETU from Soil for LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of dithiocarbamates and their metabolites in soil.

1. Materials:

  • Soil sample, homogenized and sieved

  • Extraction Solvent: 5% (w/v) L-cysteine and 5% (w/v) disodium EDTA in deionized water, pH adjusted to 9.6 with NaOH.

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS/MS system

2. Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of the chilled extraction solvent (L-cysteine and EDTA solution).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • To a 1 mL aliquot of the supernatant, add 1 mL of acetonitrile.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes to precipitate any remaining solids.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Acidify the sample with 10 µL of 1% formic acid in water.

  • Analyze the sample immediately by LC-MS/MS.

Protocol 2: Analysis of this compound and ETU in Water by LC-MS/MS

This protocol is based on methods for the determination of polar pesticides in water.

1. Materials:

  • Water sample

  • Internal Standard: d4-ETU

  • Dichloromethane, HPLC grade

  • Solid-supported liquid extraction (SLE) cartridges

  • Nitrogen evaporator

  • Mobile phase: Acetonitrile and water with 0.1% formic acid

  • LC-MS/MS system

2. Procedure:

  • Take a 10 mL aliquot of the water sample.

  • Add the internal standard (d4-ETU) to the sample.

  • Load the sample onto a pre-conditioned SLE cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the solution to an autosampler vial.

  • Analyze by LC-MS/MS.

Protocol 3: Analysis of this compound in Biological Tissues

This protocol provides a general workflow for the extraction of this compound from biological tissues.

1. Materials:

  • Biological tissue sample (e.g., liver, kidney)

  • Extraction Solvent: 5% (w/v) L-cysteine and 5% (w/v) disodium EDTA in deionized water, pH adjusted to 9.6.

  • Homogenizer

  • Centrifuge

  • Acetonitrile, HPLC grade

  • LC-MS/MS or GC-MS system

2. Procedure:

  • Weigh approximately 1 g of the tissue sample.

  • Add 10 mL of the chilled extraction solvent.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • Perform a protein precipitation step by adding an equal volume of cold acetonitrile to the supernatant.

  • Vortex and centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filter the resulting supernatant through a 0.22 µm syringe filter.

  • Analyze the extract by an appropriate chromatographic method (e.g., LC-MS/MS).

Visualizations

Zineb_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Polymeric Complex) ETU Ethylenethiourea (ETU) (Toxic Metabolite) This compound->ETU Conversion Other Other Degradation Products (e.g., CS2, Zinc Sulfide) This compound->Other Decomposition Moisture Moisture Moisture->this compound Temperature Temperature Temperature->this compound pH pH (Acidic/Alkaline) pH->this compound Light UV Light Light->this compound

Caption: this compound degradation pathway to ETU.

Analytical_Workflow cluster_prep Sample Preparation (Minimize Degradation) cluster_analysis Instrumental Analysis Start Sample Collection (Store cool, dark, dry) Homogenize Homogenization (Keep sample cool) Start->Homogenize Extract Extraction (Use chilled stabilizing solvent e.g., L-cysteine/EDTA, pH 7-9) Homogenize->Extract Centrifuge Centrifugation (Refrigerated) Extract->Centrifuge Cleanup Extract Cleanup (e.g., SPE, dSPE) Centrifuge->Cleanup Final_Extract Final Extract (Store in amber vials, analyze promptly) Cleanup->Final_Extract Analysis LC-MS/MS or GC-MS Analysis (Method specific to this compound) Final_Extract->Analysis

References

Technical Support Center: Enhancing Spectrophotometric Detection of Zineb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing spectrophotometric methods for the detection of Zineb. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of different methodologies.

Troubleshooting Guides

This section addresses specific problems that may arise during the spectrophotometric analysis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
ZN-T01 Why are my absorbance readings unstable or drifting? 1. Instrument not properly warmed up.2. Fluctuations in lamp intensity.3. Sample degradation during measurement.4. Presence of air bubbles in the cuvette.5. Temperature variations in the spectrophotometer chamber.1. Allow the spectrophotometer to warm up for at least 30-60 minutes before use.2. If the lamp is old, consider replacing it. Ensure a stable power supply.3. This compound is unstable; perform readings promptly after sample preparation.[1][2]4. Gently tap the cuvette to dislodge any bubbles.[3]5. Ensure the laboratory environment has a stable temperature.
ZN-T02 My calibration curve has poor linearity (low R² value). 1. Inaccurate preparation of standard solutions.2. This compound degradation in standard solutions.3. Pipetting errors.4. Incorrect wavelength setting.5. Sample concentrations are outside the linear range of the method.1. Use a calibrated analytical balance and volumetric flasks. Ensure complete dissolution.2. Prepare fresh standard solutions daily. Store stock solutions in a cool, dark place.[1]3. Use calibrated micropipettes and proper pipetting techniques.4. Verify the wavelength of maximum absorbance (λmax) for your specific method.5. Prepare a wider or narrower range of standard concentrations.
ZN-T03 I am getting unexpectedly low or no absorbance readings for my samples. 1. Incomplete extraction of this compound from the sample matrix.2. Degradation of this compound during sample preparation.[1]3. pH of the final solution is not optimal for color development.4. Insufficient incubation time for the color-forming reaction.1. Optimize the extraction solvent and procedure. Sonication can aid in extraction.2. Use a stabilizing solution (e.g., cysteine-EDTA) during extraction and minimize exposure to light and heat.3. Adjust the pH of the sample solution to the range specified in the protocol.4. Ensure the recommended incubation time is followed for complete color development.
ZN-T04 The color of my sample solution is different from the standards. 1. Presence of interfering substances from the sample matrix.2. Contamination of glassware or reagents.1. Perform a sample blank measurement to check for matrix effects. Consider a cleanup step like solid-phase extraction (SPE) if interference is significant.2. Use thoroughly cleaned glassware and high-purity reagents.
ZN-T05 I am observing high background absorbance in my blank. 1. Contaminated solvent or reagents.2. Dirty or scratched cuvettes.3. Incorrect blank solution used.1. Use high-purity or HPLC-grade solvents and fresh reagents.2. Clean cuvettes thoroughly before each use. Inspect for scratches that can scatter light.3. The blank should contain all the components of the sample solution except for the analyte (this compound).

Frequently Asked Questions (FAQs)

1. What are the most common spectrophotometric methods for this compound detection?

The most common methods are based on:

  • Complexation Reactions: this compound's zinc component is released and forms a colored complex with a chromogenic agent. Popular reagents include 4-(2-pyridylazo)-resorcinol (PAR) and chloranil.

  • Carbon Disulfide (CS₂) Evolution: this compound is hydrolyzed in an acidic medium to release carbon disulfide, which is then quantified colorimetrically. This method, however, is not specific to this compound and can detect other dithiocarbamates.

2. How can I enhance the sensitivity of my this compound assay?

Several strategies can be employed to improve sensitivity:

  • Nanoparticle-Based Methods: The use of gold (AuNPs) or silver (AgNPs) nanoparticles can significantly enhance the signal. The interaction of this compound with the nanoparticle surface leads to aggregation and a measurable color change.

  • Derivative Spectrophotometry: This technique can help to resolve overlapping spectra and reduce background interference, thereby improving both sensitivity and selectivity.

  • Micellar Medium: Using a surfactant like Triton X-100 can enhance the stability and molar absorptivity of the colored complex, leading to a more sensitive measurement.

3. What are the main sources of interference in this compound analysis?

Common interferences include:

  • Other Dithiocarbamates: Fungicides like Maneb, Ferbam, and Thiram can interfere, especially in the carbon disulfide evolution method.

  • Metal Ions: The presence of other metal ions in the sample can compete with zinc for the complexing agent.

  • Sample Matrix: Complex matrices, such as those from fruits and vegetables, can contain colored compounds that absorb at the same wavelength as the analyte.

4. How can I minimize this compound degradation during sample preparation?

This compound is highly susceptible to degradation by heat, light, and both acidic and alkaline conditions. To minimize degradation:

  • Use a Stabilizing Extraction Solution: An aqueous solution containing L-cysteine and EDTA can help to stabilize this compound during extraction.

  • Control Temperature: Perform extractions at low temperatures.

  • Protect from Light: Use amber glassware or cover glassware with aluminum foil.

  • Analyze Promptly: Analyze samples as soon as possible after preparation.

5. What is the importance of ethylenethiourea (ETU) in this compound analysis?

Ethylenethiourea (ETU) is a degradation product of this compound and is a known carcinogen. Its presence can indicate the degradation of the parent compound and poses a health risk. Therefore, methods that can differentiate between this compound and ETU are often preferred for safety and accuracy.

Quantitative Data Summary

The following tables summarize the performance characteristics of various spectrophotometric methods for this compound detection.

Table 1: Performance of Complexation-Based Spectrophotometric Methods

MethodReagentWavelength (λmax)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
PAR Method 4-(2-pyridylazo)-resorcinol495 nm0.07 - 1.40.021
Chloranil Method Chloranil415 nm1.10 - 15.450.372
Sodium Molybdate Sodium Molybdate956 nm (derivative)up to 400.006

Table 2: Performance of Nanoparticle-Based Spectrophotometric Methods

MethodNanoparticleWavelength (λmax)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)
Gold Nanoparticles AuNPs-0.8 - 20.00.55
Silver Nanoparticles SDS-AgNPs570/400 nm (ratio)17.6 - 66.24.0

Experimental Protocols

Protocol 1: this compound Detection using 4-(2-pyridylazo)-resorcinol (PAR)

1. Preparation of Reagents:

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of a 5% (w/v) L-cysteine and 5% (w/v) EDTA aqueous solution.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution with deionized water.

  • PAR Solution (0.1% w/v): Dissolve 0.1 g of 4-(2-pyridylazo)-resorcinol in 100 mL of deionized water.

  • Triton X-100 Solution (5% v/v): Dissolve 5 mL of Triton X-100 in 95 mL of deionized water.

  • Concentrated Nitric Acid (HNO₃)

2. Sample Preparation (Fruits and Vegetables):

  • Homogenize a representative sample (10-50 g).

  • Extract the homogenized sample with a suitable volume of the cysteine-EDTA solution.

  • Digest a known aliquot of the extract with concentrated nitric acid to release zinc ions.

3. Spectrophotometric Measurement:

  • To the digested sample, add the PAR solution and the Triton X-100 solution.

  • Adjust the pH to the optimal range for complex formation (typically pH 9-10).

  • Allow the solution to stand for a specified time for complete color development.

  • Measure the absorbance at approximately 495 nm against a reagent blank.

  • Construct a calibration curve using the working standard solutions and determine the concentration of this compound in the sample.

Protocol 2: this compound Detection using Chloranil

1. Preparation of Reagents:

  • This compound Stock and Standard Solutions: Prepare as described in Protocol 1.

  • Chloranil Solution (0.001 mol/L): Dissolve the appropriate amount of chloranil in acetonitrile.

  • EDTA Solution (0.02 mol/L): Dissolve the appropriate amount of EDTA in deionized water.

  • Acrylonitrile

2. Sample Preparation and Measurement:

  • Take an aliquot of the sample extract or standard solution.

  • Add 1 mL of the EDTA solution and sonicate for 2 minutes.

  • Add the chloranil solution and sonicate for another 2 minutes.

  • Extract the colored complex with 2 mL of acrylonitrile (repeat twice).

  • Dry the combined acrylonitrile extracts with anhydrous sodium sulfate.

  • Measure the absorbance of the yellow-colored solution at 415 nm against a reagent blank.

  • Quantify this compound concentration using a calibration curve.

Visualizations

Experimental_Workflow_PAR Experimental Workflow for this compound Detection using PAR cluster_sample_prep Sample Preparation cluster_measurement Spectrophotometric Measurement Homogenization Homogenize Sample Extraction Extract with Cysteine-EDTA Homogenization->Extraction Digestion Digest with Nitric Acid Extraction->Digestion Complex_Formation Add PAR and Triton X-100 Digestion->Complex_Formation Digested Sample pH_Adjustment Adjust pH Complex_Formation->pH_Adjustment Incubation Incubate for Color Development pH_Adjustment->Incubation Absorbance_Measurement Measure Absorbance at 495 nm Incubation->Absorbance_Measurement Quantification Quantify this compound Absorbance_Measurement->Quantification Absorbance Value

Caption: Workflow for this compound detection using the PAR method.

Sensitivity_Enhancement Strategies for Enhancing Sensitivity cluster_strategies Enhancement Strategies Zineb_Detection This compound Detection Nanoparticles Nanoparticle-Based Methods (AuNPs, AgNPs) Zineb_Detection->Nanoparticles improves signal Derivative_Spec Derivative Spectrophotometry Zineb_Detection->Derivative_Spec reduces interference Micellar_Medium Use of Micellar Medium (e.g., Triton X-100) Zineb_Detection->Micellar_Medium stabilizes complex Enhanced_Sensitivity Enhanced Sensitivity Nanoparticles->Enhanced_Sensitivity Derivative_Spec->Enhanced_Sensitivity Micellar_Medium->Enhanced_Sensitivity

Caption: Key strategies to enhance detection sensitivity.

Troubleshooting_Logic Troubleshooting Logic for Poor Linearity Start Poor Linearity in Calibration Curve Check_Standards Check Standard Preparation Start->Check_Standards Check_Degradation Assess Standard Stability Check_Standards->Check_Degradation Accurate Solution1 Remake standards accurately. Check_Standards->Solution1 Inaccurate? Check_Technique Review Pipetting Technique Check_Degradation->Check_Technique Stable Solution2 Prepare fresh standards daily. Check_Degradation->Solution2 Degraded? Check_Wavelength Verify λmax Check_Technique->Check_Wavelength Correct Solution3 Use calibrated pipettes. Check_Technique->Solution3 Error? Check_Range Evaluate Concentration Range Check_Wavelength->Check_Range Correct Solution4 Rescan for λmax. Check_Wavelength->Solution4 Incorrect? Solution5 Adjust concentration range. Check_Range->Solution5 Outside Range?

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Zineb Quantification in Produce

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fungicide residues like Zineb in agricultural produce is critical for ensuring food safety and regulatory compliance. This compound, a zinc-containing dithiocarbamate fungicide, is widely used to protect crops from fungal diseases.[1] This guide provides a comparative overview of validated analytical methods for this compound quantification, presenting supporting experimental data and detailed methodologies to assist in the selection and implementation of the most suitable technique.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound determination often involves a trade-off between sensitivity, selectivity, cost, and the complexity of the food matrix. The following table summarizes the performance characteristics of commonly employed techniques.

Analytical TechniquePrincipleFood MatrixLinearity Range (µg/mL)Limit of Quantification (LOQ)Recovery (%)Reference
Spectrophotometry Complexation with 4-(2-pyridylazo)-resorcinol (PAR)Agricultural SamplesNot SpecifiedNot SpecifiedNot Specified[1]
Spectrophotometry Reaction with chloranilGrains, fruits, vegetables, water1.10–15.45Not Specified95.73–98.96[2][3]
GC-MS Measurement of carbon disulfide (CS2) after hydrolysisGrape, green chilli, tomato, potato, brinjal, pineapple, chayoteNot Specified≤40 µg/kg75–104[4]
HPLC-UV Pre-column derivatization with ethyl iodideNot Specified0.45–16.36Not Specified98.50–100.78
HPLC-UV with AAS Ion-pair methylation and subsequent detectionApples, leeksNot Specified1.52 ng (as EBDTCs)>90

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication and validation of analytical methods. Below are generalized methodologies for the key techniques discussed.

Spectrophotometric Method (using 4-(2-pyridylazo)-resorcinol)

This method is based on the release of zinc ions (Zn²⁺) from the this compound molecule, which then react with PAR to form a colored complex that can be measured.

  • Sample Preparation:

    • Weigh a representative portion (e.g., 10-50 g) of the homogenized agricultural sample.

    • Extract this compound using an aqueous solution of cysteine and ethylenediaminetetraacetic acid (EDTA).

  • Digestion and Complexation:

    • Digest the extract with nitric acid to release Zn²⁺ ions.

    • Add a 0.1% w/v solution of 4-(2-pyridylazo)-resorcinol (PAR) in a micellar medium (e.g., Triton X-100) to form a stable colored complex.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance, which is around 495 nm.

    • Quantify the this compound concentration by comparing the absorbance to a standard calibration curve.

Spectrophotometric Method (using chloranil)

This method involves the reaction of this compound with chloranil to produce a yellow-colored product.

  • Sample Preparation:

    • Homogenize a representative sample of the food matrix.

    • Extract this compound from the homogenized sample using a suitable organic solvent like acrylonitrile.

  • Reaction and Measurement:

    • Add a solution of chloranil to the extract.

    • Allow the reaction to proceed to form a yellow-colored product.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (e.g., 415 nm) using a spectrophotometer.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common indirect method for the analysis of dithiocarbamates, which are hydrolyzed to carbon disulfide (CS₂), and the resulting CS₂ is measured.

  • Sample Preparation and Hydrolysis:

    • Homogenize the sample.

    • React the dithiocarbamates in the sample with Tin(II) chloride in aqueous HCl to produce CS₂.

  • Extraction:

    • The CS₂ produced is absorbed into an isooctane layer.

  • GC-MS Analysis:

    • Inject the isooctane extract into a GC-MS system.

    • Separate CS₂ on a suitable capillary column.

    • Detect and quantify CS₂ using selected ion monitoring (SIM).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of this compound to a more stable compound that can be analyzed by reverse-phase HPLC.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample.

    • Perform a pre-column derivatization using ethyl iodide as the derivatizing agent to form S-ethyl ethylenebisdithiocarbamate.

  • HPLC-UV Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase consisting of a mixture of acetonitrile and 0.1% (v/v) formic acid.

    • Detect the derivative at 272 nm.

  • Quantification:

    • Prepare a calibration curve with derivatized this compound standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Validation Workflow

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in produce.

ValidationWorkflow A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate Precision) D->E F Limit of Detection (LOD) E->F G Limit of Quantification (LOQ) F->G H Robustness G->H I Method Validation Report H->I

Caption: General workflow for the validation of an analytical method for this compound quantification.

References

Zineb vs. Mancozeb: A Comparative Efficacy Analysis in Controlling Early Blight of Tomato

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the fungicides Zineb and Mancozeb for the control of early blight in tomato, caused by the fungus Alternaria solani. Both this compound and Mancozeb belong to the ethylene bis-dithiocarbamate (EBDC) group of fungicides and are known for their broad-spectrum, non-systemic, contact fungicidal activity.[1] Their multi-site mode of action provides a low risk of resistance development in fungal populations.[1][2][3] Mancozeb, a coordination complex of zinc and maneb, is often considered to have a broader spectrum of activity compared to the zinc-based this compound.[1] This analysis synthesizes experimental data to objectively compare their performance.

Quantitative Efficacy Comparison

The following tables summarize the comparative performance of this compound and Mancozeb in controlling early blight of tomato. The data is derived from a field and laboratory study by Yadav and Dabbas (2012).

Table 1: In Vitro Efficacy against Alternaria solani

FungicideConcentration (%)Mycelial Growth Inhibition (%)
Mancozeb0.2098.15
This compound0.2090.69

Table 2: Field Efficacy against Early Blight of Tomato (Alternaria solani)

TreatmentConcentration (%)Percent Disease Index (PDI)Yield (q/ha)
Mancozeb0.220.38294.86
This compound0.229.13261.60
Control-57.63161.76

The experimental data indicates that under the tested conditions, Mancozeb demonstrated superior performance both in vitro and in the field. It exhibited a higher percentage of mycelial growth inhibition and resulted in a lower disease index and a significantly higher crop yield compared to this compound.

Experimental Protocols

The data presented is based on the following experimental methodologies:

In Vitro Mycelial Growth Inhibition Assay
  • Objective: To assess the direct fungitoxic effect of this compound and Mancozeb on the mycelial growth of Alternaria solani.

  • Method: Poisoned food technique.

  • Procedure:

    • The fungicides were incorporated into a Potato Dextrose Agar (PDA) medium at the specified concentrations.

    • Mycelial discs of a uniform size, taken from the periphery of a 7-day-old culture of A. solani, were placed at the center of the fungicide-amended and control PDA plates.

    • The plates were incubated at 25±2°C.

    • The radial growth of the fungal colony was measured after a specified incubation period.

    • The percentage of mycelial growth inhibition was calculated relative to the growth in the control plates.

Field Trial for Efficacy Evaluation
  • Objective: To compare the efficacy of this compound and Mancozeb in controlling early blight of tomato and to assess their impact on crop yield.

  • Experimental Design: Randomized Block Design (RBD) with three replications.

  • Crop: Tomato (variety susceptible to early blight).

  • Treatments:

    • This compound (75% WP) at 0.2% concentration.

    • Mancozeb (75% WP) at 0.2% concentration.

    • Untreated Control (water spray).

  • Procedure:

    • Fungicide solutions were prepared at the desired concentrations.

    • The first spray was applied with the initiation of the disease, followed by subsequent sprays at 15-day intervals.

    • Disease severity was recorded using a standard rating scale to calculate the Percent Disease Index (PDI).

    • Tomato fruit yield was recorded from each plot and calculated in quintals per hectare (q/ha).

Mode of Action and Conceptual Diagrams

This compound and Mancozeb are multi-site inhibitors, meaning they affect multiple enzymes and pathways within fungal cells. Their primary mode of action involves the disruption of enzymes containing sulphydryl groups, which interferes with several biochemical processes, including respiration and amino acid synthesis. This multi-site activity makes it difficult for fungi to develop resistance.

G cluster_workflow Experimental Workflow: Fungicide Efficacy Trial A Tomato Seedling (Susceptible Variety) B Transplantation to Field Plots (RBD) A->B C Initiation of Early Blight (Natural or Artificial Inoculation) B->C D Fungicide Application (this compound, Mancozeb, Control) C->D E Subsequent Sprays (15-day intervals) D->E F Data Collection E->F G Percent Disease Index (PDI) Assessment F->G H Tomato Fruit Yield Measurement (q/ha) F->H I Data Analysis and Comparison G->I H->I

Caption: Workflow for field evaluation of fungicide efficacy.

G cluster_pathway Conceptual Mode of Action: Dithiocarbamate Fungicides Fungicide This compound / Mancozeb (Dithiocarbamate) Plant Tomato Plant Surface Fungicide->Plant Protective Layer Enzymes Multi-site Inhibition (Sulphydryl Group Enzymes) Fungicide->Enzymes Inactivates Spore Alternaria solani Spore Spore->Plant Lands on Germination Spore Germination & Penetration Spore->Germination Disease Early Blight Disease Development Germination->Disease Enzymes->Germination Blocks

Caption: Simplified mode of action for dithiocarbamate fungicides.

References

A Comparative Analysis of the Environmental Degradation of Zineb and Nabam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the environmental degradation of two ethylene bis-dithiocarbamate (EBDC) fungicides, Zineb and Nabam. Both have been utilized in agriculture for the control of a broad spectrum of fungal pathogens.[1][2] A primary environmental and toxicological concern for both fungicides is their degradation to ethylenethiourea (ETU), a metabolite with recognized adverse health effects.[2][3] This document synthesizes available data on their degradation kinetics, outlines relevant experimental protocols, and visualizes their degradation pathways to support researchers, scientists, and drug development professionals in understanding their environmental fate.

Chemical Structures

This compound is a polymeric coordination complex of zinc with the ethylenebis(dithiocarbamate) ligand.[4] Nabam is the disodium salt of ethylenebis(dithiocarbamic acid). Their distinct metal ion/salt composition influences their physical and chemical properties, including their stability and solubility.

Quantitative Degradation Data

The environmental persistence of this compound and Nabam is generally low due to their rapid degradation. The following tables summarize available quantitative data on their degradation and that of their primary metabolite, ETU.

Table 1: Physicochemical Properties and Degradation Half-Life of this compound and Nabam

PropertyThis compoundNabamReference
Molecular Formula (C₄H₆N₂S₄Zn)nC₄H₆N₂Na₂S₄
Molecular Weight 275.78 g/mol (monomer)256.34 g/mol
Water Solubility 10 mg/L at 25°CVery soluble
Log Kow 1.31.656 (estimated)
Bioactive Half-Life (Field) 16 daysData not readily available, but considered non-persistent
Hydrolysis Half-Life 38.1 days (at pH 9)3.5 hours (at pH 7 and 25°C)

Table 2: Degradation Data for Ethylenethiourea (ETU), the Primary Degradation Product of this compound and Nabam

CompoundConditionDegradation Rate/Half-LifeReference
Ethylenethiourea (ETU)Aerobic (Oxic) Soil4.5 µg/kg soil/day
Ethylenethiourea (ETU)Anaerobic (Anoxic) Soil3.2 µg/kg soil/day

Environmental Degradation Pathways

The degradation of this compound and Nabam in the environment is a complex process influenced by abiotic and biotic factors, including hydrolysis, photolysis, and microbial metabolism.

Hydrolysis

Both this compound and Nabam are susceptible to hydrolysis, with the rate being highly dependent on pH. This compound's stability in aqueous media decreases under both acidic and alkaline conditions. Nabam hydrolyzes rapidly in aqueous environments, especially in acidic conditions.

Photodegradation

Exposure to light can accelerate the degradation of both compounds. For this compound, photolysis in aqueous solutions contributes to the formation of ETU.

Microbial Degradation

Microbial metabolism is a key driver in the degradation of both fungicides in soil. Under aerobic conditions, microorganisms utilize these compounds as a source of carbon and nitrogen. The degradation of Nabam's primary metabolite, ETU, is also more rapid under aerobic conditions compared to anaerobic conditions.

The degradation of both this compound and Nabam leads to the formation of several intermediate products, with ethylenethiourea (ETU) being the most significant due to its toxicological properties. Other degradation products of this compound can include ethylenethiuram monosulfide (ETM), zinc sulfide, and carbon disulfide.

G cluster_this compound This compound Degradation cluster_nabam Nabam Degradation This compound This compound [(C₄H₆N₂S₄Zn)n] ETU_Z Ethylenethiourea (ETU) This compound->ETU_Z Hydrolysis, Photolysis, Microbial Degradation ETM Ethylenethiuram monosulfide (ETM) This compound->ETM Other_Z Other Products (e.g., Zinc Sulfide, CS₂) This compound->Other_Z Nabam Nabam [C₄H₆N₂Na₂S₄] ETU_N Ethylenethiourea (ETU) Nabam->ETU_N Rapid Degradation (Hydrolysis, Microbial) EU Ethylene Urea (EU) ETU_N->EU Aerobic Degradation CO2 Mineralization (CO₂) EU->CO2

Simplified degradation pathways of this compound and Nabam.

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental degradation of fungicides like this compound and Nabam. Organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) provide guidelines for such studies.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation of chemicals in soil under both aerobic and anaerobic conditions.

Experimental Setup:

  • Soil Selection: A representative soil sample is collected and characterized (e.g., pH, organic carbon content, texture).

  • Test Substance Application: The test substance (this compound or Nabam), often radiolabeled, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, the soil is saturated with water, and the system is purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment.

  • Sampling and Analysis: Soil samples are collected at various time intervals. The concentrations of the parent compound and its degradation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) for radiolabeled substances.

  • Data Analysis: The degradation rate and half-life (DT₅₀) of the parent compound are calculated using appropriate kinetic models, typically first-order kinetics. The degradation pathway is elucidated by identifying and quantifying the transformation products over time.

G start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep application Application of This compound or Nabam soil_prep->application incubation Incubation (Aerobic/Anaerobic, Controlled Temp.) application->incubation sampling Periodic Sampling incubation->sampling sampling->incubation Continue Incubation extraction Solvent Extraction sampling->extraction analysis Analytical Measurement (e.g., HPLC, LSC) extraction->analysis data_analysis Data Analysis (Kinetics, Pathway ID) analysis->data_analysis end End data_analysis->end

General experimental workflow for a soil degradation study.

Conclusion

Both this compound and Nabam are non-persistent fungicides that undergo rapid degradation in the environment through hydrolysis, photolysis, and microbial activity. A key feature of their degradation is the formation of the more persistent and toxicologically significant metabolite, ethylenethiourea (ETU). Nabam, being highly water-soluble, exhibits a very short hydrolysis half-life compared to the less soluble, polymeric this compound. Understanding the environmental factors that influence their degradation is crucial for predicting their environmental fate and assessing the potential risks associated with their use. The standardized experimental protocols outlined provide a robust framework for generating reliable data for such assessments.

References

A Comparative Analysis of the Genotoxic Profiles of Zineb and its Metabolite ETU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxicity of the dithiocarbamate fungicide Zineb and its primary metabolite, ethylenethiourea (ETU). The information presented is based on available experimental data to facilitate an objective assessment of their genotoxic potential.

Executive Summary

Quantitative Genotoxicity Data

The following table summarizes the quantitative data on the genotoxicity of this compound and ETU from selected studies. It is important to note that the data for each compound are derived from different experimental systems and conditions, which should be considered when making comparisons.

Test SubstanceAssay TypeTest SystemConcentration/Dose RangeKey FindingsReference
This compound Chromosomal AberrationsHuman Lymphocytes (in vitro)0.1 - 100.0 µg/mLDose-dependent increase in abnormal cells and total aberrations.[1][2]
Sister Chromatid Exchange (SCE)Human Lymphocytes (in vitro)0.1 - 100.0 µg/mLSignificant increase in SCE frequency at 50.0 and 100.0 µg/mL.[1][2]
ETU Micronucleus TestNot specified in abstractsNot specified in abstractsGenerally considered a weak inducer of micronuclei.
Ames Test (Salmonella typhimurium)S. typhimurium strainsNot specified in abstractsIneffective in plate incorporation assay.
Mitotic Chromosome MalsegregationSaccharomyces cerevisiae D61.MNot specified in abstractsPositive results.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below.

Chromosomal Aberration Assay

The in vitro mammalian chromosomal aberration test is used to identify substances that cause structural chromosomal damage in cultured mammalian cells.

1. Cell Culture and Treatment:

  • Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, phytohemagglutinin (to stimulate cell division), and antibiotics.

  • Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound, dissolved in an appropriate solvent (e.g., dimethyl sulfoxide), is added to the cultures at various concentrations. A solvent control and a positive control (e.g., Mitomycin-C) are included.

  • The cells are exposed to the test substance for a specific duration, typically covering one and a half cell cycles.

2. Metaphase Arrest and Harvesting:

  • A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • After a short incubation with the spindle inhibitor, the cells are harvested by centrifugation.

3. Slide Preparation and Staining:

  • The cell pellet is resuspended in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

  • The cells are then fixed using a freshly prepared mixture of methanol and acetic acid (e.g., 3:1 v/v). This step is repeated several times.

  • The fixed cells are dropped onto clean, cold, wet microscope slides and air-dried.

  • The slides are stained with a suitable dye, such as Giemsa, to visualize the chromosomes.

4. Analysis:

  • At least 100 well-spread metaphases per concentration are analyzed under a microscope.

  • Chromosomal aberrations, including chromatid and chromosome-type gaps, breaks, and exchanges, are scored.

  • The mitotic index (the proportion of cells in metaphase) is also determined to assess cytotoxicity.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive method to detect the reciprocal exchange of DNA segments between sister chromatids, which can be induced by DNA-damaging agents.

1. Cell Culture and BrdU Labeling:

  • Similar to the chromosomal aberration assay, human lymphocytes are cultured.

  • 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. During two rounds of DNA replication, BrdU is incorporated into the newly synthesized DNA strands.

2. Test Substance Exposure:

  • The test substance (this compound) is added to the cultures for a defined period, often covering the two cell cycles of BrdU incorporation.

3. Metaphase Arrest and Harvesting:

  • Colcemid is added to arrest cells in metaphase.

  • Cells are harvested, treated with a hypotonic solution, and fixed as described for the chromosomal aberration assay.

4. Differential Staining and Analysis:

  • The prepared slides are differentially stained to distinguish between the two sister chromatids. The Hoechst 33258 plus Giemsa staining technique is commonly used. The chromatid that has incorporated BrdU into both DNA strands will stain lighter than the chromatid with BrdU in only one strand.

  • The number of SCEs per metaphase is counted for at least 25-50 metaphases per concentration.

Micronucleus (MN) Assay

The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus, leading to the formation of small, extranuclear bodies called micronuclei.

1. Cell Culture and Treatment:

  • A suitable cell line (e.g., human lymphocytes or CHO cells) is cultured.

  • The cells are treated with the test substance (ETU) at various concentrations, along with appropriate negative and positive controls.

2. Cytokinesis Block (for binucleated cells):

  • Cytochalasin-B is often added to the culture. This inhibits cytokinesis (the final stage of cell division) but not nuclear division, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

3. Harvesting and Staining:

  • Cells are harvested and treated with a mild hypotonic solution.

  • The cells are then fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

4. Scoring:

  • The frequency of micronuclei is scored in a large number of binucleated cells (typically 1000-2000 cells per concentration).

  • The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a generalized experimental workflow for in vitro genotoxicity testing and a simplified representation of a DNA damage response pathway.

genotoxicity_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Genotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Human Lymphocytes) treatment Treatment of Cells with This compound/ETU at various concentrations cell_culture->treatment compound_prep Test Compound Preparation (this compound/ETU in solvent) compound_prep->treatment incubation Incubation (Defined period, e.g., 24-48h) treatment->incubation ca_assay Chromosomal Aberration Assay incubation->ca_assay sce_assay Sister Chromatid Exchange Assay incubation->sce_assay mn_assay Micronucleus Assay incubation->mn_assay scoring Microscopic Scoring (Aberrations, SCEs, Micronuclei) ca_assay->scoring sce_assay->scoring mn_assay->scoring statistical_analysis Statistical Analysis scoring->statistical_analysis conclusion Conclusion on Genotoxicity statistical_analysis->conclusion

Caption: Experimental workflow for in vitro genotoxicity testing.

dna_damage_response cluster_outcomes Cellular Outcomes Zineb_ETU This compound / ETU DNA_Damage DNA Damage (e.g., Strand Breaks) Zineb_ETU->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins Transducers Transducer Kinases (e.g., Chk1, Chk2) Sensor_Proteins->Transducers Effectors Effector Proteins (e.g., p53) Transducers->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Caption: Simplified DNA damage response pathway.

Conclusion

The available scientific literature indicates that both this compound and its metabolite ETU possess genotoxic properties. This compound has been demonstrated to be a clastogenic agent in human lymphocytes in vitro, causing a dose-dependent increase in chromosomal aberrations and sister chromatid exchanges. ETU is generally considered to be a weak genotoxic agent, with positive findings in some assays such as the yeast mitotic chromosome malsegregation test.

A significant gap in the current knowledge is the lack of direct comparative studies that quantitatively assess the genotoxicity of this compound and ETU in the same experimental systems. Such studies would be invaluable for a more precise risk assessment. Future research should focus on conducting head-to-head comparisons of these compounds using a battery of standardized genotoxicity assays to provide a clearer understanding of their relative genotoxic potential.

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Dithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of dithiocarbamates, focusing on their inter-laboratory validation. Dithiocarbamates are a class of fungicides widely used in agriculture, and their residues in food and environmental samples are a significant concern for human health.[1][2] Accurate and reproducible analytical methods are crucial for monitoring these residues and ensuring compliance with regulatory limits.[3][4]

The most common analytical approach for dithiocarbamates involves their acid hydrolysis to release carbon disulfide (CS₂), which is then quantified.[5] This guide will primarily focus on the validation of this common moiety method, while also touching upon more specific, direct analytical techniques. While comprehensive, publicly available inter-laboratory validation studies are limited, this guide synthesizes data from single-laboratory validations, proficiency testing schemes, and collaborative studies to provide a comparative overview.

Comparison of Analytical Method Performance

The performance of analytical methods for dithiocarbamates is typically assessed based on several key validation parameters. The following table summarizes quantitative data from various studies to facilitate a comparison between different analytical approaches. It is important to note that the majority of the available data comes from single-laboratory validation studies, which provide a strong indication of a method's robustness and potential for successful inter-laboratory performance.

Analytical MethodPrincipleLinearity (Range)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD%)Reference
GC-MS (as CS₂) ** Acid hydrolysis to CS₂, extraction, and GC-MS detection.0.05 - 5.0 mg/kg0.013 - 0.05 mg/kg70 - 120%< 12% (Reproducibility)
GC-ECD (as CS₂) Acid hydrolysis to CS₂, extraction, and GC-ECD detection.0.04 - 1.0 mg/kgNot explicitly stated, but determination range starts at 0.04 mg/kg.70 - 120%Not explicitly stated.
UV/VIS Spectrophotometry (as CS₂) Acid hydrolysis to CS₂, trapping of CS₂, and spectrophotometric determination.0.1 - 10 µg/mLMLOQ (Method LOQ) not specified in concentration, but recovery tested at MLOQ, 10x MLOQ, and 50x MLOQ.76.8 - 109.6% (for mancozeb)< 9.5%
LC-MS/MS (Direct/Derivative) **Direct injection or derivatization followed by LC-MS/MS analysis for specific dithiocarbamates.Not broadly available in comparative format.Can be lower than 0.01 mg/kg.79% (for a specific derivatization method)~6% (for a specific derivatization method)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the key experimental approaches cited in this guide.

Experimental Protocol: GC-MS Analysis of Dithiocarbamates as Carbon Disulfide

This protocol is a widely used method for the determination of total dithiocarbamates.

1. Principle: Dithiocarbamates are hydrolyzed in the presence of an acid and a reducing agent to liberate carbon disulfide (CS₂). The volatile CS₂ is then extracted into an organic solvent and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

2. Sample Preparation and Hydrolysis:

  • Weigh a homogenized sample (e.g., 50g of fruit or vegetable) into a reaction flask.

  • Add an organic solvent for extraction, such as 40 mL of isooctane.

  • Add a freshly prepared solution of a reducing agent, typically 100 mL of stannous chloride (SnCl₂) in hydrochloric acid (HCl), to the sample.

  • Immediately seal the reaction vessel to prevent the loss of volatile CS₂.

  • Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specified time (e.g., 90 minutes) to ensure complete hydrolysis.

3. Extraction of CS₂:

  • During heating, the CS₂ partitions into the organic solvent layer (isooctane).

  • After the reaction is complete, cool the vessel to room temperature.

4. Instrumental Analysis:

  • Carefully transfer an aliquot of the organic layer containing the extracted CS₂ into a GC vial.

  • Inject a small volume (e.g., 1µL) of the extract into the GC-MS system.

  • GC Conditions:

    • Column: A suitable capillary column for volatile compound analysis.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200°C) to elute CS₂.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for CS₂, such as m/z 76 and 78.

5. Quantification:

  • Prepare a series of calibration standards of CS₂ in the same organic solvent.

  • Construct a calibration curve by plotting the peak area of the CS₂ standard against its concentration.

  • Determine the concentration of CS₂ in the sample extract from the calibration curve.

  • Calculate the concentration of dithiocarbamates (expressed as CS₂) in the original sample, taking into account the initial sample weight and extraction volume.

Visualizations

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study of dithiocarbamate analysis.

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase P1 Define Study Protocol (Analytes, Matrices, Concentration Levels) P2 Select Participating Laboratories P1->P2 P3 Prepare & Homogenize Test Materials P2->P3 P4 Verify Homogeneity & Stability of Test Materials P3->P4 E1 Distribute Test Materials to Laboratories P4->E1 E2 Laboratories Perform Analysis (Following Protocol) E1->E2 E3 Laboratories Report Results E2->E3 D1 Collect & Tabulate Results E3->D1 D2 Statistical Analysis (e.g., Cochran's, Grubb's tests) D1->D2 D3 Calculate Performance Parameters (Repeatability, Reproducibility) D2->D3 D4 Prepare & Disseminate Final Report D3->D4

Caption: Inter-laboratory validation workflow.

Logical Relationships of Validation Parameters

This diagram shows the logical hierarchy and relationship between key validation parameters in an analytical method validation.

G cluster_0 Method Performance Characteristics cluster_1 Precision Sub-types Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement between Measurements) Repeatability Repeatability (Intra-laboratory) Precision->Repeatability Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Specificity Specificity (Ability to Assess Analyte Unambiguously) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Linearity Linearity & Range Robustness Robustness (Capacity to Remain Unaffected by Small Variations) MethodValidation Analytical Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Specificity MethodValidation->LOD MethodValidation->LOQ MethodValidation->Linearity MethodValidation->Robustness

Caption: Hierarchy of validation parameters.

References

A Comparative Analysis of Zineb and Other Dithiocarbamate Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of Zineb against other prominent dithiocarbamate fungicides, including Mancozeb, Maneb, and Thiram. The information presented is collated from various experimental studies to offer a comprehensive overview for research and development purposes.

Overview of Dithiocarbamate Fungicides

Dithiocarbamates are a class of broad-spectrum, non-systemic, contact fungicides valued for their multi-site mode of action, which confers a low risk of resistance development in fungal populations.[1] This group includes ethylene bis-dithiocarbamates (EBDCs) like this compound, Mancozeb, and Maneb, as well as other related compounds like Thiram.[1][2] Their primary mechanism of action involves the disruption of essential enzymatic functions within fungal cells.[3]

Quantitative Efficacy Comparison

The following tables summarize the comparative performance of this compound and other dithiocarbamates from various in vitro and in vivo studies.

In Vitro Efficacy

Table 1: In Vitro Mycelial Growth Inhibition of Alternaria solani

FungicideConcentration (%)Mycelial Growth Inhibition (%)Reference
Mancozeb0.2098.15[4]
This compound0.2090.69

Table 2: In Vitro Mycelial Growth Inhibition of Alternaria solani (Potato)

FungicideMean Mycelial Growth Inhibition (%)Reference
Mancozeb 75% WP96.25
Thiram 75% WP92.51
In Vivo Efficacy

Table 3: Field Efficacy Against Early Blight of Tomato (Alternaria solani)

TreatmentConcentration (%)Percent Disease Index (PDI)Yield (q/ha)Reference
Mancozeb0.220.38294.86
This compound0.229.13261.60
Control-57.63161.76

Table 4: Field Efficacy Against Foliar Fungal Diseases of Chilli

TreatmentApplication Rate (g/ha)Leaf Spot (PDI)Fruit Rot (PDI)Yield (q/ha)Reference
This compound 75% W.P225024.6619.3822.04
Control---12.80

Note on Comparative Efficacy: Experimental data consistently indicates that under tested conditions, Mancozeb often demonstrates superior performance both in vitro and in the field compared to this compound. Mancozeb, a coordination complex of zinc and maneb, is frequently considered to have a broader spectrum of activity and enhanced efficacy. Historically, Maneb was also found to be more active than this compound. Thiram is particularly noted for its effectiveness as a seed treatment against various seed-borne and soil-borne pathogens.

Mode of Action: Multi-Site Inhibition

Dithiocarbamate fungicides owe their fungicidal activity to their ability to inactivate a wide range of enzymes within the fungal cell. Upon application, these compounds are metabolized to isothiocyanates, which are highly reactive. These isothiocyanates readily react with sulfhydryl (-SH) groups present in the amino acids of numerous essential enzymes, thereby disrupting critical metabolic pathways and leading to fungal cell death. This multi-site activity makes the development of resistance by fungal pathogens a low-risk probability.

Dithiocarbamate Mode of Action Dithiocarbamate Dithiocarbamate Fungicide (e.g., this compound, Mancozeb) Metabolism Metabolism in Fungal Environment Dithiocarbamate->Metabolism Isothiocyanate Isothiocyanate (Reactive Intermediate) Metabolism->Isothiocyanate Inactivation Enzyme Inactivation Isothiocyanate->Inactivation Reacts with -SH groups Enzyme Fungal Enzymes (with Sulfhydryl Groups) Enzyme->Inactivation Disruption Disruption of Multiple Metabolic Pathways Inactivation->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Caption: Simplified mode of action of dithiocarbamate fungicides.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below for reproducibility and further research.

In Vitro Efficacy Assessment: Poisoned Food Technique

This method is utilized to evaluate the efficacy of fungicides in inhibiting the mycelial growth of a target pathogen in a controlled laboratory setting.

Objective: To determine the percentage of mycelial growth inhibition of a target fungus (e.g., Alternaria solani) by various dithiocarbamate fungicides.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Fungicides to be tested (e.g., this compound, Mancozeb, Thiram)

  • Sterile Petri plates, cork borer, flasks, and other standard laboratory equipment

  • Autoclave and laminar flow hood

Procedure:

  • Media Preparation: Prepare the required amount of PDA medium and sterilize it in an autoclave.

  • Fungicide Stock Solution: Prepare stock solutions of the test fungicides at desired concentrations.

  • Poisoned Media Preparation: While the sterilized PDA is still molten (around 45°C), add the required amount of fungicide stock solution to achieve the desired final concentrations. Mix thoroughly.

  • Pouring Plates: Pour the fungicide-amended PDA into sterile Petri plates under aseptic conditions in a laminar flow hood. Allow the media to solidify. A control plate with PDA without any fungicide should also be prepared.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the periphery of an actively growing culture of the target fungus.

  • Incubation: Place the mycelial disc, mycelial side down, in the center of each Petri plate (both treated and control).

  • Observation: Incubate the plates at an optimal temperature for the growth of the target fungus (e.g., 25±2°C) for a specified period (e.g., 7 days).

  • Data Collection: Measure the colony diameter of the fungus in both control and treated plates.

  • Calculation: Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition = ((C - T) / C) * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Poisoned_Food_Technique_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pda Prepare & Sterilize PDA poison_media Mix Fungicide with PDA prep_pda->poison_media prep_fungicide Prepare Fungicide Stock prep_fungicide->poison_media pour_plates Pour into Petri Plates poison_media->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

Caption: Experimental workflow for the poisoned food technique.

In Vivo Efficacy Assessment: Field Trial for Blight Control

This protocol outlines the methodology for conducting a field experiment to evaluate the efficacy of fungicides in controlling a plant disease like late blight or early blight under natural or artificially induced epidemic conditions.

Objective: To compare the efficacy of this compound and other dithiocarbamate fungicides in controlling blight on a susceptible crop (e.g., tomato or potato) and to assess their impact on crop yield.

Experimental Design:

  • Randomized Block Design (RBD) with at least three replications.

  • Plot Size: To be determined based on land availability and experimental requirements (e.g., 3m x 2m).

Materials and Treatments:

  • Crop: A variety susceptible to the target blight disease (e.g., 'Kufri Jyoti' potato for late blight).

  • Fungicide Treatments: this compound, Mancozeb, and other dithiocarbamates at recommended concentrations (e.g., 0.2%).

  • Untreated Control: Sprayed with water only.

Procedure:

  • Crop Husbandry: Raise seedlings in a nursery (if applicable) and transplant them into the main field, following standard agronomic practices for the region.

  • Fungicide Application: The first spray of the fungicides is applied at the initiation of disease symptoms or as a prophylactic measure. Subsequent sprays are given at regular intervals (e.g., 7-15 days), depending on the disease pressure and the fungicide's residual activity.

  • Inoculation (if necessary): If natural infection is not uniform, artificial inoculation with a spore suspension of the pathogen can be performed to ensure disease development.

  • Disease Assessment: Periodically assess the disease severity using a standardized rating scale (e.g., 0-9 scale). Calculate the Percent Disease Index (PDI) using a standard formula: PDI = (Sum of all numerical ratings / (Total number of leaves observed x Maximum disease rating)) * 100

  • Yield Data Collection: At the end of the growing season, harvest the produce from each plot and record the yield (e.g., q/ha).

  • Data Analysis: Analyze the PDI and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

Field_Trial_Workflow start Field Preparation & Planting treatment_app Fungicide Application (Scheduled Sprays) start->treatment_app disease_assess Disease Assessment (Calculate PDI) treatment_app->disease_assess During growing season disease_assess->treatment_app Repeat as per schedule harvest Harvest & Record Yield disease_assess->harvest At maturity analysis Statistical Analysis of PDI & Yield harvest->analysis end Conclusion on Efficacy analysis->end

Caption: Logical workflow for a field trial evaluating fungicide efficacy.

References

Zineb vs. Propineb: A Comparative Performance Analysis in Fungal Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zineb and Propineb, two prominent dithiocarbamate fungicides, have been mainstays in the management of a wide spectrum of fungal diseases in agriculture for decades. Both fungicides exhibit a multi-site mode of action, a desirable trait that confers a low risk of resistance development in fungal populations. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and professionals in the agricultural sciences in making informed decisions for effective disease management strategies.

At a Glance: Key Performance Differences

While both this compound and Propineb are effective broad-spectrum fungicides, their performance can vary depending on the target pathogen, crop, and environmental conditions. Generally, studies indicate that both fungicides provide good protective action against a range of fungal diseases.

Quantitative Performance Data

The following tables summarize the comparative efficacy of this compound and Propineb against various fungal pathogens, based on data from several in vitro and field studies.

Table 1: In Vitro Mycelial Growth Inhibition of Various Fungal Pathogens

FungicidePathogenConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Propineb Alternaria solani1000100[1]
This compound Alternaria solani---
Propineb Colletotrichum capsici50038.2[2]
This compound Colletotrichum capsici---
Propineb Phytophthora infestans2000>90[3]
This compound Thanatephorus cucumeris100095.00[4]
Propineb Thanatephorus cucumeris100091.66[4]

Table 2: Field Efficacy Against Fungal Diseases

FungicideCropDiseaseApplication Rate/ConcentrationDisease Incidence/Severity Reduction (%)Yield Increase (%)Reference
Propineb TomatoEarly Blight (Alternaria solani)-Disease Incidence: 43.70, Disease Intensity: 41.63-
This compound TomatoEarly Blight (Alternaria solani)0.20%Percent Disease Index (PDI): 29.13-
Propineb PotatoLate Blight (Phytophthora infestans)---
This compound SpinachDowny Mildew0.20%Significantly reduced disease-
Propineb OnionDowny Mildew-Resulted in the lowest AUDPC valuesHighest yield values
This compound RiceSheath Blight-Disease Incidence: 27.00%, Disease Intensity: 9.72%10.78
Propineb RiceSheath Blight-Disease Incidence: 25.25%, Disease Intensity: 9.26%13.72

Mechanism of Action: A Multi-Site Approach

Both this compound and Propineb are classified as multi-site contact fungicides with protective properties. Their primary mode of action involves the disruption of essential fungal enzymatic activities. Upon application, these dithiocarbamates are thought to be converted into isothiocyanates, which then react with and inactivate the sulfhydryl (-SH) groups of various enzymes and proteins within the fungal cell. This non-specific action affects multiple metabolic pathways, including respiration, carbohydrate and protein metabolism, and cell membrane integrity. By interfering with numerous vital cellular functions simultaneously, the development of resistance in fungal populations is significantly hindered.

cluster_fungicide Dithiocarbamate Fungicide (this compound / Propineb) cluster_fungal_cell Fungal Cell Fungicide This compound / Propineb Fungicide->Inhibition Enzymes Enzymes with -SH groups Metabolism Carbohydrate & Protein Metabolism Respiration Respiration Chain Membrane Cell Membrane Function Inhibition->Enzymes Inactivation Inhibition->Metabolism Disruption Inhibition->Respiration Interference Inhibition->Membrane Disruption

Figure 1: Multi-site inhibitory action of this compound and Propineb on fungal cells.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and Propineb.

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method is commonly used to evaluate the direct effect of a fungicide on the mycelial growth of a fungus.

  • Preparation of Fungicide-Amended Medium: Stock solutions of this compound and Propineb are prepared in sterile distilled water. These are then added to a molten and cooled Potato Dextrose Agar (PDA) medium to achieve the desired final concentrations (e.g., 50, 100, 200, 500, 1000 ppm). The amended medium is then poured into sterile Petri plates. A control set of plates is prepared with PDA medium without any fungicide.

  • Inoculation: A small disc (e.g., 5mm diameter) of the test fungus, taken from the periphery of an actively growing culture, is placed at the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate nearly covers the entire plate.

  • Data Collection: The radial growth of the fungal colony is measured in millimeters. The percentage of mycelial growth inhibition is calculated using the formula:

    • % Inhibition = ((C - T) / C) * 100

      • Where: C = Average diameter of the fungal colony in the control plate, and T = Average diameter of the fungal colony in the treated plate.

start Start prep_media Prepare Fungicide-Amended and Control Media start->prep_media inoculate Inoculate Plates with Fungal Disc prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Mycelial Growth Inhibition measure->calculate end End calculate->end

Figure 2: Workflow for the poisoned food technique.

Field Trial for Fungicide Efficacy Evaluation

Field trials are essential to assess the performance of fungicides under real-world conditions.

  • Experimental Design: The trial is typically laid out in a Randomized Block Design (RBD) with a specified number of replications for each treatment.

  • Treatments: Treatments include different concentrations of this compound, Propineb, a standard check fungicide, and an untreated control (sprayed with water).

  • Crop Husbandry: The chosen crop variety, susceptible to the target disease, is grown following standard agronomic practices for the region.

  • Fungicide Application: The first fungicide spray is usually applied either prophylactically (before disease appearance) or at the first sign of disease symptoms. Subsequent sprays are applied at regular intervals (e.g., 7-15 days), depending on the disease pressure and weather conditions.

  • Data Collection:

    • Disease Assessment: Disease incidence (percentage of infected plants) and disease severity (percentage of plant area affected) are recorded at regular intervals using a standard rating scale. The Area Under the Disease Progress Curve (AUDPC) may also be calculated to represent the cumulative disease development over time.

    • Yield Assessment: At the end of the growing season, the crop yield (e.g., q/ha) is recorded for each treatment plot.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between the treatments.

Conclusion

Both this compound and Propineb are effective dithiocarbamate fungicides with a valuable multi-site mode of action that helps in managing fungicide resistance. The choice between them may depend on the specific target pathogen, crop, local regulations, and cost-effectiveness. The experimental data presented in this guide, while not exhaustive, provides a foundation for understanding the comparative performance of these two fungicides. Further research and field trials are encouraged to determine the optimal use of this compound and Propineb in integrated disease management programs for specific agro-ecological conditions.

References

Comparative study on the persistence of Zineb and Mancozeb in soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the soil persistence of two widely used ethylene bis-dithiocarbamate (EBDC) fungicides, Zineb and Mancozeb. While both are recognized for their broad-spectrum activity and low risk of fungal resistance, their environmental fate, particularly their persistence in soil, is a critical factor in assessing their overall environmental impact. This document synthesizes available experimental data to offer a comparative overview of their degradation profiles.

Quantitative Data on Soil Persistence

The persistence of a fungicide in soil is a key determinant of its potential for environmental accumulation and off-target effects. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a standard metric for this assessment. Based on available literature, Mancozeb generally exhibits a shorter half-life in soil compared to this compound, indicating a lower persistence. However, it is crucial to note that direct comparative studies under identical soil and environmental conditions are limited. The data presented below is compiled from various studies and should be interpreted with this consideration.

FungicideSoil Half-life (DT50)Key Observations
This compound Approximately 16 days (bioactive half-life in the field)[1]; Over 14 days[2]Considered to have low persistence in soil.[1] It exhibits strong adsorption to soil particles, which limits its mobility.[1]
Mancozeb 1 to 7 days (field half-life)[1]; Less than 2 days (aerobic soil); 2.9 daysGenerally demonstrates rapid degradation in soil environments. Mineralization to CO2 is primarily a microbially mediated process.

Note: The variability in reported half-lives can be attributed to differences in soil type, organic matter content, pH, temperature, and microbial activity in the respective studies.

Degradation Pathways and Metabolites

Both this compound and Mancozeb degrade in the soil to form various metabolites, with Ethylenethiourea (ETU) being a significant product of concern due to its potential toxicological effects. The degradation of these fungicides is a complex process involving hydrolysis, photolysis, and microbial metabolism.

A simplified degradation pathway for these EBDC fungicides in soil is illustrated below.

This compound This compound EBDC EBDC Structure in Soil This compound->EBDC Mancozeb Mancozeb Mancozeb->EBDC ETU Ethylenethiourea (ETU) EBDC->ETU Hydrolysis & Microbial Action EU Ethyleneurea (EU) ETU->EU CO2 Carbon Dioxide (CO2) EU->CO2 Mineralization

Caption: Simplified degradation pathway of this compound and Mancozeb in soil.

Experimental Protocols

The following outlines a general methodology for conducting a comparative study on the persistence of this compound and Mancozeb in soil, based on common practices cited in environmental fate studies.

1. Soil Collection and Characterization:

  • Soil Sourcing: Collect topsoil (0-15 cm depth) from a location with no recent history of fungicide application.

  • Sieving: Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.

  • Characterization: Analyze the soil for key physicochemical properties, including:

    • pH

    • Organic matter content

    • Soil texture (sand, silt, clay percentages)

    • Cation exchange capacity (CEC)

    • Microbial biomass

2. Experimental Setup:

  • Incubation: Distribute known weights of the characterized soil into individual microcosms (e.g., glass jars).

  • Fungicide Application: Prepare stock solutions of analytical grade this compound and Mancozeb. Apply the fungicides to the soil samples at a concentration relevant to typical agricultural application rates. Include untreated control samples.

  • Moisture and Temperature Control: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) and maintain a constant temperature (e.g., 25°C) in an incubator.

3. Sampling and Residue Analysis:

  • Sampling Intervals: Collect soil samples from the microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, and 60 days after treatment).

  • Extraction: Extract the fungicide residues from the soil samples using an appropriate organic solvent. The choice of solvent will depend on the specific analytical method.

  • Clean-up: Purify the extracts to remove interfering co-extractives using techniques such as solid-phase extraction (SPE).

  • Quantification: Analyze the cleaned-up extracts to determine the concentration of the parent fungicides and their primary metabolites (e.g., ETU). High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a commonly used analytical technique.

4. Data Analysis:

  • Degradation Kinetics: Plot the concentration of this compound and Mancozeb against time.

  • Half-life Calculation: Determine the dissipation half-life (DT50) for each fungicide by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

The following diagram illustrates a typical workflow for such a soil persistence study.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Sieving soil_char Soil Characterization soil_collection->soil_char application Fungicide Application to Soil soil_char->application fungicide_prep Fungicide Solution Preparation fungicide_prep->application incubation Controlled Incubation application->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Clean-up extraction->cleanup quantification HPLC Analysis cleanup->quantification kinetics Degradation Kinetics quantification->kinetics dt50 DT50 Calculation kinetics->dt50

Caption: Experimental workflow for assessing fungicide persistence in soil.

Conclusion

The available data suggests that both this compound and Mancozeb are non-persistent in the soil environment. However, Mancozeb appears to degrade more rapidly than this compound. The primary metabolite for both fungicides, ETU, warrants further monitoring due to its toxicological profile. For a definitive comparison, further research conducting a side-by-side analysis of this compound and Mancozeb persistence under a range of standardized soil types and environmental conditions is recommended. Such studies would provide a more precise understanding of their relative environmental fate and inform the selection of fungicides with minimized environmental impact.

References

Navigating the Analytical Maze: A Comparative Guide to Zineb Cross-Reactivity in Dithiocarbamate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dithiocarbamate fungicides is paramount. However, the structural similarities among these compounds, particularly within the ethylene-bis-dithiocarbamate (EBDC) class to which Zineb belongs, present a significant analytical challenge: cross-reactivity. This guide provides an objective comparison of common analytical methods, highlighting the cross-reactivity of this compound and offering supporting experimental data to inform your methodological choices.

The central issue in dithiocarbamate analysis is that many widely-used methods are not specific to a single compound. Instead, they measure a common degradation product, leading to a total concentration of all related dithiocarbamates present in a sample. This is particularly true for methods based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.[1][2][3] In such methods, this compound, Maneb, Mancozeb, and other EBDCs will all contribute to the final measured value, effectively resulting in 100% cross-reactivity among them.

Performance Comparison of Analytical Methods

The choice of an analytical method for dithiocarbamate analysis involves a trade-off between specificity, sensitivity, and throughput. The following tables summarize the performance of common analytical techniques, with a focus on their ability to differentiate this compound from other dithiocarbamates.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

Analytical MethodPrincipleTarget Analyte(s)Specificity for this compoundLimit of Quantification (LOQ)Recovery (%)
GC-MS (as CS₂) Acid hydrolysis of dithiocarbamates to CS₂, followed by GC-MS detection.[3][4]Total dithiocarbamatesLow (measures total CS₂) 0.05 ppm70-120
GC-MS (after derivatization) Extraction and derivatization (e.g., methylation) of dithiocarbamate classes, followed by GC-MS analysis.Dithiocarbamate classes (e.g., EBDCs, DMDTCs)Moderate (distinguishes classes, not individual EBDCs) 72 mg/kgNot Specified

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

Analytical MethodPrincipleTarget Analyte(s)Specificity for this compoundLimit of Quantification (LOQ)Recovery (%)
HPLC-UV (after derivatization) Pre-column derivatization (e.g., with ethyl iodide) to form a stable derivative of this compound for UV detection.This compoundHigh Not Specified (Linear range: 0.45-16.36 mg/L)98.50 - 100.78
HPLC-UV / AAS HPLC separation of derivatized dithiocarbamate classes, with subsequent atomic absorption spectrometry to identify the metal (Zn for this compound, Mn for Maneb).This compound, Maneb, MancozebHigh (distinguishes based on metal content) 1.52 ng (EBDTCs)>90

Table 3: Spectrophotometric Methods

Analytical MethodPrincipleTarget Analyte(s)Specificity for this compoundLimit of Detection (LOD)Recovery (%)
CS₂ Liberation Method (EPA Method 630) Acid digestion to CS₂, which then reacts to form a colored complex.Total dithiocarbamatesLow (measures total CS₂) Varies with analyte (e.g., Maneb, Ziram)Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are summaries of key experimental protocols.

GC-MS Analysis of Total Dithiocarbamates (as CS₂)

This method is a widely used approach for determining the total dithiocarbamate content in a sample.

  • Principle: Dithiocarbamates are hydrolyzed under acidic conditions in the presence of a reducing agent (e.g., tin(II) chloride) to liberate carbon disulfide (CS₂). The volatile CS₂ is then extracted into an organic solvent and quantified by GC-MS.

  • Sample Preparation:

    • Homogenize a representative sample.

    • Weigh a portion of the homogenized sample into a reaction vessel.

  • Hydrolysis and Extraction:

    • Add an acidic solution of tin(II) chloride to the sample.

    • Add a known volume of a high-boiling point, water-immiscible organic solvent (e.g., isooctane).

    • Seal the vessel and heat in a water bath (e.g., at 80°C for 60 minutes) to promote hydrolysis and partitioning of CS₂ into the organic layer.

    • Cool the vessel and carefully collect the organic layer.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Separate CS₂ from other matrix components on a suitable capillary column.

    • Detect and quantify CS₂ using selected ion monitoring (SIM) or full scan mode.

HPLC-UV Analysis of this compound after Pre-column Derivatization

This method offers high specificity for this compound by converting it into a stable derivative prior to chromatographic analysis.

  • Principle: The polymeric this compound complex is broken down using a chelating agent (EDTA), and the resulting ethylene-bis-dithiocarbamate anion is derivatized (e.g., with ethyl iodide) to form a stable, UV-active compound that can be separated and quantified by reverse-phase HPLC.

  • Derivatization:

    • Dissolve a known amount of the sample or standard in a solution containing EDTA and a suitable organic solvent.

    • Add the derivatizing agent (e.g., ethyl iodide).

    • Heat the mixture (e.g., at 40°C for 15 minutes) to facilitate the reaction.

  • HPLC-UV Analysis:

    • Inject the derivatized sample solution into an HPLC system equipped with a C18 column.

    • Perform isocratic or gradient elution with a mobile phase consisting of, for example, acetonitrile and 0.1% formic acid in water.

    • Detect the S-ethyl derivative of this compound using a UV detector at a specified wavelength (e.g., 272 nm).

    • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from derivatized this compound standards.

Visualizing Cross-Reactivity in Analytical Workflows

The following diagram illustrates the analytical workflows for dithiocarbamate analysis and highlights the point at which cross-reactivity occurs in non-specific methods.

Dithiocarbamate_Analysis cluster_sample Sample Containing Dithiocarbamates cluster_nonspecific Non-Specific Method cluster_specific Specific Method This compound This compound Acid_Hydrolysis Acid Hydrolysis (SnCl2/HCl) This compound->Acid_Hydrolysis Cross-Reactivity Point: All EBDCs yield CS₂ Extraction_Derivatization Extraction & Derivatization (e.g., Alkylation) This compound->Extraction_Derivatization Maneb Maneb Maneb->Acid_Hydrolysis Cross-Reactivity Point: All EBDCs yield CS₂ Maneb->Extraction_Derivatization Mancozeb Mancozeb Mancozeb->Acid_Hydrolysis Cross-Reactivity Point: All EBDCs yield CS₂ Mancozeb->Extraction_Derivatization Other_DTCs Other DTCs Other_DTCs->Acid_Hydrolysis Cross-Reactivity Point: All EBDCs yield CS₂ Other_DTCs->Extraction_Derivatization CS2 Carbon Disulfide (CS₂) Acid_Hydrolysis->CS2 GC_MS_CS2 GC-MS or Spectrophotometry CS2->GC_MS_CS2 Total_DTCs Result: Total Dithiocarbamates GC_MS_CS2->Total_DTCs Zineb_Derivative This compound Derivative Extraction_Derivatization->Zineb_Derivative Other_Derivatives Other DTC Derivatives Extraction_Derivatization->Other_Derivatives HPLC HPLC Separation Zineb_Derivative->HPLC Other_Derivatives->HPLC Zineb_Result Result: this compound Concentration HPLC->Zineb_Result Specific Detection

References

Safety Operating Guide

Proper Disposal of Zineb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Zineb is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to manage this compound waste effectively.

This compound, a zinc-ethylenebis(dithiocarbamate) compound, requires careful handling and disposal as hazardous waste. Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. All local, state, and federal regulations concerning hazardous waste must be followed.[1]

Waste Collection and Storage

Proper collection and storage of this compound waste are the foundational steps for safe disposal. All materials contaminated with this compound, including personal protective equipment (PPE), cleaning supplies, and empty containers, must be treated as hazardous waste.

  • Containers : Use designated, clearly labeled, and sealable containers for all this compound waste.[1][2] The containers must be kept tightly closed and stored in a cool, dry, dark, and well-ventilated area.[2]

  • Segregation : Store this compound waste separately from incompatible materials such as strong bases, amines, amides, acids, and strong oxidizers.[2]

  • Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste" and the identity of the contents (this compound).

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE) : Before handling this compound waste, always wear appropriate PPE. This includes chemical-resistant gloves, safety goggles, a lab coat or overalls, and respiratory protection (a particulate filter respirator is recommended).

  • Waste Collection : Carefully place all this compound-contaminated materials, including unused product, into the designated hazardous waste container. Avoid generating dust during this process.

  • Empty Containers : Completely empty this compound containers before disposal. These empty containers should also be disposed of as hazardous waste.

  • Licensed Disposal : Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound through standard waste streams.

  • Prohibited Actions : Never dispose of this compound or its containers in the regular trash, down the drain, or into any sewage system or water body.

Emergency Spill Response

In the event of a this compound spill, immediate and correct action is necessary to contain the material and protect laboratory personnel.

  • Evacuate : Immediately clear the area of all non-essential personnel.

  • Ventilate : Ensure the spill area is well-ventilated to minimize inhalation exposure.

  • Personal Protection : Before re-entering the area, don the full PPE required for handling this compound.

  • Containment : Prevent the spill from spreading.

  • Cleanup :

    • For small spills, dampen the solid material with toluene before transferring it to a suitable container.

    • For larger spills, use a wet method or a vacuum with a HEPA filter to collect the spilled material. Do not dry sweep , as this can create airborne dust. It is recommended to moisten the spilled substance first to prevent dusting.

    • Use absorbent paper dampened with toluene to pick up any remaining material.

  • Decontamination : Thoroughly clean the spill area with soap and water.

  • Disposal : Collect all contaminated materials, including cleaning supplies and contaminated clothing, in a sealed and labeled container for disposal as hazardous waste. Contaminated clothing should be washed separately before reuse, or discarded if heavily contaminated.

Quantitative Data Summary

ParameterValueReference
UN Number2771
UN Hazard Class6.1 (Poison)
Isolation Distance (Spill)25 meters (75 feet)
Isolation Distance (Fire)800 meters (1/2 mile)

This compound Disposal Workflow

G This compound Disposal Decision Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe is_spill Is it a Spill? ppe->is_spill collect_waste Collect Waste in Designated, Labeled, Sealed Container store_waste Store Container in Cool, Dry, Well-Ventilated Area collect_waste->store_waste is_spill->collect_waste No spill_procedure Follow Emergency Spill Procedure is_spill->spill_procedure Yes spill_procedure->collect_waste contact_vendor Contact Licensed Hazardous Waste Disposal Company store_waste->contact_vendor end End: Waste Disposed of Compliantly contact_vendor->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Guide for Handling Zineb

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Zineb. Adherence to these procedures is vital for personal safety and to minimize environmental contamination.

This compound, a zinc ethylenebis(dithiocarbamate) (polymeric) compound, is a light-colored, odorless powder.[1] It is recognized as a potential mutagen and is handled as a possible carcinogen with extreme caution.[1] The substance is unstable when exposed to heat, moisture, and light.[1]

Health Hazards

Exposure to this compound can occur through inhalation, skin contact, and eye contact. The primary health risks include:

  • Irritation to the eyes, skin, and respiratory tract.

  • Potential for allergic skin reactions and dermatitis with prolonged contact.

  • Systemic effects such as headaches, dizziness, nausea, and vomiting.

  • Possible effects on the liver and damage to red blood cells (anemia) with repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound to minimize exposure. The following table summarizes the required PPE.

Body AreaRequired PPESpecifications and Remarks
Respiratory Protection Respirator with an effective particulate filterA P2 filter respirator is recommended for harmful particles. For increased protection, use in combination with a self-contained breathing apparatus in pressure-demand or positive-pressure mode.
Hand Protection Chemical-resistant glovesUse gloves made of any waterproof material. Nitrile gloves are a suitable option. Always wash the outside of gloves before removing them.
Eye Protection Safety goggles or a face shieldProvides protection from dust and potential splashes.
Body Protection Long-sleeved shirt, long pants, and/or coverallsCoveralls should be worn to protect the skin.
Foot Protection Shoes plus socksEnclosed shoes are required.

Operational Plan for Handling this compound

1. Preparation and Handling Area:

  • Work in a well-ventilated area, preferably a chemical fume hood or with local exhaust ventilation, to minimize dust.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition as this compound is a combustible solid and its dust can form explosive mixtures with air.

  • Prohibit eating, drinking, and smoking in areas where this compound is handled.

2. Handling Procedure:

  • Before working with this compound, ensure you are trained on its proper handling and storage.

  • Wear the full required PPE as detailed in the table above.

  • Avoid actions that generate dust. If appropriate, moisten the powder first to prevent dusting.

  • Use non-sparking tools.

3. Hygiene:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • Remove and wash contaminated clothing before reuse.

Emergency Procedures

First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower lids. Remove contact lenses if present. Seek medical attention.
Skin Contact Quickly remove contaminated clothing. Immediately wash the contaminated skin with large amounts of soap and water.
Inhalation Move the person from the exposure area to fresh air. If breathing has stopped, begin rescue breathing. Seek prompt medical attention.
Ingestion Do not induce vomiting. If the person is conscious, wash their mouth with water and give plenty of water to drink. Seek medical attention.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the full required PPE before re-entering the area.

  • Contain: Prevent the spill from spreading.

  • Clean-up: Collect the powdered material using a vacuum or a wet method to avoid creating dust. Do not dry sweep. Place the collected material into sealed containers for disposal.

  • Decontaminate: Thoroughly clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in designated, labeled, and sealed containers. The container must be labeled "Hazardous Waste".

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of this compound or contaminated materials into sewage systems or water bodies.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.

Storage

  • Store this compound in a cool, dry, dark, and well-ventilated place.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong bases (e.g., sodium hydroxide, potassium hydroxide) and mercury compounds.

Quantitative Data

While no official occupational exposure limits have been established for this compound, the following toxicological data is available.

MetricValueSpecies
Acute Oral LD50 1850 - 8900 mg/kgRat (male)
Acute Dermal LD50 >2500 mg/kgRabbit
Inhalation LC50 (4H) 800 mg/m³Rat (male)

Data sourced from a Material Safety Data Sheet for this compound 80W.

Workflow for Safe Handling of this compound

Zineb_Handling_Workflow prep Preparation - Work in a ventilated area (fume hood) - Ensure safety equipment is accessible - Remove ignition sources ppe Don Personal Protective Equipment (PPE) - Respirator - Chemical-resistant gloves - Safety goggles - Coveralls prep->ppe Before handling handling Handling this compound - Avoid generating dust - Use non-sparking tools - Follow experimental protocol ppe->handling Proceed to work hygiene Post-Handling Hygiene - Wash hands and exposed skin - Decontaminate work surfaces handling->hygiene After completion emergency Emergency Procedures - Follow first aid for exposure - Execute spill response protocol handling->emergency In case of spill or exposure disposal Waste Disposal - Collect waste in labeled, sealed containers - Dispose as hazardous waste via licensed company hygiene->disposal Segregate waste storage Storage - Store in a cool, dry, dark, ventilated area - Keep container tightly closed disposal->storage Store waste appropriately before pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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